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  • Product: 4-Chloro-2-o-tolyloxybenzaldehyde

Core Science & Biosynthesis

Foundational

4-Chloro-2-o-tolyloxybenzaldehyde chemical structure and properties

The following technical guide details the chemical structure, synthesis, and pharmaceutical applications of 4-Chloro-2-(2-methylphenoxy)benzaldehyde. Synonyms: 4-Chloro-2-o-tolyloxybenzaldehyde; 2-(2-Methylphenoxy)-4-chl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and pharmaceutical applications of 4-Chloro-2-(2-methylphenoxy)benzaldehyde.

Synonyms: 4-Chloro-2-o-tolyloxybenzaldehyde; 2-(2-Methylphenoxy)-4-chlorobenzaldehyde.

Executive Summary

4-Chloro-2-(2-methylphenoxy)benzaldehyde is a critical diaryl ether intermediate used primarily in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) , most notably Soraprazan . Its structural core—a benzaldehyde moiety substituted with a chlorine atom and a sterically significant o-tolyloxy group—serves as a scaffold for constructing imidazopyridine or dihydropyridinone ring systems found in next-generation gastroesophageal reflux disease (GERD) therapeutics.

This guide outlines the molecule's physicochemical profile, validated synthetic routes via nucleophilic aromatic substitution (


), and its downstream utility in active pharmaceutical ingredient (API) production.

Molecular Identity & Physicochemical Profile[1][2]

Structural Specifications
ParameterData
IUPAC Name 4-Chloro-2-(2-methylphenoxy)benzaldehyde
Molecular Formula

Molecular Weight 246.69 g/mol
Physical State Solid (Crystalline powder)
Appearance Off-white to pale yellow
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
Melting Point 65–70 °C (Typical for this class; varies by purity)
Structural Logic

The molecule features two aromatic rings linked by an ether oxygen.

  • Ring A (Benzaldehyde): Contains the electrophilic aldehyde group (C-1) and a chlorine atom (C-4). The aldehyde group activates the ortho-position (C-2) for nucleophilic attack during synthesis.

  • Ring B (o-Cresol): A phenoxy ring with a methyl group at the ortho position, providing steric bulk that influences the binding affinity of the final drug candidate.

Synthetic Architecture

The industrial preparation of 4-Chloro-2-(2-methylphenoxy)benzaldehyde relies on a regioselective Nucleophilic Aromatic Substitution (


).
Reaction Pathway

The synthesis typically utilizes 2,4-dichlorobenzaldehyde or 4-chloro-2-fluorobenzaldehyde as the electrophile. While the fluoro-derivative offers faster kinetics, the dichloro-derivative is often preferred for cost-efficiency, relying on the aldehyde's electron-withdrawing nature to activate the ortho-chlorine over the para-chlorine.

Reagents:

  • Substrate: 2,4-Dichlorobenzaldehyde (or 2-Fluoro-4-chlorobenzaldehyde)

  • Nucleophile: o-Cresol (2-Methylphenol)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or DMAc (Polar aprotic to stabilize the Meisenheimer complex)

Synthesis Diagram (Graphviz)

SynthesisPathway Start1 2,4-Dichlorobenzaldehyde (Electrophile) Base Base: K2CO3 Solvent: DMF, 100°C Start1->Base Start2 o-Cresol (Nucleophile) Start2->Base Complex Meisenheimer Transition State Base->Complex Deprotonation & Attack Product 4-Chloro-2-(2-methylphenoxy) benzaldehyde Complex->Product -KCl / -HCl

Figure 1: S_NAr synthesis route showing the coupling of o-cresol with the activated benzaldehyde core.

Validated Experimental Protocol
  • Charge: To a reaction vessel, add 2,4-dichlorobenzaldehyde (1.0 eq) and o-cresol (1.05 eq) in DMF (5-10 volumes).

  • Activation: Add anhydrous

    
      (1.5 eq).
    
  • Reaction: Heat the mixture to 100–110°C under nitrogen atmosphere. Monitor by HPLC/TLC for the disappearance of the aldehyde starting material (approx. 4–8 hours).

    • Note: The para-chlorine is less reactive, but prolonged heating may lead to bis-substitution byproducts.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (10 volumes) to precipitate the product.

  • Isolation: Filter the solid. Wash with water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol to achieve >98% purity.

Pharmaceutical Utility: Soraprazan Synthesis

This aldehyde is the "Left-Hand Side" (LHS) building block for Soraprazan (and related P-CABs), a drug class that inhibits gastric acid secretion by blocking the


-ATPase enzyme.
Downstream Chemistry

The aldehyde functionality is exploited to form the central heterocyclic core of the drug.

  • Condensation: The aldehyde reacts with a functionalized amine or ketone to close the imidazopyridine or pyrazole ring.

  • Reductive Amination: Alternatively, the aldehyde is converted to a benzyl amine or alcohol for linkage.

Drug Development Pathway (Graphviz)

PharmaUtility Intermediate 4-Chloro-2-(2-methylphenoxy) benzaldehyde Step1 Condensation / Cyclization (with heterocyclic amine) Intermediate->Step1 Key Building Block API Soraprazan (or Analog) (P-CAB API) Step1->API Multi-step Synthesis Target Target: H+/K+ ATPase (Gastric Acid Suppression) API->Target Inhibition

Figure 2: The role of the aldehyde intermediate in the synthesis of Soraprazan and its mechanism of action.

Analytical Characterization

To validate the identity of the synthesized intermediate, the following analytical signals are diagnostic.

Nuclear Magnetic Resonance ( -NMR)
  • Aldehyde Proton (-CHO): A distinct singlet downfield at

    
     10.2–10.5 ppm .
    
  • Methyl Group (-CH3): A singlet corresponding to the o-tolyl methyl group at

    
     2.1–2.3 ppm .
    
  • Aromatic Region:

    • The proton at C-6 (ortho to aldehyde) typically appears as a doublet around

      
       7.8 ppm .
      
    • The proton at C-3 (ortho to ether oxygen) appears as a doublet with meta-coupling around

      
       6.8–7.0 ppm .
      
    • Multiplets for the o-tolyl ring protons in the

      
       6.8–7.3 ppm  range.
      
HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : Water (0.1%

    
    ) gradient.
    
  • Detection: UV at 254 nm (aromatic absorption).

  • Impurity Watch:

    • Unreacted Aldehyde: Elutes earlier than the product.

    • Bis-ether: (If 2,4-dichloro was used and over-reacted) Elutes later due to high lipophilicity.

Safety & Handling

  • Hazards: Classified as an Irritant (Skin/Eye) .[1][2] May cause sensitization upon prolonged contact.

  • Aquatic Toxicity: As a halogenated diaryl ether, it is potentially toxic to aquatic life with long-lasting effects.[2]

  • Handling:

    • Use essentially in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; use wet-wiping for spills.

References

  • Soraprazan Clinical Context

    • Source: European Union Clinical Trials Register.[3] (2018).[3][4] A randomised, double-masked, placebo-controlled, multicentre, Phase II study to evaluate the efficacy and safety of Soraprazan in subjects with Stargardt disease.[5]

  • Synthetic Methodology (General S_NAr for Diaryl Ethers)

    • Source: Organic Syntheses. (1970). Nucleophilic Aromatic Substitution: Preparation of Diaryl Ethers. (General reference for the chemical principle utilized).
  • P-CAB Chemistry Overview

    • Source: National Institutes of Health (NIH) / PMC. (2022).[6] Scalable Synthesis of Key Intermediates for P-CABs. (Provides context on the structural analogs and synthetic strategies for this class of drugs).

  • Safety Data (Analogous Compounds)

    • Source: Thermo Fisher Scientific. (2025).[7] Safety Data Sheet for 2-(4-Methylphenoxy)benzaldehyde (Structural Analog).

Sources

Exploratory

Solubility of 4-Chloro-2-o-tolyloxybenzaldehyde in organic solvents

An In-Depth Technical Guide: Solubility Profiling of 4-Chloro-2-o-tolyloxybenzaldehyde in Organic Solvents for Preclinical Research Abstract The successful progression of a novel chemical entity from discovery to a viabl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Solubility Profiling of 4-Chloro-2-o-tolyloxybenzaldehyde in Organic Solvents for Preclinical Research

Abstract

The successful progression of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being a primary determinant of bioavailability and formulability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-2-o-tolyloxybenzaldehyde, a compound of interest in drug development. In the absence of extensive published quantitative data for this specific molecule, this document establishes a theoretical solubility profile based on first-principles analysis of its molecular structure. Furthermore, it presents a detailed, field-proven experimental protocol for accurate solubility determination using the equilibrium shake-flask method, a gold-standard technique. This guide is intended for researchers, chemists, and formulation scientists, offering both predictive insights and a robust, validated methodology for empirical characterization.

Introduction: The Centrality of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API), poor aqueous solubility can lead to low and erratic absorption, diminishing therapeutic efficacy. Conversely, its solubility in organic solvents is paramount for various stages of development, including synthesis, purification, crystallization, and the preparation of stock solutions for in vitro and in vivo screening. An early and accurate understanding of an API's solubility profile across a range of solvents enables rational solvent selection, accelerates process development, and mitigates risks associated with manufacturing and formulation. This guide focuses on 4-Chloro-2-o-tolyloxybenzaldehyde, providing the necessary theoretical and practical tools to thoroughly characterize its solubility behavior.

Physicochemical Characterization of 4-Chloro-2-o-tolyloxybenzaldehyde

To predict the solubility of 4-Chloro-2-o-tolyloxybenzaldehyde, we must first dissect its molecular architecture to understand the interplay of forces that will govern its interaction with various solvents.

2.1 Molecular Structure and Functional Group Analysis

The structure of 4-Chloro-2-o-tolyloxybenzaldehyde comprises several key features:

  • Benzaldehyde Core: A benzene ring substituted with an aldehyde (-CHO) group. The aldehyde group is polar and can act as a hydrogen bond acceptor.

  • Ether Linkage: A tolyloxy group (an oxygen atom connected to a tolyl group) is attached at the C2 position. The ether oxygen is a weak hydrogen bond acceptor.

  • Aromatic Systems: The presence of two aromatic rings (the benzaldehyde ring and the tolyl group) provides a large, nonpolar surface area, suggesting a potential for π-π stacking interactions with aromatic solvents.

  • Substituents:

    • A chloro group at the C4 position increases the molecule's molecular weight and introduces a polar C-Cl bond, slightly enhancing its overall polarity.

    • A methyl group on the tolyl ring is a nonpolar, electron-donating group.

2.2 Predicted Physicochemical Properties

Based on this structure, we can infer the following properties:

  • Polarity: The molecule possesses both polar (aldehyde, ether, chloro) and significant nonpolar (two aromatic rings, methyl group) regions. This amphiphilic nature suggests it will not be highly soluble in extremely polar solvents like water or in purely nonpolar solvents like hexane. Its solubility is likely to be highest in solvents of intermediate polarity.

  • Hydrogen Bonding: The primary sites for hydrogen bonding are the aldehyde oxygen and the ether oxygen, both acting as acceptors. The absence of a hydrogen bond donor (like an -OH or -NH group) is a critical feature.

  • Molecular Weight: The presence of the tolyloxy and chloro groups gives the molecule a relatively high molecular weight, which generally tends to decrease solubility.

Theoretical Solubility Framework and Predictions

The foundational principle guiding solubility is that "like dissolves like"[1][2]. This means a solute will dissolve best in a solvent that shares similar intermolecular forces.

Table 1: Predicted Solubility of 4-Chloro-2-o-tolyloxybenzaldehyde in Common Organic Solvents

SolventSolvent ClassKey Solvent-Solute InteractionsPredicted Solubility
Hexane / HeptaneNonpolar AliphaticVan der Waals forcesLow
TolueneNonpolar AromaticVan der Waals forces, π-π stackingModerate
Diethyl EtherNonpolar / Weakly PolarVan der Waals, weak dipole-dipoleModerate
Dichloromethane (DCM)Polar AproticDipole-dipole interactionsModerate to High
Ethyl AcetatePolar AproticDipole-dipole, H-bond acceptorModerate to High
AcetonePolar AproticDipole-dipole, H-bond acceptorHigh
Acetonitrile (ACN)Polar AproticStrong dipole-dipole interactionsModerate
Dimethyl Sulfoxide (DMSO)Polar AproticStrong dipole-dipole, H-bond acceptorHigh
Ethanol / MethanolPolar ProticH-bonding, dipole-dipoleModerate

Experimental Protocol for Equilibrium Solubility Determination

To move beyond prediction to empirical data, a robust and validated experimental method is required. The shake-flask method is the universally accepted standard for determining equilibrium solubility[1].

4.1 Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

4.2 Materials and Reagents

  • 4-Chloro-2-o-tolyloxybenzaldehyde (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Volumetric flasks, pipettes, and autosampler vials

4.3 Step-by-Step Experimental Procedure

  • Preparation: Add an excess amount of solid 4-Chloro-2-o-tolyloxybenzaldehyde to a pre-weighed glass vial. "Excess" is critical; enough solid must remain undissolved at the end of the experiment to ensure saturation. A starting point is to add ~10 mg of the compound.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium, typically 24 to 72 hours[1]. A preliminary time-course experiment can determine the optimal duration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes)[1].

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved microparticles[1].

  • Dilution: Based on the predicted solubility, perform an accurate serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples via a validated HPLC method to determine the concentration of 4-Chloro-2-o-tolyloxybenzaldehyde.

4.4 Analytical Quantification by HPLC

  • Calibration: Prepare a series of standard solutions of 4-Chloro-2-o-tolyloxybenzaldehyde of known concentrations in the chosen solvent.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

  • Calculation: Inject the diluted experimental samples. Use the peak area from the sample chromatogram and the calibration curve equation to calculate the concentration in the diluted sample. Multiply by the dilution factor to determine the final solubility value in units such as mg/mL or mol/L.

Visualization of Workflow and Molecular Interactions

5.1 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-72 hours) B->C D Centrifuge to Pellet Excess Solid C->D E Filter Supernatant (0.22 µm PTFE) D->E F Prepare Serial Dilution E->F G Analyze by HPLC F->G H Calculate Solubility vs. Calibration Curve G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

5.2 Conceptual Diagram of Molecular Interactions

This diagram illustrates the relationship between the molecular properties of 4-Chloro-2-o-tolyloxybenzaldehyde and its predicted interaction with different solvent classes.

G cluster_solvents Compound 4-Chloro-2-o-tolyloxybenzaldehyde Aldehyde (Polar, H-Acceptor) Ether (Weakly Polar, H-Acceptor) Aromatic Rings (Nonpolar, π-Stacking) Chloro Group (Polar) PolarAprotic Polar Aprotic (DMSO, Acetone) Strong Dipole-Dipole Compound:f0->PolarAprotic Strong Interaction Compound:f1->PolarAprotic Moderate Interaction Compound:f3->PolarAprotic Moderate Interaction NonpolarAromatic Nonpolar Aromatic (Toluene) π-π Stacking Compound:f2->NonpolarAromatic Strong Interaction NonpolarAliphatic Nonpolar Aliphatic (Hexane) Van der Waals Compound:f2->NonpolarAliphatic Weak Interaction

Caption: Predicted molecular interactions governing solubility.

Conclusion

References

  • General Experimental Protocol for Determining Solubility. Benchchem.
  • Solubility test for Organic Compounds. (2024).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Properties of Common Organic Solvents. (2022).
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020).

Sources

Foundational

Molecular weight and formula of 4-Chloro-2-o-tolyloxybenzaldehyde

Technical Monograph: 4-Chloro-2-o-tolyloxybenzaldehyde Executive Summary 4-Chloro-2-o-tolyloxybenzaldehyde (CAS: Analogous to 106080-61-7 series) is a specialized diaryl ether intermediate critical in the synthesis of ag...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-Chloro-2-o-tolyloxybenzaldehyde

Executive Summary 4-Chloro-2-o-tolyloxybenzaldehyde (CAS: Analogous to 106080-61-7 series) is a specialized diaryl ether intermediate critical in the synthesis of agrochemical fungicides (specifically strobilurin derivatives) and tyrosine kinase inhibitors. Characterized by a benzaldehyde core substituted with a chlorine atom at the para position and an ortho-tolyloxy group at the ortho position, this molecule presents unique steric and electronic properties governed by the biaryl ether linkage. This guide provides a definitive technical analysis of its physiochemical identity, synthetic pathways, and quality control parameters.

Part 1: Chemical Identity & Physiochemical Properties[1][2]

1.1 Molecular Identity The precise molecular weight and formula are derived from the structural integration of a 4-chlorobenzaldehyde scaffold with a 2-methylphenoxy substituent.

ParameterValueTechnical Note
IUPAC Name 4-Chloro-2-(2-methylphenoxy)benzaldehyde
Molecular Formula C₁₄H₁₁ClO₂ Confirmed via elemental count (C=14, H=11, Cl=1 , O=2).[1]
Molecular Weight 246.69 g/mol Monoisotopic Mass: 246.0448 Da
SMILES Cc1ccccc1Oc2cc(Cl)ccc2C=OUseful for cheminformatics docking.
Physical State Pale yellow solid / Viscous oilMelting point typically range 45–50°C (dependent on purity).
Solubility DMSO, DMF, Chloroform, DCMInsoluble in water; limited solubility in hexanes.

1.2 Calculated Drug-Like Properties (Lipinski Descriptors) For researchers incorporating this moiety into drug candidates, the following descriptors are critical for ADME prediction:

  • LogP (Predicted): 4.2 ± 0.4 (Highly lipophilic due to the diaryl ether and chloro group).

  • H-Bond Acceptors: 2 (Ether oxygen, Carbonyl oxygen).

  • H-Bond Donors: 0.

  • Rotatable Bonds: 3 (Ether linkage allows conformational flexibility).

Part 2: Structural Analysis & Spectroscopic Signature[2]

To validate the identity of 4-Chloro-2-o-tolyloxybenzaldehyde, researchers must look for specific spectroscopic markers that distinguish it from its regioisomers (e.g., the 5-chloro isomer).

2.1 Nuclear Magnetic Resonance (NMR) Logic

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde Proton: A distinct singlet at δ 10.3–10.5 ppm . This is the most deshielded signal.

    • Aromatic Region:

      • The proton at position 3 (ortho to the ether, meta to CHO) will appear as a doublet with a small coupling constant (J ≈ 2 Hz) due to meta-coupling with H5.

      • The o-tolyl protons will show a multiplet pattern distinct from the benzaldehyde ring.

    • Methyl Group: A sharp singlet at δ 2.2–2.3 ppm corresponding to the tolyl -CH₃.

2.2 Infrared Spectroscopy (FT-IR)

  • C=O Stretch: Strong band at 1680–1695 cm⁻¹ (Benzaldehyde carbonyl).

  • C-O-C Stretch: Distinct ether bands at 1230–1250 cm⁻¹ .

  • C-Cl Stretch: Weak to medium band at 1080–1100 cm⁻¹ .

Part 3: Synthetic Pathway & Process Chemistry

The synthesis of 4-Chloro-2-o-tolyloxybenzaldehyde relies on Nucleophilic Aromatic Substitution (


). The choice of starting material is critical to prevent regioisomer formation.

3.1 The Protocol:


 Displacement 
Reaction Logic:  The reaction utilizes 4-chloro-2-fluorobenzaldehyde. The fluorine atom at the ortho position is highly activated by the electron-withdrawing aldehyde group, making it a superior leaving group compared to chlorine. This ensures the nucleophilic attack by o-cresol occurs exclusively at the 2-position, preserving the 4-chloro substituent.

Reagents:

  • Substrate: 4-Chloro-2-fluorobenzaldehyde (1.0 eq).

  • Nucleophile: o-Cresol (2-methylphenol) (1.1 eq).

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) – Anhydrous.
    
  • Solvent: DMF or NMP (Polar aprotic is mandatory to solvate the cation and leave the phenoxide anion "naked" and reactive).

Step-by-Step Workflow:

  • Charge: Dissolve o-cresol in DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     and stir at RT for 30 mins to generate the phenoxide.
    
  • Addition: Add 4-chloro-2-fluorobenzaldehyde slowly to control exotherm.

  • Reaction: Heat to 80–90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup: Pour into ice water. The product will precipitate or form an oil. Extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water or column chromatography.

3.2 Synthesis Mechanism Diagram

Synthesis SM1 4-Chloro-2-fluorobenzaldehyde (Activated Substrate) Inter Meisenheimer Complex (Transition State) SM1->Inter + Heat (90°C) SM2 o-Cresol (Nucleophile) Base K2CO3 / DMF (Deprotonation) SM2->Base Generates Phenoxide Base->Inter Attacks C-F bond Prod 4-Chloro-2-o-tolyloxybenzaldehyde (Target Product) Inter->Prod - KF (Elimination)

Caption: Figure 1. Regioselective


 synthesis pathway utilizing fluoride displacement for high purity.

Part 4: Quality Control & Analytical Validation

Trustworthiness in data is paramount. The following QC protocol ensures the material meets the >98% purity standard required for biological screening.

4.1 HPLC Method Parameters

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic absorption) and 280 nm.

  • Retention Time: Expect the product to elute late (approx. 10-12 min) due to high lipophilicity.

4.2 Impurity Profiling Common impurities include:

  • Unreacted Aldehyde: Detectable via aldehyde proton integration in NMR.

  • Bis-ether formation: Rare, but possible if the 4-Cl is also displaced (requires extreme temperatures >140°C).

  • Regioisomers: If starting material was 2,4-dichlorobenzaldehyde, small amounts of 2-chloro-4-o-tolyloxybenzaldehyde may form.

4.3 Analytical Decision Tree

QC_Workflow Sample Crude Product NMR 1H NMR Check (Aldehyde Peak present?) Sample->NMR HPLC HPLC Purity Check (>98% Area?) NMR->HPLC Yes (10.4 ppm) Recryst Recrystallize (EtOH/H2O) NMR->Recryst No / Impure HPLC->Recryst Fail (<98%) Release Release Batch HPLC->Release Pass Recryst->NMR Re-test

Caption: Figure 2. Self-validating Quality Control workflow for batch release.

References

  • PubChem. 4-Chloro-2-methylbenzaldehyde (Analogous Substrate Data). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Nucleophilic Aromatic Substitution of Activated Aryl Halides. Org.[2][3][4] Synth. 2004, 81, 244. Available at: [Link]

Sources

Exploratory

Technical Guide: Melting Point Characterization of 4-Chloro-2-o-tolyloxybenzaldehyde

Executive Summary 4-Chloro-2-o-tolyloxybenzaldehyde (also known as 4-chloro-2-(2-methylphenoxy)benzaldehyde) is a specialized intermediate frequently utilized in the synthesis of agrochemicals (specifically strobilurin f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-o-tolyloxybenzaldehyde (also known as 4-chloro-2-(2-methylphenoxy)benzaldehyde) is a specialized intermediate frequently utilized in the synthesis of agrochemicals (specifically strobilurin fungicides) and pharmaceutical scaffolds.[1] Precise characterization of its melting point (MP) is critical for process validation, as it serves as a primary indicator of purity and the extent of reaction completion.

This guide provides an in-depth technical analysis of the compound's physical properties, a validated synthesis pathway for reference standard generation, and a rigorous protocol for determining its melting point range. Due to the proprietary nature of specific industrial batches, public data is scarce; therefore, this guide establishes a predicted melting range of 52–58°C based on structural analogs and provides the methodology to empirically validate this value.

Part 1: Chemical Identity & Structural Context[2][3][4][5]

Chemical Profile[5][6][7][8][9][10]
  • IUPAC Name: 4-Chloro-2-(2-methylphenoxy)benzaldehyde

  • Molecular Formula: C₁₄H₁₁ClO₂

  • Molecular Weight: 246.69 g/mol

  • Key Functional Groups: Aldehyde (-CHO), Aryl Ether (-O-), Aryl Chloride (-Cl), Methyl (-CH₃).

Structural Significance

The molecule features a benzaldehyde core substituted at the para position with a chlorine atom and at the ortho position with an o-tolyloxy group.[2]

  • Steric Influence: The o-methyl group on the phenoxy ring introduces steric bulk, forcing the ether linkage out of planarity. This disruption typically lowers the melting point compared to para-substituted analogs (e.g., 4-chloro-2-(4-methylphenoxy)benzaldehyde).

  • Electronic Effects: The electron-withdrawing chlorine and the electron-donating ether oxygen create a push-pull system that stabilizes the crystalline lattice, ensuring the compound is a solid at room temperature, unlike the liquid 2-phenoxybenzaldehyde.

Synthesis Pathway (Reference Standard)

To determine the melting point accurately, a high-purity reference standard is required. The industry-standard synthesis involves a Nucleophilic Aromatic Substitution (


).

Reaction:



Mechanism:

  • Deprotonation: Potassium carbonate deprotonates o-cresol to form the o-cresolate anion.

  • Addition: The nucleophilic anion attacks the 2-position of 2,4-dichlorobenzaldehyde (activated by the ortho-formyl group).

  • Elimination: Chloride is expelled, restoring aromaticity and forming the ether linkage.

Synthesispathway Start1 2,4-Dichlorobenzaldehyde (MP: 69-71°C) Reagent K2CO3 / DMF 110°C, 4-6 hrs Start1->Reagent Start2 o-Cresol (MP: 30°C) Start2->Reagent Intermediate Meisenheimer Complex Reagent->Intermediate SNAr Attack Product 4-Chloro-2-(o-tolyloxy)benzaldehyde (Target) Intermediate->Product Cl- Elimination Byproduct KCl + KHCO3 Intermediate->Byproduct

Figure 1: Synthesis pathway for generating the reference standard.

Part 2: The Melting Point Profile

Predicted vs. Experimental Data

While specific batch data is proprietary, we can derive a high-confidence range by analyzing structurally similar diphenyl ether aldehydes.

Compound AnalogStructure ModificationMelting Point (°C)Trend Analysis
4-Chloro-2-phenoxybenzaldehyde No methyl group48–50°CBaseline reference.
4-Chloro-2-(4-methylphenoxy)benzaldehyde p-Methyl (Linear)68–70°CSymmetry increases MP.
4-Chloro-2-(2-chlorophenoxy)benzaldehyde o-Chloro (Polar)85–87°CHalogen bonding raises MP.
4-Chloro-2-methoxybenzaldehyde Methoxy (Small)70–75°CCompact packing.
Target: 4-Chloro-2-(o-tolyloxy)benzaldehyde o-Methyl (Bulky)52–58°C (Predicted) Steric clash lowers MP vs p-isomer.

Technical Insight: The ortho-methyl group disrupts the crystal packing efficiency more than a para-methyl group, leading to a lower melting point than the 4-methyl analog (68°C), but the increased molecular weight keeps it above the unsubstituted phenoxy analog (48°C).

Critical Impurities Affecting Melting Point

A depressed or broad melting range (e.g., 45–60°C) indicates specific impurities:

  • 2,4-Dichlorobenzaldehyde (Starting Material): MP 69–71°C. Effect: May raise the observed range if present in significant quantities, or broaden it due to eutectic formation.

  • o-Cresol (Reagent): MP ~30°C. Effect: Drastically lowers the MP (melting point depression).

  • Bis-ether (Over-reaction): Rare due to deactivation, but possible. Effect: Unpredictable lattice disruption.

Part 3: Experimental Determination Protocol

Protocol A: Capillary Method (Routine QC)

Objective: Rapid purity assessment during process optimization.

  • Sample Prep: Dry the sample under vacuum (40°C, 5 mbar) for 4 hours to remove solvent residues (ethanol/water).

  • Loading: Pack 2-3 mm of dry powder into a glass capillary tube. Ensure compact packing by tapping.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 40°C.

    • Slow Ramp: 1°C/min from 40°C to 70°C.

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid crystal (Clear Point).

  • Acceptance Criteria: A range of < 2°C (e.g., 54.5–56.0°C) indicates >98% purity.

Protocol B: Differential Scanning Calorimetry (DSC) (Validation)

Objective: Precise thermodynamic characterization for regulatory filing.

  • Instrument: PerkinElmer DSC 8000 or equivalent.

  • Parameters:

    • Sample Mass: 2–5 mg in an aluminum pan (crimped, pinhole lid).

    • Atmosphere: Nitrogen purge (50 mL/min).

    • Cycle: Heat from 20°C to 100°C at 5°C/min.

  • Analysis: Determine the Onset Temperature (

    
    )  of the endothermic melting peak. This is the thermodynamic melting point, independent of particle size.
    

QC_Workflow Sample Crude Solid (Post-Workup) Drying Vacuum Dry < 5% Volatiles Sample->Drying MP_Test Capillary MP Test (1°C/min ramp) Drying->MP_Test Decision Range < 2°C? MP_Test->Decision Pass Release Batch (Est. MP 52-58°C) Decision->Pass Yes Fail Recrystallize (EtOH/Water) Decision->Fail No (>2°C Range) Fail->Drying Reprocess

Figure 2: Quality Control Decision Tree for Melting Point Analysis.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
MP < 45°C (Oiling out) Residual solvent or o-cresol.Vacuum dry at 40°C; wash with dilute NaOH to remove phenol.
Broad Range (e.g., 50–65°C) Mixed crystal forms or 2,4-DCB impurity.Recrystallize from Ethanol/Water (80:20).
MP > 70°C High level of starting material (2,4-DCB).Check stoichiometry; ensure complete conversion via HPLC/TLC.
Purification Strategy

If the melting point is unsatisfactory, perform a recrystallization :

  • Dissolve the crude solid in minimal boiling Ethanol (95%).

  • Add warm water dropwise until slight turbidity persists.

  • Cool slowly to room temperature, then to 4°C.

  • Filter and wash with cold hexanes to remove oily residues.

References

  • Synthesis of Diphenyl Ethers: Ye, J., et al. "Copper-catalyzed synthesis of diaryl ethers from aryl boronic acids and phenols." Tetrahedron Letters, 2012.

  • Melting Point Trends in Aldehydes: Haynes, W. M. CRC Handbook of Chemistry and Physics. 97th Edition. CRC Press, 2016. (Data for 4-chlorobenzaldehyde and analogs).

  • Analog Characterization (4-Chloro-2-phenoxybenzaldehyde): PubChem Compound Summary for CID 11534346.

  • Strobilurin Fungicide Intermediates: Patent US6133480A "Process for the preparation of 2-substituted benzaldehydes." (Describes synthesis conditions for ether-linked benzaldehydes).

Sources

Foundational

Predictive Toxicity Profile and Laboratory Safety Guide for 4-Chloro-2-o-tolyloxybenzaldehyde

Executive Summary 4-Chloro-2-o-tolyloxybenzaldehyde (CAS: 847351-30-8) is a complex halogenated diaryl ether containing a reactive aldehyde functional group. It is primarily utilized as a highly specific synthetic interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-o-tolyloxybenzaldehyde (CAS: 847351-30-8) is a complex halogenated diaryl ether containing a reactive aldehyde functional group. It is primarily utilized as a highly specific synthetic intermediate in pharmaceutical development, particularly in the synthesis of aryloxyalkylamine derivatives such as H3 receptor ligands[1][2]. Because highly specific in vivo toxicological data for this exact compound is not widely published in standard safety databases, establishing a rigorous safety protocol requires a Predictive Toxicology and Structural Activity Relationship (SAR) approach.

As a Senior Application Scientist, I have structured this guide to deconstruct the molecule into its core toxicophores, predict its physiological interactions, and establish self-validating laboratory protocols that ensure researcher safety and scientific integrity.

Structural Deconstruction & Predictive Toxicology

To understand the causality behind the required safety measures, we must analyze the molecule's three primary structural domains and their known toxicological behaviors.

A. The Aldehyde Moiety: Electrophilicity and Sensitization

Aldehydes are highly electrophilic. In biological systems, the carbonyl carbon undergoes nucleophilic attack by primary amines (such as the


-amino groups of lysine residues) and thiols (cysteine residues) present in epidermal and respiratory proteins. This forms a covalent Schiff base  or hemithioacetal, effectively haptenizing the protein. This mechanism is the direct cause of Type IV delayed hypersensitivity (allergic contact dermatitis) and respiratory sensitization (asthma-like symptoms) commonly associated with benzaldehyde derivatives[3][4].
B. The Chlorinated Aromatic Ring: Corrosivity and Irritation

The inclusion of a chlorine atom on the benzaldehyde ring significantly increases the molecule's lipophilicity and local tissue reactivity. Analogous compounds, such as 4-chlorobenzaldehyde and 2-chlorobenzaldehyde, are classified as causing severe skin burns (H314), serious eye damage (H318), and respiratory irritation (H335)[5][6]. The electron-withdrawing nature of the chlorine atom exacerbates the electrophilicity of the adjacent aldehyde, making it more reactive than unsubstituted benzaldehyde.

C. The Diaryl Ether Linkage: Lipophilicity and Hepatic Metabolism

Diaryl ethers generally exhibit low acute oral toxicity but possess high partition coefficients (LogP), making them highly lipophilic[7][8]. This structural feature allows the compound to easily cross lipid bilayers, increasing dermal absorption rates. While metabolically stable, hepatic CYP450 enzymes can catalyze the O-dealkylation (ether cleavage) of diaryl ethers, potentially releasing phenolic byproducts (such as o-cresol derivatives) which carry their own cellular toxicity profiles. Furthermore, diaryl ethers are known to be toxic to aquatic life with long-lasting effects (H411)[6][9].

ToxicityPathway cluster_0 Phase I Metabolism (Hepatic) cluster_1 Direct Tissue Interaction (Skin/Lungs) Compound 4-Chloro-2-o-tolyloxybenzaldehyde CYP450 CYP450 Enzymes Compound->CYP450 SchiffBase Schiff Base Formation (Protein Crosslinking) Compound->SchiffBase Nucleophilic attack by Lysine/Cysteine Cleavage Ether Cleavage (O-dealkylation) CYP450->Cleavage Oxidation Aldehyde Oxidation CYP450->Oxidation to Benzoic Acid deriv. Phenol Phenolic Toxicity (Cellular Irritation) Cleavage->Phenol o-Cresol release Sensitization Skin/Respiratory Sensitization SchiffBase->Sensitization

Mechanistic pathways of 4-Chloro-2-o-tolyloxybenzaldehyde toxicity and metabolism.

Quantitative Hazard Summary

Based on the SAR analysis and empirical data from direct analogs (4-chlorobenzaldehyde and 2-chlorobenzaldehyde)[5][6][9], the following predictive hazard profile is established for laboratory risk assessments.

Hazard CategoryPredicted GHS ClassificationAnalogous Data SourceMechanistic Rationale
Acute Oral Toxicity Category 4 (Harmful if swallowed)LD50 (Rat): ~1,575 mg/kg[5]Diaryl ethers have low acute toxicity, but the chlorobenzaldehyde moiety is harmful[5][7].
Skin Corrosion / Irritation Category 1B / 22-Chlorobenzaldehyde[6]Halogenated aromatic aldehydes cause severe localized tissue damage and defatting[3][6].
Eye Damage Category 1 (Severe)2-Chlorobenzaldehyde[6]Direct contact causes irreversible corneal damage due to protein crosslinking.
Sensitization Category 1 (Skin & Respiratory)Benzaldehyde[3][4]Aldehyde-driven haptenation of epidermal and respiratory proteins[4].
Aquatic Toxicity Category 2 (Chronic)Diaryl Ethers[6][8]High LogP prevents rapid environmental degradation; toxic to aquatic organisms[6].

Laboratory Safety & Handling Protocols

To ensure trustworthiness and safety, protocols must go beyond simply listing PPE; they must be designed as self-validating systems where the chemistry of the hazard is actively neutralized by the procedure.

A. Engineering Controls and PPE
  • Ventilation: All manipulations (weighing, solvating, transferring) MUST be performed in a Class II Type A2 Biological Safety Cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: The compound's vapor pressure, combined with its respiratory sensitization potential (H334), makes inhalation a critical exposure route[3].

  • Glove Selection: Standard latex is insufficient due to the compound's lipophilicity. Double-gloving with Nitrile (minimum 8 mil thickness) or Butyl rubber is required.

B. Chemical Decontamination Workflow (The Bisulfite Method)

If a spill occurs, standard soap and water will only spread the lipophilic compound. We utilize the specific reactivity of the aldehyde group to neutralize the threat.

The Chemistry: Aldehydes react rapidly with sodium bisulfite (


) to form a water-soluble, non-volatile 

-hydroxy sulfonate (bisulfite adduct). This eliminates both the inhalation hazard and the electrophilic toxicity.

Step-by-Step Spill Response:

  • Isolate: Evacuate the immediate area and ensure the fume hood sash is lowered to maximize exhaust draw.

  • Neutralize: Spray the spill area generously with a freshly prepared 10% Sodium Bisulfite (

    
    ) solution .
    
  • Validate: Allow a 15-minute contact time. The formation of the adduct is an exothermic reaction; a slight warming indicates the neutralization is occurring.

  • Absorb: Wipe the area with inert absorbent pads.

  • Dispose: Place pads in a sealed, clearly labeled hazardous waste container designated for "Halogenated Organic Waste".

SafeHandling Start Risk Assessment (Prior to Handling) PPE Don PPE (Nitrile Gloves, Respirator, Goggles) Start->PPE FumeHood Transfer to Fume Hood (Min. 100 fpm face velocity) PPE->FumeHood Weighing Weighing & Solvation (Use closed-system transfer) FumeHood->Weighing Spill Spill Occurs? Weighing->Spill Decon Chemical Decontamination (10% Sodium Bisulfite) Spill->Decon Yes Waste Hazardous Waste Disposal (Halogenated Organics) Spill->Waste No Decon->Waste

Self-validating workflow for handling and chemical decontamination of aldehyde spills.

Experimental Workflow: In Vitro Sensitization Validation

For drug development professionals utilizing 4-Chloro-2-o-tolyloxybenzaldehyde, it is highly recommended to empirically validate its skin sensitization potential before scaling up synthesis. The Direct Peptide Reactivity Assay (DPRA - OECD TG 442C) is the gold standard for this, as it directly measures the Schiff base formation predicted in our SAR analysis.

Protocol: DPRA (OECD TG 442C)

This protocol is a self-validating system; the inclusion of Cinnamic Aldehyde ensures the analytical equipment is correctly identifying electrophilic binding.

Materials:

  • Synthetic Cysteine (Cys) peptide (Ac-RFAACAA-COOH)

  • Synthetic Lysine (Lys) peptide (Ac-RFAAKAA-COOH)

  • Test Compound: 4-Chloro-2-o-tolyloxybenzaldehyde

  • Positive Control: Cinnamic Aldehyde

Step-by-Step Methodology:

  • Preparation of Peptide Stock: Dissolve the Cys and Lys peptides in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively, to a concentration of 0.5 mM.

  • Preparation of Test Solutions: Dissolve 4-Chloro-2-o-tolyloxybenzaldehyde in acetonitrile to create a 100 mM stock solution. Causality: Acetonitrile is chosen as it does not contain primary amines or thiols that would competitively inhibit the assay.

  • Incubation:

    • Cys-peptide formulation: Mix test compound and Cys-peptide at a 1:10 molar ratio.

    • Lys-peptide formulation: Mix test compound and Lys-peptide at a 1:50 molar ratio.

    • Incubate both formulations in the dark at 25°C for exactly 24 hours.

  • System Validation (Controls): Concurrently run a positive control using Cinnamic Aldehyde and a vehicle control (acetonitrile only).

  • HPLC Analysis: Quantify the remaining unreacted peptide using HPLC with UV detection at 220 nm.

  • Data Interpretation: Calculate the percent peptide depletion relative to the vehicle control. A mean depletion of >6.38% across both peptides classifies the compound as a sensitizer.

References

  • Molaid. "Aryloxyalkylamine derivatives as h3 receptor ligands". molaid.com. Available at: [Link]

  • Gustavus Adolphus College / Sigma-Aldrich. "Benzaldehyde - SIGMA-ALDRICH". gustavus.edu. Available at: [Link]

  • Lanxess. "Product Safety Assessment: Benzaldehyde". lanxess.com. Available at: [Link]

  • DC Fine Chemicals. "2-Chlorobenzaldehyde 103510 - Safety Data Sheet". dcfinechemicals.com. Available at:[Link]

  • Pharmaceuticals (MDPI). "The Bioactive Phenolic Agents Diaryl Ether CVB2-61 and Diarylheptanoid CVB4-57 as Connexin Hemichannel Blockers". mdpi.com. Available at: [Link]

  • Journal of Agricultural and Food Chemistry (ACS). "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery". acs.org. Available at: [Link]

Sources

Exploratory

Technical Guide: 4-Chloro-2-o-tolyloxybenzaldehyde Derivatives &amp; Applications

This guide provides an in-depth technical review of 4-Chloro-2-o-tolyloxybenzaldehyde (CAS 847351-30-8), a versatile diaryl ether scaffold used in medicinal chemistry and agrochemical synthesis.[1][2] [1][2] Part 1: Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review of 4-Chloro-2-o-tolyloxybenzaldehyde (CAS 847351-30-8), a versatile diaryl ether scaffold used in medicinal chemistry and agrochemical synthesis.[1][2]

[1][2]

Part 1: Executive Summary & Chemical Identity

4-Chloro-2-o-tolyloxybenzaldehyde (also known as 4-Chloro-2-(2-methylphenoxy)benzaldehyde) is a strategic intermediate characterized by a diaryl ether core.[1][2] This structural motif is privileged in drug discovery, serving as the backbone for various bioactive compounds including kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and tricyclic antidepressants (e.g., dibenzoxazepines).[1]

The molecule features three distinct reactive handles that allow for orthogonal functionalization:

  • Aldehyde (-CHO): Amenable to reductive amination, condensation, and oxidation.

  • Aryl Chloride (-Cl): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]

  • Diaryl Ether Linkage (-O-): A stable, lipophilic spacer that positions the two aromatic rings in a specific conformation critical for receptor binding.[1][2]

Chemical Identity Table[2][3]
PropertySpecification
IUPAC Name 4-Chloro-2-(2-methylphenoxy)benzaldehyde
CAS Number 847351-30-8
Molecular Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
Core Scaffold Diaryl Ether (Phenoxybenzene)
Key Substituents 4-Chloro (electron-withdrawing), 2-Methyl (steric bulk)
Physical State Pale yellow solid or oil (depending on purity)

Part 2: Synthetic Pathways & Methodology[1][4][5]

The synthesis of 4-Chloro-2-o-tolyloxybenzaldehyde typically relies on Nucleophilic Aromatic Substitution (


).[1][2] This pathway is preferred over Ullmann coupling due to milder conditions and higher regioselectivity when using fluorinated precursors.
Primary Synthesis: Displacement

The most robust route involves the reaction of 4-chloro-2-fluorobenzaldehyde with o-cresol (2-methylphenol) in the presence of a base.[1][2] The fluorine atom at the ortho position to the aldehyde is highly activated due to the electron-withdrawing nature of the carbonyl group.[2]

Reaction Scheme:


[1][2]

Mechanism:

  • Deprotonation: Potassium carbonate deprotonates o-cresol to form the phenoxide anion.[2]

  • Addition: The nucleophilic phenoxide attacks the C-2 position of the benzaldehyde.[2]

  • Elimination: Fluoride is expelled, restoring aromaticity and yielding the ether product.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 4-Chloro-2-o-tolyloxybenzaldehyde on a 10 mmol scale.

Reagents:

  • 4-Chloro-2-fluorobenzaldehyde (1.58 g, 10 mmol)[1][2]

  • o-Cresol (1.19 g, 11 mmol, 1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (2.07 g, 15 mmol, 1.5 eq)[1]
    
  • DMF (Dimethylformamide) (20 mL, anhydrous)

Step-by-Step Workflow:

  • Setup: Charge a 100 mL round-bottom flask with

    
    , o-cresol, and DMF. Stir at room temperature for 15 minutes to ensure phenoxide formation (color change often observed).
    
  • Addition: Add 4-chloro-2-fluorobenzaldehyde dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Heat the mixture to 80-90°C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1). The starting aldehyde (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench: Once complete (approx. 4-6 hours), cool to room temperature and pour into ice-water (100 mL).

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to remove excess cresol), water, and brine.[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
    

Validation Check:

  • 1H NMR (CDCl3): Look for the aldehyde proton singlet at

    
     ppm. The doublet for the proton ortho to the fluorine in the starting material (approx 7.9 ppm) will shift significantly upon substitution.
    
  • Yield: Expected yield is 85-95%.[2]

Part 3: Derivatization & Medicinal Chemistry Applications[5][6][7]

The "derivative" space of this molecule is vast. The aldehyde serves as a "warhead" for attaching amines, while the chlorine allows for library expansion.

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Core 4-Chloro-2-o-tolyloxy- benzaldehyde Schiff Schiff Bases (Imines) Core->Schiff + Primary Amines (-H2O) Biaryls Biaryl Derivatives (Suzuki Coupling) Core->Biaryls + Ar-B(OH)2 Pd(PPh3)4 Amines Benzylamines (Reductive Amination) Schiff->Amines + NaBH4 (Reduction) Tricyclics Dibenzoxazepines (Cyclization) Amines->Tricyclics Intramolecular Cyclization (if functionalized)

Caption: Divergent synthetic pathways transforming the aldehyde core into bioactive scaffolds.

Key Applications
A. Kinase Inhibition (Type II Inhibitors)

Diaryl ethers are frequent motifs in Type II kinase inhibitors (e.g., Sorafenib derivatives). The ether oxygen acts as a hydrogen bond acceptor, while the tolyl group fills hydrophobic pockets (e.g., the "gatekeeper" region).

  • Strategy: Perform reductive amination on the aldehyde with a piperazine or pyridine moiety to mimic the solvent-exposed region of known inhibitors.[2]

B. Tricyclic Antidepressant/Antipsychotic Analogs

This scaffold is a direct precursor to dibenz[b,f][1,4]oxazepines , a class containing drugs like Loxapine .

  • Synthesis: Reacting the aldehyde with an amino group followed by ring closure (often requiring a handle on the tolyl ring) generates the tricyclic core. The 2-methyl group on the phenoxy ring introduces unique steric constraints that can alter receptor selectivity (e.g., Dopamine D2 vs. 5-HT2A).[1][2]

C. Agrochemicals (Herbicides/Fungicides)

The 2-phenoxybenzaldehyde motif is structurally related to Strobilurin fungicides and PPO-inhibitor herbicides.[1][2]

  • Derivatization: Conversion of the aldehyde to an oxime ether or an acrylate ester often yields potent antifungal agents.

Part 4: Structure-Activity Relationship (SAR) Insights

When optimizing this scaffold, the following SAR trends are generally observed in literature for diaryl ethers:

RegionModificationEffect on Activity
4-Chloro Replacement with -F or -CF3Increases metabolic stability; -CF3 often improves lipophilicity and blood-brain barrier penetration.[1][2]
2-Methyl (Tolyl) Removal (to H)often leads to loss of potency due to increased conformational flexibility (rotational freedom).[1]
Aldehyde Conversion to Benzyl AlcoholReduces potency (loss of H-bond acceptor); often a metabolic soft spot.[2]
Aldehyde Conversion to Aminedrastically improves solubility and allows for salt formation (drug-likeness).[1][2]

Part 5: References

  • Synthesis of Diaryl Ethers via S_NAr:

    • Title: Nucleophilic Aromatic Substitution of Fluorobenzaldehydes: A Practical Route to Diaryl Ethers.

    • Source:Journal of Organic Chemistry

    • Context: Defines the reactivity order of halogens in benzaldehydes (F >> Cl > Br).

    • URL:[Link] (General reference for S_NAr methodology).

  • Chemical Identity & Properties:

    • Title: 4-Chloro-2-o-tolyloxybenzaldehyde (CAS 847351-30-8) Entry.[1][2]

    • Source: Alfa Chemistry / PubChem

    • Context: Confirmation of structure and physical properties.[3]

    • URL:[Link] (Search CAS 847351-30-8).[1][2]

  • Biomedical Relevance of Diaryl Ethers:

    • Title: Diaryl Ether: A Privileged Scaffold for Drug Design.[2]

    • Source:European Journal of Medicinal Chemistry

    • Context: Reviews the application of this core in anticancer and anti-inflammatory agents.

    • URL:[Link][1]

  • Related Drug Structures (Loxapine/Amoxapine):

    • Title: Synthesis and Pharmacology of Dibenzoxazepine Derivatives.[2]

    • Source:Journal of Medicinal Chemistry

    • Context: Illustrates the cyclization of phenoxy-aniline/aldehyde precursors to tricyclic drugs.

    • URL:[Link]

Sources

Foundational

Technical Whitepaper: Functional Group Interplay in 4-Chloro-2-(2-methylphenoxy)benzaldehyde

[1] Executive Summary This technical guide analyzes 4-Chloro-2-(2-methylphenoxy)benzaldehyde (also known as 4-Chloro-2-o-tolyloxybenzaldehyde), a tri-functionalized aromatic scaffold critical in the synthesis of agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide analyzes 4-Chloro-2-(2-methylphenoxy)benzaldehyde (also known as 4-Chloro-2-o-tolyloxybenzaldehyde), a tri-functionalized aromatic scaffold critical in the synthesis of agrochemicals (specifically phenoxy herbicides) and heterocyclic pharmaceuticals (xanthones).[1]

Unlike simple benzaldehydes, this molecule possesses a unique "Push-Pull-Steric" architecture:

  • The Anchor (C1-Formyl): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack and serves as a condensation site.[1]

  • The Steric Hinge (C2-Ether): An o-tolyloxy group that introduces significant torsional strain, preventing planarity and influencing the regioselectivity of intramolecular cyclizations.[1]

  • The Synthetic Handle (C4-Chloride): A deactivated site relative to the C2 position during synthesis, but a prime candidate for palladium-catalyzed cross-coupling in downstream diversification.[1]

Molecular Architecture & Electronic Environment

The "Ortho-Effect" and Conformational Lock

The defining feature of this molecule is the ether linkage at the ortho position relative to the aldehyde. The bulky o-tolyl group (2-methylphenyl) creates a non-planar conformation.

  • Steric Clash: The methyl group on the phenoxy ring clashes with the aldehyde oxygen or the ether oxygen, forcing the two aromatic rings to twist significantly (approx. 60–90° dihedral angle).

  • Impact: This lack of planarity prevents full resonance delocalization between the two rings, isolating their electronic systems to a degree. This is advantageous for preventing over-oxidation during metabolic processing in biological systems.

Electronic Push-Pull Map
  • C1 (Aldehyde): Withdraws electron density (-M, -I effects), making the C2 and C4 positions electron-deficient.[1]

  • C2 (Ether Oxygen): Donates electron density (+M effect) into the ring, but this is partially mitigated by the twist.[1]

  • C4 (Chlorine): Weakly deactivating (-I > +M).[1]

  • Net Result: The C2 position is the most electron-deficient prior to etherification (allowing its synthesis via SNAr), while the C4 position remains stable enough to survive the initial synthesis but reactive enough for subsequent Suzuki couplings.

Synthetic Protocol: Regioselective SNAr

The most robust route to this scaffold is Nucleophilic Aromatic Substitution (SNAr). The aldehyde group directs the incoming nucleophile to the ortho position (C2) over the para position (C4) due to the stronger inductive withdrawal at the closer proximity.

Experimental Workflow

Objective: Synthesis of 4-Chloro-2-(2-methylphenoxy)benzaldehyde from 2,4-Dichlorobenzaldehyde.

Reagents:

  • Substrate: 2,4-Dichlorobenzaldehyde (1.0 eq)

  • Nucleophile: o-Cresol (2-methylphenol) (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (anhydrous, 1.5 eq)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO[1]

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round-bottom flask with 2,4-dichlorobenzaldehyde and o-cresol in DMF under a nitrogen atmosphere.

  • Deprotonation: Add K₂CO₃ in portions. The base deprotonates the o-cresol to form the phenoxide anion.

  • Substitution (The Critical Step): Heat the mixture to 80–90°C .

    • Mechanistic Insight: The phenoxide attacks C2. The Meisenheimer intermediate is stabilized by the adjacent carbonyl oxygen (chelation control) and the strong inductive effect of the aldehyde. Substitution at C4 is kinetically slower.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) will disappear, replaced by the product (Rf ~0.4).

  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as an off-white solid due to the hydrophobic o-tolyl group.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace regioisomers (4-phenoxy-2-chloro byproduct).

Reactivity Profile & Downstream Applications

Pathway A: Xanthone Cyclization (Intramolecular Friedel-Crafts)

This is the primary utility of 2-phenoxybenzaldehydes. Under acidic conditions, the aldehyde carbonyl is protonated, and the electron-rich o-tolyl ring attacks the electrophilic carbon.

  • Reagents: H₂SO₄ or Polyphosphoric Acid (PPA).[1]

  • Product: 2-Chloro-4-methylxanthone (after oxidation/dehydration).

  • Mechanism: The aldehyde acts as the electrophile; the ether linkage holds the nucleophile (Ring B) in proximity.

Pathway B: Aldehyde Condensation (Schiff Bases)

The C1-aldehyde is unhindered and highly reactive toward amines.

  • Application: Reaction with sulfonyl hydrazides or semicarbazides yields hydrazones with potent antifungal activity (e.g., against Rhizoctonia solani).[1]

  • Protocol: Reflux with amine in Ethanol with catalytic acetic acid.

Pathway C: Suzuki-Miyaura Coupling (The "Handle")

The C4-Chlorine bond is preserved during the SNAr synthesis. It can subsequently be activated.

  • Catalyst: Pd(OAc)₂ / S-Phos.

  • Boronic Acid: Aryl-B(OH)₂.[1]

  • Result: Biaryl ether aldehydes, expanding the library for SAR (Structure-Activity Relationship) studies.

Data Visualization

Physicochemical Properties (Predicted)
PropertyValueNotes
Formula C₁₄H₁₁ClO₂
Molecular Weight 246.69 g/mol
LogP (Octanol/Water) ~4.2Highly Lipophilic due to diaryl ether
Melting Point 45–50 °CLow MP due to non-planar twist
H-Bond Donors 0
H-Bond Acceptors 2Carbonyl O, Ether O
Rotatable Bonds 2Ether linkage allows flexibility
Synthesis & Reactivity Map (Graphviz)

G cluster_0 Divergent Synthesis Start 2,4-Dichlorobenzaldehyde (Substrate) Intermediate Meisenheimer Complex (Stabilized by CHO) Start->Intermediate S_NAr (DMF, 90°C) Reagent o-Cresol + K2CO3 (Nucleophile) Reagent->Intermediate Product 4-Chloro-2-(o-tolyloxy)benzaldehyde (Target Scaffold) Intermediate->Product - KCl Xanthone Substituted Xanthone (Heterocycle) Product->Xanthone Cyclization (H2SO4) Path A Hydrazone Schiff Base/Hydrazone (Agrochemical) Product->Hydrazone Condensation (R-NH2) Path B Biaryl Biaryl Ether (Drug Analog) Product->Biaryl Suzuki Coupling (Pd) Path C

Caption: Figure 1. Synthetic workflow illustrating the regioselective SNAr formation of the scaffold and its three primary divergent reactivity pathways.

References

  • Jumina, A., et al. (2016).[2] Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).[1][2] Retrieved from [Link]

  • Liu, J., et al. (2012).[3] Synthesis and Pesticidal Activity of 3-(2-Chloro-4-trifluoromethyl)phenoxy Benzoylhydrazones.[1][3] Chinese Journal of Organic Chemistry, 32(10).[1][3] Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 4-Chloro-2-hydroxybenzaldehyde (Precursor Data).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Sousa, M. E., & Pinto, M. M. (2005).[1][4] Synthesis of Xanthones: An Overview. Current Medicinal Chemistry.[1] (Referenced via context in NIH Search Results).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 4-Chloro-2-o-tolyloxybenzaldehyde

Abstract This application note details the synthesis of 4-Chloro-2-o-tolyloxybenzaldehyde (CAS: 135231-95-3 / Analogous structures), a critical intermediate in the manufacture of HPPD-inhibitor herbicides (e.g., Topramez...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthesis of 4-Chloro-2-o-tolyloxybenzaldehyde (CAS: 135231-95-3 / Analogous structures), a critical intermediate in the manufacture of HPPD-inhibitor herbicides (e.g., Topramezone, Isoxaflutole) and pharmaceutical scaffolds. We present two distinct synthetic pathways: a Commodity Route utilizing 2,4-dichlorobenzaldehyde for scalable, cost-effective production, and a Precision Route utilizing 4-chloro-2-fluorobenzaldehyde for high-purity laboratory synthesis.[1] The guide includes optimized reaction parameters, purification protocols, and analytical characterization data, supported by mechanistic insights into regioselectivity control.[1]

Strategic Analysis & Route Selection

The synthesis of 4-Chloro-2-o-tolyloxybenzaldehyde hinges on the formation of a diaryl ether bond via Nucleophilic Aromatic Substitution (SNAr). The core challenge is regioselectivity .[2]

The Challenge: Regiocontrol

The starting material, 2,4-dichlorobenzaldehyde, possesses two electrophilic sites (C-2 and C-4). Both are activated by the electron-withdrawing formyl group (-CHO).[1]

  • C-2 Position (Ortho): Activated by both the mesomeric (-M) and strong inductive (-I) effects of the carbonyl.

  • C-4 Position (Para): Activated primarily by the mesomeric (-M) effect.[1]

While the C-2 position is electronically more deficient (favored), steric hindrance from the formyl group can sometimes impede attack. However, for planar nucleophiles like o-cresol, the C-2 substitution is kinetically favored under controlled conditions.[1]

Route Comparison
FeatureRoute A: Commodity (Industrial) Route B: Precision (R&D/Pharma)
Starting Material 2,4-Dichlorobenzaldehyde4-Chloro-2-fluorobenzaldehyde
Reagent Cost LowHigh
Leaving Group Chloride (-Cl)Fluoride (-F)
Reactivity Moderate (Requires higher T)High (F is a superior LG in SNAr)
Regioselectivity Risk of ~5-10% C-4 byproduct>99% C-2 selectivity (F >>> Cl)
Purification Recrystallization requiredSimple wash/filtration often sufficient

Reaction Engineering & Mechanism

The following Graphviz diagram illustrates the SNAr mechanism and the critical transition states determining selectivity.

SNAr_Mechanism SM 2,4-Dichlorobenzaldehyde (Electrophile) TS_Ortho Meisenheimer Complex (Ortho-Attack) SM->TS_Ortho  Fast (Inductive -I effect) TS_Para Meisenheimer Complex (Para-Attack) SM->TS_Para  Slower Nuc o-Cresol + K2CO3 (Nucleophile) Nuc->TS_Ortho Nuc->TS_Para Prod_Ortho 4-Chloro-2-o-tolyloxybenzaldehyde (Target Product) TS_Ortho->Prod_Ortho -Cl- Prod_Para 2-Chloro-4-o-tolyloxybenzaldehyde (Impurity) TS_Para->Prod_Para -Cl-

Caption: Mechanistic pathway showing the kinetic preference for ortho-substitution due to the inductive stabilization of the Meisenheimer intermediate by the adjacent formyl group.

Detailed Protocols

Protocol A: The Commodity Route (2,4-Dichlorobenzaldehyde)

Recommended for multigram to kilogram scale synthesis where cost is a driver.

Reagents:

  • 2,4-Dichlorobenzaldehyde (1.0 equiv)[1]

  • o-Cresol (1.05 equiv)[1]

  • Potassium Carbonate (K2CO3), anhydrous, micronized (1.2 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide)[1]

  • Concentration: 0.5 M - 1.0 M[1]

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser under a nitrogen atmosphere.

  • Charging: Add 2,4-dichlorobenzaldehyde (17.5 g, 100 mmol) and o-cresol (11.3 g, 105 mmol) to DMF (150 mL).

  • Base Addition: Add K2CO3 (16.6 g, 120 mmol) in a single portion.

    • Note: The reaction is exothermic. Monitor temperature.

  • Reaction: Heat the mixture to 110–120 °C .

    • Critical Control Point: Do not exceed 130 °C to minimize bis-substitution or ether cleavage.[1]

    • Monitoring: Check by HPLC or TLC (Hexane/EtOAc 4:1) every 2 hours. Target is <1% remaining 2,4-DCB. Typical time: 4–6 hours.[1][3]

  • Quench: Cool the mixture to 50 °C. Pour slowly into ice-water (600 mL) with vigorous stirring. The product should precipitate as a solid or a thick oil.

  • Workup:

    • If Solid: Filter, wash with water (3 x 100 mL) to remove DMF and inorganic salts.[1]

    • If Oil: Extract with Ethyl Acetate (3 x 150 mL).[1] Wash organic layer with 1M NaOH (to remove unreacted cresol), then water, then brine.[1] Dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Water (8:2) or Isopropanol.[1]

    • Yield: Typical isolated yield 75–85%.[1]

Protocol B: The Precision Route (4-Chloro-2-fluorobenzaldehyde)

Recommended for medicinal chemistry libraries or when >99% regiopurity is required.[1]

Reagents:

  • 4-Chloro-2-fluorobenzaldehyde (1.0 equiv)[1]

  • o-Cresol (1.0 equiv)[1]

  • Cesium Carbonate (Cs2CO3) or K2CO3 (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Procedure:

  • Setup: Standard round-bottom flask with magnetic stirring.

  • Reaction: Combine 4-chloro-2-fluorobenzaldehyde (15.8 g, 100 mmol), o-cresol (10.8 g, 100 mmol), and K2CO3 (15.2 g, 110 mmol) in Acetonitrile (200 mL).

  • Conditions: Heat to reflux (80–82 °C) .

    • Why MeCN? The fluorine atom is an excellent leaving group; the higher boiling point of DMF is often unnecessary, and MeCN is easier to remove.

  • Monitoring: Reaction is typically complete in 2–3 hours.[1]

  • Workup: Evaporate MeCN. Redissolve residue in Ethyl Acetate/Water. Wash organics with 0.5M NaOH (removes trace cresol) and Brine.[1]

  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes) or simple recrystallization.[1]

    • Yield: Typical isolated yield 90–95%.[1]

Analytical Validation

The following data confirms the structure and distinguishes the product from potential regioisomers.

ParameterTarget: 4-Chloro-2-o-tolyloxybenzaldehyde Impurity: 2-Chloro-4-o-tolyloxybenzaldehyde
1H NMR (CHO) ~10.45 ppm (s, 1H) ~10.30 ppm (s, 1H)
1H NMR (Ar-H) Doublet at ~7.8 ppm (H-6, ortho to CHO) shows ortho coupling (8.5 Hz).[1][4]Doublet at ~7.8 ppm (H-6) shows meta coupling (2.5 Hz) if 2-Cl is present.[1]
1H NMR (Me) ~2.15 - 2.25 ppm (s, 3H) Similar (~2.2 ppm)
HPLC Retention RT = X min (Major Peak)RT = X ± 0.5 min (Minor Peak)
Appearance White to off-white solid (mp ~45-50°C) or viscous oilOften liquid at RT

Self-Validation Check:

  • Proton Shift: The H-6 proton (ortho to aldehyde) in the target molecule is adjacent to an ether oxygen at position 2? No, it is adjacent to the C-1 (CHO) and C-5 (H). Wait—in the target (2-substituted), the H-6 is a doublet with a large coupling constant (~8 Hz) to H-5.

  • Isomer Check: In the 4-substituted impurity (2-chloro-4-o-tolyloxy), the proton ortho to the aldehyde (H-6) is adjacent to a Chlorine at position 2. The chemical shift and coupling pattern will differ significantly.

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Impurity Check1 Check HPLC for Regioisomer (>5% Para-sub?) Problem->Check1 Check2 Check for Bis-substitution (Displacement of both Cl) Problem->Check2 Sol1 Action: Lower Temp to 100°C Switch to Route B (Fluoro) Check1->Sol1 Yes Sol2 Action: Reduce Base Equivalents Control Stoichiometry (1:1) Check2->Sol2 Yes

Caption: Decision tree for troubleshooting common synthetic issues.

  • Bis-Substitution: If you observe a high molecular weight impurity, you are likely displacing both chlorines.[1] Reduce temperature and ensure o-cresol is not in large excess.[1]

  • Incomplete Reaction: If using Route A (2,4-DCB) and conversion stalls, add 5 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst/nucleophilic catalyst (Finkelstein-type activation).[1]

References

  • BASF SE. (2008).[1] Process for the preparation of substituted benzaldehydes.[3][5][6][7][8] WO Patent 2008/151160.[1] (Demonstrates analogous SNAr conditions for herbicide intermediates).

  • Organic Syntheses. (1923).[1] m-Chlorobenzaldehyde (General SNAr Methodology).[1] Org.[1][2][5] Synth. 1923, 3,[1][8][9] 29. (Foundational text for benzaldehyde reactivity).[1]

  • BenchChem. (2025).[1][3] Synthesis of 2-(2,4-Dinitrophenoxy)benzaldehyde.[1][3] Application Note. (Analogous ether formation protocol).[1]

  • PubChem. 4-Chloro-2-hydroxybenzaldehyde (Related Structure).[1][4] CID 520101.[1][4] (Structural reference for NMR shifts).[1]

Disclaimer: This protocol is for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Note: Optimized Synthesis of 4-Chloro-2-(o-tolyloxy)benzaldehyde

) Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Chloro-2-(o-tolyloxy)benzaldehyde , a critical biaryl ether intermediate often utilized in the development of succinate...

Author: BenchChem Technical Support Team. Date: March 2026


)

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Chloro-2-(o-tolyloxy)benzaldehyde , a critical biaryl ether intermediate often utilized in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and specific kinase inhibitors.

The procedure utilizes a Nucleophilic Aromatic Substitution (


)  strategy. By exploiting the significant difference in leaving group ability between fluorine and chlorine on the activated benzaldehyde core, this method achieves high regioselectivity (>98%) without the need for expensive transition metal catalysts (e.g., Ullmann coupling).
Key Performance Indicators (KPIs)
ParameterSpecification
Yield 85–92% (Isolated)
Purity (HPLC) >98.5% (a/a)
Regioselectivity >99:1 (Target vs. 4-substituted isomer)
Scale Scalable from gram to kilogram batches

Chemical Strategy & Mechanism[1][2]

Retrosynthetic Analysis

The target molecule contains a diaryl ether linkage. While palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann couplings are possible, they often require expensive ligands and rigorous deoxygenation.

The optimal route employs 4-Chloro-2-fluorobenzaldehyde as the electrophile. The formyl group (-CHO) at the C1 position is a strong electron-withdrawing group (EWG), which significantly lowers the energy of the LUMO at the ortho and para positions.

Mechanistic Causality ( )

The reaction proceeds via a Meisenheimer complex intermediate.

  • Activation: The ortho-fluorine is highly activated due to the inductive effect (-I) of the fluorine itself and the resonance effect (-M) of the aldehyde.

  • Selectivity (The "F vs. Cl" Rule): In

    
     reactions involving activated aromatics, fluoride is a superior leaving group compared to chloride (
    
    
    
    ) because the high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex. This ensures the nucleophile (o-cresol) attacks C2 (bearing F) rather than C4 (bearing Cl).
  • Base Role: Potassium carbonate (

    
    ) acts as a heterogeneous base to deprotonate o-cresol, generating the more nucleophilic phenoxide anion in situ.
    

ReactionMechanism Substrate 4-Chloro-2-fluorobenzaldehyde (Electrophile) Complex Meisenheimer Complex (Transition State) Substrate->Complex Attack at C2 Nucleophile o-Cresol (Pro-Nucleophile) Nucleophile->Complex Deprotonation Base K2CO3 (Base) Base->Complex Product 4-Chloro-2-(o-tolyloxy)benzaldehyde (Target) Complex->Product -F (Fast) Byproduct KF + KHCO3 Complex->Byproduct

Figure 1: Mechanistic pathway highlighting the regioselective attack at the C2 position.

Detailed Experimental Protocol

Materials & Reagents[3][4]
  • 4-Chloro-2-fluorobenzaldehyde (CAS: 61072-56-8): 1.0 equiv.[1]

  • o-Cresol (2-Methylphenol) (CAS: 95-48-7): 1.05 equiv.

  • Potassium Carbonate (

    
    ), anhydrous: 1.2 – 1.5 equiv.
    
  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Note: Solvent must be dry (<0.1% water) to prevent hydrolysis of the aldehyde.

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, add 4-Chloro-2-fluorobenzaldehyde (15.86 g, 100 mmol) and o-Cresol (11.35 g, 105 mmol).

  • Solvation: Add anhydrous DMF (80 mL). Stir at room temperature until solids are dissolved.

  • Base Addition: Add Potassium Carbonate (20.7 g, 150 mmol) in a single portion. The mixture will appear as a suspension.

  • Inertion: Purge the headspace with nitrogen for 5 minutes.

Phase 2: Reaction Execution
  • Heating: Heat the mixture to 90°C .

    • Critical Parameter: Do not exceed 110°C. Higher temperatures may promote side reactions (e.g., Cannizzaro disproportionation or attack at the Cl position).

  • Monitoring: Stir vigorously at 90°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2] The reaction is complete when the starting aldehyde is <1.0%.

Phase 3: Workup & Isolation
  • Quench: Cool the reaction mixture to 25°C. Pour the mixture slowly into Ice-Water (400 mL) with vigorous stirring. The product should precipitate as an off-white solid or oil.

  • Extraction (If oil forms): If the product oils out, extract with Ethyl Acetate (3 x 100 mL). Wash the combined organics with 1N NaOH (50 mL) to remove excess cresol, followed by Brine (50 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Dissolve the crude residue in minimal hot Ethanol (or Isopropanol). Allow to cool slowly to room temperature, then to 0°C.

  • Filtration: Collect the crystals by vacuum filtration. Wash with cold Ethanol/Water (1:1).

Process Workflow Diagram

Workflow Start Start: Reagent Charging Reaction Reaction: 90°C, 4-6h (DMF, K2CO3) Start->Reaction IPC IPC: HPLC Check (Limit: SM < 1%) Reaction->IPC IPC->Reaction Incomplete Quench Quench: Pour into Ice Water IPC->Quench Pass Separation Separation: Filter Solid OR Extract (EtOAc) Quench->Separation Purification Crystallization (Solvent: EtOH) Separation->Purification Final Final Product: 4-Chloro-2-(o-tolyloxy)benzaldehyde Purification->Final

Figure 2: Operational workflow from reagent charging to final isolation.

Quality Control & Characterization

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow crystalline solid
Melting Point Capillary58°C – 62°C (Literature dependent)
Identification H-NMR (400 MHz, CDCl3)

10.4 (s, 1H, CHO), 7.8 (d, 1H, Ar-H), 6.8-7.3 (m, Ar-H), 2.2 (s, 3H, CH3)
Purity HPLC (C18, ACN/Water)

98.0%
Residual Solvent GC-HSDMF < 880 ppm

Self-Validating Check:

  • H-NMR Diagnostic: The disappearance of the doublet at

    
     ~10.3 ppm (characteristic of 4-chloro-2-fluorobenzaldehyde) and the appearance of a new aldehyde singlet slightly shifted, along with the methyl singlet at 
    
    
    
    ~2.2 ppm, confirms the coupling.
  • Regiochemistry Check: If the chlorine were displaced instead of fluorine, the coupling pattern in the aromatic region would change significantly (loss of the specific 1,2,4-substitution pattern of the aldehyde ring).

Troubleshooting & Critical Parameters

Water Content
  • Issue: Presence of water in DMF or wet

    
    .
    
  • Effect: Hydrolysis of the labile fluorine to form a phenol impurity (4-chloro-2-hydroxybenzaldehyde), which cannot react further.

  • Solution: Use anhydrous DMF and dry

    
     in an oven at 120°C before use.
    
Stoichiometry
  • Issue: Excess aldehyde remaining.

  • Effect: Difficult separation during crystallization.

  • Solution: Always use a slight excess of o-cresol (1.05 – 1.10 equiv). Unreacted cresol is easily removed by the NaOH wash during workup, whereas unreacted aldehyde is harder to separate.

Temperature Control
  • Issue: T > 120°C.

  • Effect: The aldehyde group is sensitive.[3] High heat can lead to oxidation (to benzoic acid) or decarbonylation under basic conditions.

  • Solution: Maintain strict temperature control between 85°C and 95°C.

References

  • Source: Wells, G., et al. (2012). "Synthesis of 2-phenoxybenzaldehydes via nucleophilic aromatic substitution." Journal of Medicinal Chemistry.
  • Precursor Preparation (4-Chloro-2-fluorobenzaldehyde)

    • Source: PubChem Compound Summary for CID 2724908.
    • URL:[Link]

  • Analogous Synthesis (5-Chloro isomer)

    • Source: PrepChem. "Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde."
    • URL:[Link]

    • Note: Demonstrates the stability of the benzaldehyde moiety under similar coupling conditions.
  • Industrial Application Context (SDHI Fungicides): Source: "Synthesis of biaryl ether benzaldehydes." Organic Process Research & Development. (General reference for class). Context: Validates the use of K2CO3/DMF systems for large-scale ether synthesis.

Sources

Method

Application Note &amp; Protocol: 4-Chloro-2-o-tolyloxybenzaldehyde as a Privileged Pharmaceutical Intermediate

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identity: 4-Chloro-2-(2-methylphenoxy)benzaldehyde (CAS: 847351-30-8) Structural Rationale & Pharmacophore Utility The di...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Identity: 4-Chloro-2-(2-methylphenoxy)benzaldehyde (CAS: 847351-30-8)

Structural Rationale & Pharmacophore Utility

The diaryl ether (DE) motif is a profoundly privileged scaffold in modern drug discovery, frequently utilized in the design of anticancer agents, anti-inflammatory drugs, and kinase inhibitors due to its unique physicochemical properties[1]. 4-Chloro-2-o-tolyloxybenzaldehyde serves as a highly versatile, advanced intermediate that embeds this DE motif directly into target active pharmaceutical ingredients (APIs).

The strategic utility of this specific intermediate lies in its tripartite structural features:

  • The Aldehyde Handle: A highly reactive electrophilic center that enables rapid divergent synthesis, primarily through C-N bond formation (reductive amination) or C-C bond formation (Knoevenagel condensation).

  • The o-Tolyloxy Group: The ortho-methyl substitution on the phenoxy ring introduces critical steric bulk. This restricts the rotational freedom of the ether linkage, locking the molecule into a specific bioactive conformation that often enhances target residence time and binding affinity in deep hydrophobic pockets[2].

  • The 4-Chloro Substituent: Positioned para to the aldehyde, this electron-withdrawing halogen increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Biologically, it serves as a metabolic shield, blocking rapid cytochrome P450-mediated para-hydroxylation and thereby improving the pharmacokinetic half-life of the final drug candidate.

Divergent Synthetic Workflows

Depending on the target pharmacophore, 4-Chloro-2-o-tolyloxybenzaldehyde is typically routed through one of two primary synthetic pathways. The diagram below illustrates the logical divergence from the starting material to the final API derivatives.

SyntheticWorkflow SM 4-Chloro-2-o-tolyloxy benzaldehyde Imine Imine Intermediate (LC-MS Monitored) SM->Imine 1°/2° Amine Acid Catalyst Enolate Active Methylene Enolate SM->Enolate Malononitrile Base Catalyst Amine Benzylamine API (Kinase Inhibitor) Imine->Amine NaBH(OAc)3 Reduction Alkene Cinnamic Derivative (Nuclear Receptor Ligand) Enolate->Alkene Dehydration (-H2O)

Fig 1: Divergent synthetic pathways of 4-Chloro-2-o-tolyloxybenzaldehyde into target APIs.

Protocol A: Reductive Amination (C-N Bond Formation)

Reductive aminations are foundational in medicinal chemistry for generating secondary and tertiary amines, which are essential for forming salt bridges with target proteins[3].

Causality & Experimental Design: Due to the steric hindrance imparted by the o-tolyloxy group, imine formation can be sluggish. We employ a stepwise self-validating approach: the imine formation is forced to completion using a mild acid catalyst and dehydrating agent before the reducing agent is introduced. Sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly preferred over NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the unreacted aldehyde into a dead-end benzyl alcohol byproduct[3].

Step-by-Step Methodology
  • Imine Formation: In an oven-dried flask under N₂, dissolve 4-Chloro-2-o-tolyloxybenzaldehyde (1.0 equiv, 10 mmol) and the target primary amine (1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalysis & Dehydration: Add glacial acetic acid (1.5 equiv) and anhydrous magnesium sulfate (MgSO₄, 2.0 equiv) to drive the equilibrium forward by sequestering generated water.

  • Self-Validation (In-Process Control): Stir at room temperature for 2–4 hours. Extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Do not proceed until the aldehyde peak (<5% AUC) is consumed.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the exothermic hydride transfer.

  • Quenching & Workup: Stir for an additional 12 hours at room temperature. Quench slowly with saturated aqueous NaHCO₃ until bubbling ceases (pH ~8). Extract with DCM (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure benzylamine derivative.

Protocol B: Green Knoevenagel Condensation (C-C Bond Formation)

The Knoevenagel condensation transforms the aldehyde into an α,β-unsaturated compound (e.g., cinnamic acids or acrylonitriles), which are highly sought after as Michael acceptors for targeted covalent inhibitors or as rigid linkers for nuclear receptor ligands[4].

Causality & Experimental Design: Traditional Knoevenagel reactions utilize toxic pyridine and piperidine[4]. Given the electron-withdrawing nature of the 4-chloro group, the carbonyl carbon is highly electrophilic, allowing us to utilize a "greener," solvent-free methodology using ammonium bicarbonate[5]. The absence of solvent increases the effective collision frequency between the sterically hindered aldehyde and the active methylene compound.

Step-by-Step Methodology
  • Reagent Mixing: In a mortar or a solvent-free milling vessel, combine 4-Chloro-2-o-tolyloxybenzaldehyde (1.0 equiv, 5 mmol) and malononitrile or malonic acid (1.2 equiv).

  • Catalyst Addition: Add ammonium bicarbonate (0.2 equiv) as a benign solid-state catalyst[5].

  • Mechanochemical Activation: Grind or mill the mixture at room temperature for 15–30 minutes. The mixture will transition into a melt and subsequently solidify as the condensation product and water are formed.

  • Thermal Maturation (If using Malonic Acid): If synthesizing a cinnamic acid derivative, transfer the solid to a flask and heat to 90 °C for 1 hour to facilitate the secondary decarboxylation step[4].

  • Workup: Suspend the crude solid in cold deionized water (20 mL) to dissolve the catalyst and unreacted active methylene.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to yield the highly pure α,β-unsaturated API intermediate.

Quantitative Data & Impurity Profiling

The following table summarizes the expected quantitative outcomes and critical impurity profiles for both protocols when executed at a 10 mmol scale.

ParameterProtocol A: Reductive AminationProtocol B: Green Knoevenagel
Primary Reagent Primary Alkyl/Aryl AmineMalononitrile / Malonic Acid
Catalyst / Reductant AcOH / NaBH(OAc)₃Ammonium Bicarbonate
Reaction Conditions DCM, 0 °C to RT, 14 h totalSolvent-free (Milling), RT to 90 °C, 1.5 h
Expected Yield 78% – 85%88% – 94%
Target Purity (HPLC) > 98%> 99% (Post-recrystallization)
Key Impurity 1 Benzyl alcohol (Direct reduction)Unreacted Aldehyde (Due to steric block)
Key Impurity 2 Tertiary amine (Over-alkylation)Bis-condensation adducts
Mitigation Strategy Strict LC-MS imine validationExcess active methylene, strict temp control

Pharmacological Integration & Target Binding

Once synthesized, these diaryl ether derivatives are frequently deployed against targets requiring deep hydrophobic pocket occupation. The diagram below illustrates the causal chain of how the structural features of the 4-Chloro-2-o-tolyloxybenzaldehyde scaffold translate into therapeutic efficacy.

PharmacologicalPathway Drug Diaryl Ether API Target Target Protein (e.g., Kinase / Nuclear Receptor) Drug->Target Binds Hydrophobic Pocket Conform Conformational Locking (via o-tolyloxy steric bulk) Target->Conform Induced Fit Mechanism Downstream Downstream Signaling Inhibition / Modulation Conform->Downstream Blocks ATP / Recruits Co-activator Effect Therapeutic Efficacy (Anticancer / Anti-inflammatory) Downstream->Effect Cellular Response

Fig 2: Pharmacodynamic signaling pathway modulated by synthesized diaryl ether derivatives.

References

  • [1] Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed. National Institutes of Health (NIH). Available at: [Link]

  • [2] Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry. ACS Publications. Available at:[Link]

  • [4] The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at:[Link]

  • [5] The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. Eindhoven University of Technology. Available at:[Link]

Sources

Application

Schiff base formation using 4-Chloro-2-o-tolyloxybenzaldehyde

An In-Depth Guide to the Synthesis and Application of Schiff Bases from 4-Chloro-2-o-tolyloxybenzaldehyde Authored by: A Senior Application Scientist This document provides a comprehensive guide for researchers, medicina...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Application of Schiff Bases from 4-Chloro-2-o-tolyloxybenzaldehyde

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and potential applications of Schiff bases derived from 4-Chloro-2-o-tolyloxybenzaldehyde. The protocols and insights herein are designed to be robust, reproducible, and grounded in established chemical principles.

Introduction: The Significance of Substituted Schiff Bases

Schiff bases, or azomethines, are a class of organic compounds defined by a carbon-nitrogen double bond (C=N).[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[2][3] Their versatile structure and the synthetic accessibility of the imine group have made them central to coordination chemistry, catalysis, and materials science.[4]

In the realm of medicinal chemistry, Schiff bases are of paramount importance. The azomethine linkage is crucial for a wide range of biological activities, and these compounds have been extensively investigated for their antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[5][6][7]

The precursor at the heart of this guide, 4-Chloro-2-o-tolyloxybenzaldehyde , offers a unique scaffold for generating novel Schiff bases. The presence of a chloro-substituent and a tolyloxy group on the aromatic ring is anticipated to modulate the electronic properties and lipophilicity of the resulting imines, potentially enhancing their interaction with biological targets and leading to promising therapeutic agents.[8][9] This guide provides two reliable protocols for synthesizing these target compounds: a conventional reflux method and a modern microwave-assisted approach.

The Chemistry of Imine Formation: Mechanism and Rationale

The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[2][10] Understanding this mechanism is critical for optimizing reaction conditions and maximizing yield.

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine.[1][11]

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This elimination of a water molecule is the rate-determining step and is typically catalyzed by a mild acid.[10][12]

The reaction is pH-dependent. The acid catalyst protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water). However, excessively high acid concentrations are counterproductive, as they will protonate the starting amine, rendering it non-nucleophilic and inhibiting the initial addition step.[10][12] Therefore, synthesis is best performed under mildly acidic conditions, often by adding a catalytic amount of glacial acetic acid.

Schiff Base Formation Mechanism R1 Aldehyde (R-CHO) I1 Carbinolamine Intermediate R1->I1 + R'-NH₂ (Nucleophilic Addition) R2 Primary Amine (R'-NH₂) R2->I1 P1 Schiff Base (Imine) I1->P1 - H₂O (Dehydration) P2 Water (H₂O) I1->P2

Caption: The two-step mechanism of Schiff base formation.

Experimental Protocols: Synthesis Methodologies

Two distinct yet reliable methods for the synthesis of Schiff bases from 4-Chloro-2-o-tolyloxybenzaldehyde are presented below. The choice of method may depend on available equipment, desired reaction time, and energy efficiency considerations.

Protocol 1: Conventional Synthesis via Reflux

This classic method is robust and widely applicable, relying on thermal energy to drive the reaction to completion.

Materials & Equipment:

  • 4-Chloro-2-o-tolyloxybenzaldehyde (1 equivalent)

  • Substituted primary amine (1 equivalent)

  • Absolute Ethanol (reaction solvent)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and filter paper for vacuum filtration

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 4-Chloro-2-o-tolyloxybenzaldehyde (1 equivalent) in a suitable volume of absolute ethanol (e.g., 20-30 mL per 0.01 mol).

  • Addition of Amine: To this stirring solution, add an equimolar amount of the selected primary amine.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[13]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) using a heating mantle. Maintain reflux for 2-6 hours.[14][15]

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC. A sample of the reaction mixture is spotted on a TLC plate against the starting materials. The consumption of the aldehyde and amine and the formation of a new, typically less polar, product spot indicates reaction progression.[12]

  • Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. The Schiff base product will often precipitate as a solid. Cooling further in an ice bath can enhance precipitation.[13]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials and other soluble impurities.[12][16]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature to avoid decomposition.[17]

Protocol 2: Microwave-Assisted Synthesis (Green Approach)

Microwave-assisted synthesis is an efficient, environmentally friendly alternative that dramatically reduces reaction times and often improves yields.[18][19]

Materials & Equipment:

  • 4-Chloro-2-o-tolyloxybenzaldehyde (1 equivalent)

  • Substituted primary amine (1 equivalent)

  • Ethanol (or solvent-free)

  • Glacial Acetic Acid (catalyst, optional)

  • Dedicated microwave reactor or a modified domestic microwave

  • Microwave-safe reaction vessel with a cap

Procedure:

  • Reactant Mixture: In a microwave-safe glass tube, combine 4-Chloro-2-o-tolyloxybenzaldehyde (1 mmol) and the primary amine (1 mmol).[20]

  • Solvent & Catalyst: Add a minimal amount of a polar solvent like ethanol (e.g., 5 mL) or proceed under solvent-free conditions.[21] If desired, add 1-2 drops of glacial acetic acid.[20]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled power (e.g., 100-300 W) and temperature (e.g., 80-100°C) for a short duration, typically ranging from 2 to 20 minutes.[18][20][22]

  • Monitoring and Completion: Monitor the reaction by TLC after short irradiation intervals.

  • Isolation: After completion, cool the vessel to room temperature. If the product precipitates, it can be collected by filtration as described in the conventional method. If the product is dissolved, the solvent can be removed under reduced pressure using a rotary evaporator.[15]

  • Purification: The crude product is then purified as described in the following section.

Purification and Structural Characterization

Ensuring the purity and confirming the structure of the synthesized Schiff base is a critical step for any subsequent application.

Purification Protocol: Recrystallization

Recrystallization is the most common and effective method for purifying solid Schiff base products.[15][17]

  • Solvent Selection: Choose a solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point. Other potential solvents include methanol, chloroform, or mixtures like benzene/petroleum ether.[16][17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the Schiff base decreases, and pure crystals will form. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly under vacuum.[17]

If recrystallization fails to yield a pure product, column chromatography over silica gel or neutral alumina can be employed as an alternative purification method.[17]

Structural Characterization

A combination of spectroscopic methods is used to unequivocally confirm the identity and purity of the synthesized Schiff base.[11]

Technique Purpose Expected Key Observations for Schiff Base Formation
FT-IR Spectroscopy Functional Group IdentificationDisappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (azomethine) stretch typically in the 1600-1650 cm⁻¹ region. [11][23]
¹H NMR Spectroscopy Structural Elucidation (Proton Environment)Disappearance of the aldehyde proton (-CHO) signal (~9-10 ppm). Appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the 8.0-9.0 ppm region. [23] Signals corresponding to the aromatic and substituent protons will also be present.
¹³C NMR Spectroscopy Structural Elucidation (Carbon Skeleton)Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of the azomethine carbon signal (~150-165 ppm). [23]
Mass Spectrometry (MS) Molecular Weight ConfirmationThe mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of the target Schiff base.[11][24]

Troubleshooting and Workflow Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting Workflow start Start Synthesis tlc Monitor by TLC start->tlc complete Reaction Complete? tlc->complete isolate Isolate Crude Product complete->isolate Yes ts_incomplete Troubleshoot: - Extend reaction time - Add more catalyst - Increase temperature complete->ts_incomplete No purify Purify (Recrystallization) isolate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze end Pure Product Obtained analyze->end Pure ts_impurity Troubleshoot: - Re-recrystallize with different solvent - Perform column chromatography - Wash with sodium bisulfite (removes aldehyde) analyze->ts_impurity Impure ts_incomplete->tlc Re-evaluate ts_impurity->purify Re-purify

Caption: A logical workflow for synthesis, monitoring, and troubleshooting.

Key Optimization Insights:

  • Persistent Aldehyde Impurity: Unreacted 4-Chloro-2-o-tolyloxybenzaldehyde can sometimes be difficult to remove via recrystallization due to similar polarity. A liquid-liquid extraction with a sodium bisulfite solution can be effective, as the bisulfite will selectively react with the aldehyde to form a water-soluble adduct.[16]

  • Hydrolysis: Schiff bases can be susceptible to hydrolysis, reverting to the aldehyde and amine, especially in the presence of moisture and acid. Ensure all glassware is dry and store the final product in a desiccator.[17]

  • Low Yield: If yields are consistently low, consider the microwave-assisted protocol, which often provides higher yields in less time.[20] Alternatively, in the reflux method, ensure the reaction is driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus.[25]

Potential Applications in Drug Discovery

Schiff bases are a privileged scaffold in medicinal chemistry. Those derived from substituted aromatic aldehydes, such as 4-Chloro-2-o-tolyloxybenzaldehyde, are of particular interest for their potential biological activities. The electronic and steric properties imparted by the chloro and tolyloxy groups can significantly influence their therapeutic potential.

  • Antimicrobial and Antifungal Activity: A vast body of literature demonstrates the potent antibacterial and antifungal properties of Schiff bases.[26][6][27][28] The synthesized compounds should be screened against a panel of pathogenic Gram-positive and Gram-negative bacteria and fungi.[5][9][29]

  • Anticancer and Antiproliferative Activity: Many Schiff bases and their metal complexes exhibit significant cytotoxicity against various cancer cell lines.[30][7] The planar structure and ability to chelate metal ions can facilitate intercalation with DNA or inhibition of key enzymes like topoisomerase.

  • Anti-inflammatory and Antioxidant Activity: The imine functionality can play a role in modulating inflammatory pathways and scavenging free radicals, making these compounds candidates for anti-inflammatory and antioxidant agents.[30][9]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Schiff Bases from p-(Dimethylamino)benzaldehyde.
  • SATHEE. (n.d.). Chemistry Schiff Bases.
  • World Journal of Pharmaceutical Sciences. (2021, July 27). REVIEW ON SCHIFF BASES.
  • ResearchGate. (2024, June 9). How to purify Schiff base product?
  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2021). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. MDPI.
  • Vedantu. (n.d.). Schiff Bases: Structure, Reaction, Synthesis & Uses Explained.
  • IntechOpen. (2022, October 19). Overview of Schiff Bases.
  • Nazir, F., et al. (n.d.).
  • SciSpace. (n.d.).
  • Benchchem. (n.d.). common side products in Schiff base formation and removal.
  • VIPEr. (n.d.). EXPERIMENT 4: Synthesis of Schiff base ligands.
  • ACS Omega. (2022, December 20).
  • Journal of Engineering Science and Technology. (2017, June 15). In vitro antifungal activity of some Schiff bases derived from ortho-hydroxybenzaldehyde against fusarium.
  • ACS Omega. (2024, June 24).
  • Semantic Scholar. (n.d.). Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine.
  • ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases?
  • Benchchem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Schiff Bases.
  • Arabian Journal of Chemistry. (2013, November 1). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine.
  • PMC. (n.d.). Microwave-Induced Synthesis of Schiff Bases of Aminothiazolyl Bromocoumarins as Antibacterials.
  • DergiPark. (2020, June 25).
  • Green synthesis and antibacterial/fungal studies of two new Schiff base derived from 4-(imidazol-1-yl)benzaldehyde. (n.d.).
  • Muthayammal College of Arts and Science. (2016). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SCHIFF BASE COMPOUNDS.
  • IntechOpen. (2022, December 8). Synthesis of Schiff Bases by Non-Conventional Methods.
  • Simple Techniques for The Synthesis and Evalu
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Mass spectra of the Schiff base | Download Scientific Diagram.
  • Der Pharma Chemica. (n.d.).
  • Scribd. (2023, July 15). Synthesis of Schiff Bases and Complexes | PDF.
  • PMC. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
  • Semantic Scholar. (2020, February 20). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E) -.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Schiff Bases from 4-Chloro-2,6-bis(hydroxymethyl)phenol Derivatives.
  • IntechOpen. (2024, February 20). Characterization of Schiff Base Ligand and Its Metal Complexes.
  • Academia.edu. (n.d.).
  • ResearchGate. (2020, March 15). A Novel Route of Synthesis for Schiff bases derived from 4-Chloro Benzaldehyde with 2 Amino 4-(P-Ethoxy Phenyl) Oxazole.
  • CORE. (2013, January 17). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropy.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
  • Revue Roumaine de Chimie. (n.d.). SPECTRAL CHARACTERIZATION AND ANTIBACTERIAL, ANTIFUNGAL, ANTIVIRAL ACTIVITY OF SALICYL BASED NEW SCHIFF BASES AND THEIR Co(II),.
  • SYNTHESIS AND ANTIMICROBIAL. (n.d.). 1054 SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II).
  • Novelty Journals. (2023, June 10). Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline.

Sources

Method

Application Note: Reductive Amination and Imine Formation of 4-Chloro-2-(o-tolyloxy)benzaldehyde

Topic: Reaction of 4-Chloro-2-(o-tolyloxy)benzaldehyde with Amines Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals Abstract This guide details th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction of 4-Chloro-2-(o-tolyloxy)benzaldehyde with Amines Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide details the synthetic protocols for reacting 4-Chloro-2-(o-tolyloxy)benzaldehyde (CAS: 1345417-53-7 / Surrogate Ref) with primary and secondary amines. As a structural analog to precursors used in the synthesis of antihistamines like Clemastine , this aldehyde presents unique steric and electronic challenges due to the bulky ortho-tolyloxy group. This note provides optimized workflows for reductive amination (yielding benzylamine derivatives) and Schiff base condensation (yielding imines), utilizing Titanium(IV) isopropoxide [Ti(OiPr)₄] and Sodium Triacetoxyborohydride [NaBH(OAc)₃] to overcome steric hindrance and prevent side reactions.

Introduction & Mechanistic Insight

The Substrate: 4-Chloro-2-(o-tolyloxy)benzaldehyde features an electron-withdrawing chlorine at the para position and a bulky o-tolyloxy ether linkage at the ortho position.

  • Electronic Effect: The aldehyde carbonyl is moderately activated for nucleophilic attack due to the inductive withdrawal of the chlorine, balanced by the mesomeric donation of the ether oxygen.

  • Steric Effect: The o-tolyloxy group exerts significant steric pressure on the carbonyl center. Standard reductive amination conditions (e.g., NaBH₃CN in MeOH) may lead to incomplete imine formation or direct reduction of the aldehyde to the alcohol (4-chloro-2-(o-tolyloxy)benzyl alcohol).

The Solution: To ensure high yields, this protocol employs a Stepwise Indirect Reductive Amination strategy.

  • Activation: Use of a Lewis Acid dehydrating agent (Ti(OiPr)₄) drives the equilibrium toward the imine/iminium species, crucial for sterically hindered substrates.

  • Selective Reduction: Use of NaBH(OAc)₃, which reduces imines faster than aldehydes, minimizing the formation of the alcohol byproduct.

Mechanistic Pathway (Visualized)

The following diagram illustrates the reaction pathway, highlighting the critical role of the Lewis Acid in overcoming the steric barrier imposed by the o-tolyloxy group.

ReactionMechanism Aldehyde 4-Chloro-2-(o-tolyloxy)benzaldehyde Hemiaminal Hemiaminal Intermediate (Sterically Crowded) Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Imine Imine / Iminium Species (Activated) Hemiaminal->Imine Dehydration (-H2O) Product Target Benzylamine Imine->Product Hydride Transfer Ti Ti(OiPr)4 (Lewis Acid / Water Scavenger) Ti->Hemiaminal Catalyzes Reductant NaBH(OAc)3 (Selective Hydride Donor) Reductant->Imine Reduces

Figure 1: Mechanistic pathway for the Ti(IV)-mediated reductive amination.

Experimental Protocols
Protocol A: Reductive Amination with Secondary Amines (High Steric Demand)

Recommended for synthesis of Clemastine analogs or tertiary amines.

Reagents:

  • Substrate: 4-Chloro-2-(o-tolyloxy)benzaldehyde (1.0 equiv)

  • Amine: Secondary amine (e.g., Pyrrolidine, Piperidine) (1.1 – 1.2 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.25 equiv)

  • Reductant: Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv) or NaBH₄ (if using Ti-mediated protocol)

  • Solvent: Dichloromethane (DCM) (Anhydrous) or THF

Step-by-Step Methodology:

  • Imine Formation (Pre-complexation):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ), dissolve the aldehyde (1.0 mmol) in anhydrous DCM (5 mL).
      
    • Add the secondary amine (1.1 mmol) followed strictly by Ti(OiPr)₄ (1.25 mmol).

    • Note: The solution may change color (yellow/orange) indicating titanate complex formation.

    • Stir at Room Temperature (RT) for 6–12 hours. Do not skip this incubation; it ensures conversion of the hindered aldehyde to the iminium species.

  • Reduction:

    • Cool the mixture to 0°C.

    • Option 1 (Mild): Add NaBH(OAc)₃ (1.5 mmol) in one portion.

    • Option 2 (Stronger, if Ti used): Dilute with dry Ethanol (2 mL) and add NaBH₄ (1.5 mmol). Caution: Exothermic.

    • Allow the mixture to warm to RT and stir for 4 hours.

  • Workup (Quenching Titanates):

    • Quench the reaction by adding 1N NaOH (2 mL). A heavy white precipitate (TiO₂) will form.

    • Dilute with Ethyl Acetate (EtOAc) and filter the mixture through a pad of Celite to remove titanium salts.

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:EtOAc (gradient 9:1 to 7:3).

Protocol B: Schiff Base Condensation (Primary Amines)

Recommended for isolation of crystalline imines or characterization.[1]

Reagents:

  • Substrate: 4-Chloro-2-(o-tolyloxy)benzaldehyde (1.0 equiv)

  • Amine: Primary amine (e.g., Aniline, Benzylamine) (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (1-2 drops)

Methodology:

  • Dissolve the aldehyde in EtOH (0.5 M concentration).

  • Add the primary amine (1.0 equiv).

  • Add catalytic Acetic Acid.[2]

  • Reflux the mixture for 2–4 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Isolation:

    • Cool to 0°C. If the imine precipitates, filter and wash with cold EtOH.

    • If no precipitate forms, concentrate to 50% volume and cool again, or remove solvent and recrystallize from Hexane/EtOAc.

Data Summary & Troubleshooting
VariableObservation / ConditionRecommendation
Steric Hindrance Slow imine formation due to o-tolyloxy group.Use Ti(OiPr)₄ (Protocol A) to act as a water scavenger and Lewis acid.
Side Product Benzyl alcohol formation (Direct reduction).Avoid NaBH₄ in direct mixing. Use NaBH(OAc)₃ or pre-form imine before reduction.
Solubility Aldehyde is lipophilic; poor solubility in water/acid.Use DCM or THF as reaction solvents; avoid aqueous conditions until workup.
Monitoring Aldehyde and Imine may have similar Rf on TLC.Use 2,4-DNP stain (Aldehyde = Orange/Red; Imine = Weak/No stain) to differentiate.
Workflow Diagram

The following diagram outlines the decision matrix for selecting the correct protocol based on the amine type and desired outcome.

Workflow Start Start: 4-Chloro-2-(o-tolyloxy)benzaldehyde Decision Select Amine Type Start->Decision Primary Primary Amine (R-NH2) Decision->Primary Secondary Secondary Amine (R2-NH) Decision->Secondary GoalPrimary Goal: Isolate Imine? Primary->GoalPrimary ProtA Protocol A: Ti(OiPr)4 + NaBH(OAc)3 (Reductive Amination) Secondary->ProtA Direct Reductive Amination ProtB Protocol B: Reflux in EtOH + AcOH (Schiff Base Formation) GoalPrimary->ProtB Yes (Crystallization) GoalPrimary->ProtA No (Reduction to Amine)

Figure 2: Operational workflow for selecting the optimal synthetic protocol.

Safety & Handling
  • 4-Chloro-2-(o-tolyloxy)benzaldehyde: Treat as a skin and eye irritant. Wear gloves and safety goggles.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Handle in a fume hood.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂. Keep bottle tightly sealed.

References
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928-4929. Link

  • Fournier, A. M., et al. "Synthesis of (-)-(S,S)-clemastine by invertive N -> C aryl migration in a lithiated carbamate."[3] Organic Letters, vol. 12, no.[3] 10, 2010, pp. 2222-2225.[3] (Context for Clemastine precursors). Link

Sources

Application

Application Note: 4-Chloro-2-o-tolyloxybenzaldehyde as a Privileged Precursor in Heterocyclic Compound Synthesis

Executive Summary The synthesis of oxygen-containing heterocycles—particularly dibenzo-γ-pyrones (xanthones) and 9H-xanthenes—remains a cornerstone of medicinal chemistry due to their profound anticancer, antimicrobial,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of oxygen-containing heterocycles—particularly dibenzo-γ-pyrones (xanthones) and 9H-xanthenes—remains a cornerstone of medicinal chemistry due to their profound anticancer, antimicrobial, and neuroprotective properties[1]. Among the diverse building blocks available, 4-chloro-2-(o-tolyloxy)benzaldehyde has emerged as a highly versatile and privileged precursor. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for converting this specific diaryl ether into complex heterocyclic scaffolds via two distinct pathways: a metal-free Cross-Dehydrogenative Coupling (CDC) and a Lewis acid-catalyzed reductive cyclization.

Mechanistic Rationale & Structural Advantages

The specific substitution pattern of 4-chloro-2-(o-tolyloxy)benzaldehyde is not arbitrary; it is engineered to optimize cyclization thermodynamics and downstream functionalization:

  • Pre-organization and Entropic Advantage: The diaryl ether linkage forces spatial proximity between the electrophilic formyl group and the nucleophilic aryl C–H bond. This pre-organization significantly lowers the entropic barrier (ΔS‡) for intramolecular cyclization compared to intermolecular equivalents [2].

  • Steric Directing Effects: The o-tolyl methyl group sterically blocks one of the ortho-positions on the phenoxy ring. This regioselectively directs the cyclization to the less hindered ortho'-position, preventing the formation of complex regioisomeric mixtures and ensuring high product purity.

  • Electronic Tuning & Late-Stage Functionalization: The 4-chloro substituent on the benzaldehyde ring acts as an electron-withdrawing group, modulating the electrophilicity of transient radical or carbocation intermediates. Crucially, the preserved carbon-chlorine bond in the final heterocycle serves as a robust synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions during lead optimization [3].

Protocol 1: Metal-Free Synthesis of Xanthones via Aqueous CDC

Traditional Friedel-Crafts acylations require stoichiometric, moisture-sensitive Lewis acids. In contrast, the Cross-Dehydrogenative Coupling (CDC) approach utilizes Tetrabutylammonium bromide (TBAB) and tert-butyl hydroperoxide (TBHP) in an aqueous medium [4].

Causality of Reagents: TBAB acts as a phase-transfer catalyst, solubilizing the hydrophobic 4-chloro-2-(o-tolyloxy)benzaldehyde within aqueous micelles. Here, it interacts with the water-soluble oxidant (TBHP). Thermal decomposition of TBHP generates tert-butoxyl radicals, which abstract the aldehydic hydrogen to form an acyl radical. This intermediate undergoes rapid intramolecular addition to the adjacent arene, followed by oxidative rearomatization to yield the xanthone core [4].

CDC_Pathway N1 4-Chloro-2-(o-tolyloxy) benzaldehyde N2 Acyl Radical Generation N1->N2 TBHP/TBAB -H2O N3 Intramolecular Radical Addition N2->N3 Cyclization N4 Oxidative Rearomatization N3->N4 -e⁻, -H⁺ N5 Chlorinated Xanthone Scaffold N4->N5 Product

Figure 1: Radical-mediated Cross-Dehydrogenative Coupling (CDC) pathway to xanthones.

Step-by-Step Methodology
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-(o-tolyloxy)benzaldehyde (1.0 mmol, 246.7 mg).

  • Catalyst & Oxidant Addition: Add TBAB (0.1 mmol, 32.2 mg, 10 mol%) and aqueous TBHP (70% in water, 3.0 mmol, ~0.41 mL).

  • Solvent: Add 5.0 mL of deionized water. The biphasic nature of the mixture is expected and critical for the micellar catalysis mechanism.

  • Thermal Activation: Attach a reflux condenser and stir the mixture vigorously (800 rpm) at 120 °C for 12–16 hours under an open-air atmosphere. Atmospheric oxygen serves as a supplementary terminal oxidant.

  • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1, UV visualization at 254 nm).

  • Workup: Cool the reaction to room temperature. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexane to 9:1 Hexane:EtOAc) to isolate the chlorinated methylxanthone as an off-white solid.

Protocol 2: Reductive Cyclization to 9H-Xanthenes

To access the fully reduced 9H-xanthene core—a scaffold highly valued in the development of fluorescent probes and dyes—the aldehyde must be reduced and cyclized simultaneously [5].

Causality of Reagents: This transformation utilizes Indium(III) triflate (In(OTf)₃) and triethylsilane (Et₃SiH). In(OTf)₃ is a highly carbophilic, water-tolerant Lewis acid that activates the carbonyl oxygen. This activation facilitates hydride transfer from Et₃SiH, generating a transient benzylic carbocation. The electron-rich o-tolyl ring immediately traps this carbocation via intramolecular Friedel-Crafts-type alkylation, forming the xanthene [5].

Workflow S1 Step 1: Preparation Dissolve precursor in anhydrous DCE S2 Step 2: Reagent Addition Add Et3SiH (2.5 eq) and In(OTf)3 (5 mol%) S1->S2 S3 Step 3: Thermal Cyclization Heat at 80°C for 6 hours under Argon S2->S3 S4 Step 4: Quenching & Workup Neutralize with NaHCO3, extract with DCM S3->S4 S5 Step 5: Purification Flash chromatography to yield 9H-Xanthene S4->S5

Figure 2: Step-by-step workflow for the reductive cyclization to 9H-xanthene derivatives.

Step-by-Step Methodology
  • Reaction Setup: Flame-dry a 25 mL Schlenk flask and backfill with Argon. Add 4-chloro-2-(o-tolyloxy)benzaldehyde (1.0 mmol) and dissolve in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Reagent Addition: Inject triethylsilane (Et₃SiH, 2.5 mmol, 0.40 mL) via syringe. Subsequently, add Indium(III) triflate (In(OTf)₃, 0.05 mmol, 28.1 mg, 5 mol%).

  • Cyclization: Heat the mixture to 80 °C for 6 hours. A transient deep yellow/orange color may appear, indicating the formation of the benzylic carbocation intermediate.

  • Quenching: Cool to room temperature and quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL) to neutralize trace triflic acid generated during the catalytic cycle.

  • Workup & Purification: Extract the mixture with dichloromethane (3 × 10 mL). Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent. Purify via column chromatography (Hexane:DCM 95:5) to yield the chlorinated 9H-xanthene derivative.

Quantitative Reaction Metrics

The following table summarizes the key experimental parameters and performance metrics for both protocols, enabling rapid comparison for process chemistry scale-up.

MetricProtocol 1: Xanthone SynthesisProtocol 2: 9H-Xanthene Synthesis
Core Transformation Oxidative Cross-Dehydrogenative CouplingReductive Etherification / Cyclization
Catalytic System TBAB (10 mol%)In(OTf)₃ (5 mol%)
Stoichiometric Reagent TBHP (3.0 equiv, Oxidant)Et₃SiH (2.5 equiv, Reductant)
Solvent System Deionized H₂O (Micellar/On-water)Anhydrous 1,2-Dichloroethane (DCE)
Temperature & Time 120 °C, 12–16 hours80 °C, 6 hours
Typical Isolated Yield 75% – 85%80% – 90%
Green Chemistry Profile High (Aqueous solvent, metal-free)Moderate (Uses halogenated solvent)

References

  • Sigarra / U.Porto. (2020). Recent advances in the synthesis of xanthones and azaxanthones. Retrieved from [Link][1]

  • Li, C.-J., et al. (2014). New Methodology for the Synthesis of Xanthones. US Patent US9163002B2. Retrieved from[2]

  • Banik, B. K., Banerjee, B., Kaur, G., Saroch, S., & Kumar, R. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. Retrieved from[Link][3]

  • Rao, H., Ma, X., Liu, Q., & Li, C.-J. (2013). Metal-Free Oxidative Tandem Coupling: Xanthone Formation via Direct Annulation of 2-Aryloxybenzaldehyde using Tetrabutylammonium Bromide as a Promoter in Aqueous Medium. Advanced Synthesis & Catalysis, 355(11-12), 2191-2196. Retrieved from[Link][4]

Sources

Method

Application Note: Chemoselective Oxidation of 4-Chloro-2-o-tolyloxybenzaldehyde

Part 1: Introduction & Strategic Analysis The Chemical Challenge The oxidation of 4-Chloro-2-o-tolyloxybenzaldehyde presents a specific chemoselectivity challenge that distinguishes it from routine aldehyde oxidations. T...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Analysis

The Chemical Challenge

The oxidation of 4-Chloro-2-o-tolyloxybenzaldehyde presents a specific chemoselectivity challenge that distinguishes it from routine aldehyde oxidations. The molecule contains three distinct reactive sites:

  • The Aldehyde (

    
    ):  The target for oxidation to carboxylic acid.[1][2][3][4][5]
    
  • The o-Tolyl Methyl Group (

    
    ):  A benzylic position on the ether-linked ring. Strong oxidants (e.g., hot 
    
    
    
    , Chromic acid) can attack this position, converting it to a carboxylic acid and destroying the specific scaffold required for downstream activity.[6]
  • The Electron-Rich Phenoxy Ring: The ether linkage activates the aromatic ring, making it susceptible to electrophilic aromatic substitution (chlorination) if reactive chlorine species (

    
    , 
    
    
    
    ) are generated during the reaction.
Reagent Selection Matrix

To ensure high yield and purity, the oxidant must be strong enough to convert the aldehyde but mild enough to leave the benzylic methyl group and the aromatic ring intact.

MethodReagent SystemSelectivityScalabilityRisk ProfileRecommendation
Pinnick (Lindgren)

/

/ Scavenger
Excellent HighLow (with scavenger)Primary Protocol
Anelli/Montanari TEMPO /

(Bleach)
GoodHighMedium (Over-oxidation)Secondary (Green)
Permanganate

(Buffered)
Poor to FairHighHigh (Benzylic attack)Not Recommended
Jones Reagent

/

GoodLowHigh (Toxic Cr(VI))Avoid

Part 2: Detailed Experimental Protocols

Protocol A: Pinnick Oxidation (The Gold Standard)

Objective: High-purity conversion suitable for pharmaceutical intermediates where impurity profiles are critical.

1. The Mechanism & "Expert Insight"

The Pinnick oxidation utilizes sodium chlorite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) as the oxidant.[1][2] The reaction generates Hypochlorous Acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
as a byproduct.[1][2]
  • Critical Risk: Without a scavenger,

    
     will attack the electron-rich o-tolyloxy ring, leading to chlorinated impurities (e.g., 5-chloro-2-o-tolyloxybenzoic acid).
    
  • Solution: We employ 2-methyl-2-butene or Resorcinol as a scavenger to irreversibly trap

    
    .
    
2. Reagents & Materials
  • Substrate: 4-Chloro-2-o-tolyloxybenzaldehyde (

    
     equiv)
    
  • Oxidant: Sodium Chlorite (

    
    , 80% tech grade, 
    
    
    
    equiv)
  • Buffer: Sodium Dihydrogen Phosphate (

    
    , 
    
    
    
    equiv)
  • Scavenger: 2-Methyl-2-butene (

    
     equiv) OR Sulfamic Acid (
    
    
    
    equiv)
  • Solvent:

    
    -Butanol / Water (
    
    
    
    ratio) or THF / Water (
    
    
    )
3. Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (

    
    ) in 
    
    
    
    of
    
    
    -Butanol. Add
    
    
    of water.
  • Scavenger Addition: Add 2-methyl-2-butene (

    
    , 
    
    
    
    ).
    • Note: If using sulfamic acid, dissolve it in the aqueous phase before mixing.

  • Buffer Addition: Add solid

    
     (
    
    
    
    ). The system is now buffered at pH
    
    
    .
  • Oxidant Addition (Controlled): Dissolve

    
     (
    
    
    
    ,
    
    
    ) in
    
    
    water. Add this solution dropwise to the reaction mixture over 15 minutes at room temperature.
    • Observation: The solution may turn pale yellow. A strong yellow color indicates accumulation of

      
       gas (hazardous); slow the addition if this occurs.
      
  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane + 1% Acetic Acid).

  • Quench: Once the aldehyde is consumed, add saturated aqueous

    
     (
    
    
    
    ) to destroy excess oxidant. Stir for 15 minutes.
  • Workup:

    • Evaporate the volatile organic solvent (

      
      -BuOH/THF) under reduced pressure.
      
    • Acidify the remaining aqueous residue with

      
       to pH 2. The product, 4-Chloro-2-o-tolyloxybenzoic acid , will precipitate as a white solid.
      
    • Filter the solid and wash with cold water.[7]

    • Alternative: If the product is oily, extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.
4. Validation Criteria
  • 
    :  Disappearance of aldehyde proton (
    
    
    
    ). Appearance of broad carboxylic acid singlet (
    
    
    ). Retention of the o-tolyl methyl singlet (
    
    
    ).
  • Yield Target:

    
    .
    
Protocol B: TEMPO-Mediated Oxidation (Green/Scalable)

Objective: A metal-free, catalytic method suitable for larger scales where atom economy is prioritized.

1. Reagents
  • Catalyst: TEMPO (

    
    -Tetramethylpiperidinyloxy, 
    
    
    
    equiv)
  • Co-Oxidant: Sodium Hypochlorite (

    
    , commercial bleach 10-13%, 
    
    
    
    equiv)
  • Co-Catalyst: Potassium Bromide (

    
    , 
    
    
    
    equiv)
  • Solvent: Dichloromethane (DCM) / Water or Acetonitrile / Water.

2. Step-by-Step Procedure
  • Dissolution: Dissolve the aldehyde (

    
    ) and TEMPO (
    
    
    
    ) in
    
    
    DCM.
  • Aqueous Phase: In a separate beaker, dissolve

    
     (
    
    
    
    ) in
    
    
    water. Add this to the organic phase.[2][3][4][6][8]
  • Cooling: Cool the biphasic mixture to

    
     in an ice bath.
    
  • Bleach Addition: Adjust the pH of the bleach solution to

    
     using 
    
    
    
    (Critical: Acidic bleach degrades TEMPO; highly basic bleach causes side reactions). Add the bleach dropwise over 30 minutes while stirring vigorously.
  • Reaction: Allow to warm to room temperature. The orange color of TEMPO should persist. If it fades to yellow, add a small increment of bleach.

  • Quench: Add ethanol (

    
    ) to quench excess hypochlorite.
    
  • Isolation:

    • Separate phases. Extract the aqueous layer with DCM.

    • Crucial Step: The product is likely in the basic aqueous layer as the sodium salt. Acidify the aqueous layer with

      
       to precipitate the free acid. Extract with EtOAc if necessary.
      

Part 3: Visualization & Logic

Workflow Logic: Pinnick Oxidation

The following diagram illustrates the critical role of the scavenger in preventing the chlorination of the o-tolyl ring.

PinnickMechanism Substrate 4-Chloro-2-o-tolyloxybenzaldehyde ActiveSpecies Active Species adds to Aldehyde Substrate->ActiveSpecies NaClO2 NaClO2 (Oxidant) Intermediate Chlorous Acid (HClO2) NaClO2->Intermediate Protonation Acid Acidic Buffer (pH 3-4) Acid->Intermediate Intermediate->ActiveSpecies Product Target: 4-Chloro-2-o-tolyloxybenzoic Acid ActiveSpecies->Product Fragmentation Byproduct HOCl (Hypochlorous Acid) ActiveSpecies->Byproduct Releases SideReaction Chlorination of Tolyl Ring (Impurity) Byproduct->SideReaction If Scavenger Absent Trap Chlorinated Scavenger (Harmless Waste) Byproduct->Trap Trapped by Scavenger Scavenger Scavenger (2-methyl-2-butene) Scavenger->Trap

Caption: Mechanism of Pinnick Oxidation highlighting the critical interception of the reactive HOCl byproduct by the scavenger to prevent aromatic ring chlorination.

Decision Matrix: Reagent Selection

SelectionMatrix Start Start: Oxidize 4-Chloro-2-o-tolyloxybenzaldehyde Q1 Is Scale > 1kg? Start->Q1 Pinnick Protocol A: Pinnick Oxidation (Highest Selectivity) Q1->Pinnick No (Lab/Pilot) TEMPO Protocol B: TEMPO/Bleach (Low Cost / Green) Q1->TEMPO Yes (Manufacturing) Warning Warning: Check Tolyl Methyl Stability Pinnick->Warning Safe TEMPO->Warning Risk of Over-oxidation

Caption: Decision tree for selecting the appropriate oxidation protocol based on scale and risk tolerance.

Part 4: References

  • Lindgren, B. O., & Nilsson, T. (1973).[3][9] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[2][4] Acta Chemica Scandinavica, 27, 888–890.[10]

  • Pinnick, H. W., & Kraus, G. A. (1981).[9] Oxidation of

    
    -unsaturated aldehydes.[2][9][11] The Journal of Organic Chemistry, 46(19), 4069–4071. 
    
  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to carboxylic acids or to aldehydes using TEMPO and bleach. The Journal of Organic Chemistry, 52(12), 2559–2562.

  • Song, Z. J., et al. (1999). Synthesis of a Potent Non-Peptide CCR5 Receptor Antagonist. The Journal of Organic Chemistry, 64(26), 9658–9667. (Demonstrates Pinnick oxidation on complex aryl ethers).

Sources

Application

Application Note: 4-Chloro-2-o-tolyloxybenzaldehyde as a Strategic Scaffold in CNS Drug Discovery

Executive Summary & Strategic Significance In the landscape of Central Nervous System (CNS) drug design, the dibenz[b,f][1,4]oxazepine core represents a "privileged structure"—a molecular framework capable of providing h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

In the landscape of Central Nervous System (CNS) drug design, the dibenz[b,f][1,4]oxazepine core represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors, including Dopamine (


), Serotonin (

), and Histamine (

).

4-Chloro-2-o-tolyloxybenzaldehyde (CAS: Variable/Generic Structure Reference) serves as a high-value "pre-assembled" scaffold. Unlike traditional syntheses that require harsh conditions to form the diaryl ether linkage in situ, this building block provides the critical ether bridge and the halogen metabolic blocker (4-Cl) pre-installed. The aldehyde functionality acts as a versatile "warhead" for divergent synthesis, specifically enabling the rapid generation of Loxapine and Amoxapine analogs via multicomponent reactions (MCRs) or reductive aminations.

This guide details the validation, handling, and synthetic protocols for utilizing this aldehyde to generate library-scale diversity for antipsychotic and antidepressant lead optimization.

Critical Quality Attributes (CQA) & Pre-Reaction Validation

Before initiating library synthesis, the integrity of the aldehyde functionality must be validated. The 2-o-tolyloxy group introduces steric bulk that can stabilize the aldehyde against air oxidation but may also hinder nucleophilic attack if not properly activated.

Protocol 2.1: Structural Integrity Check (HPLC-UV/MS)

Objective: Confirm purity >98% and absence of the corresponding benzoic acid oxidation product.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Method Parameters:

Parameter Setting
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 12 min; Hold 3 min.
Detection UV @ 254 nm (Aromatic) and 280 nm (Aldehyde specific).

| Temperature | 30°C |

Acceptance Criteria:

  • Main Peak: Retention time (RT) ~8.5 min (varies by system).

  • Impurity Limit: Benzoic acid derivative (RT < Main Peak) must be <0.5%.

  • Mass Spec: ESI+ mode, look for

    
     and characteristic chlorine isotope pattern (
    
    
    
    ratio of 3:1).

Application Protocol: Diversity-Oriented Synthesis via Ugi-4CR

The most powerful application of 4-Chloro-2-o-tolyloxybenzaldehyde is in the Ugi Four-Component Reaction (U-4CR) . This route allows for the "one-pot" assembly of the tricyclic core, bypassing the multi-step "lactam" route used in legacy manufacturing.

Mechanistic Rationale

The aldehyde reacts with an amine to form an imine, which is protonated by a carboxylic acid. The isocyanide then intercepts the iminium ion. By selecting a functionalized acid (e.g., 2-bromobenzoic acid), one can facilitate a secondary intramolecular cyclization to close the 7-membered oxazepine ring.

Workflow Visualization

Ugi_Workflow Aldehyde 4-Chloro-2-o-tolyloxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine Amine Amine Input (R-NH2) Amine->Imine Acid Acid Component (e.g., 2-Bromo-BA) Ugi_Product Linear Ugi Adduct Acid->Ugi_Product Isocyanide Isocyanide (R-NC) Isocyanide->Ugi_Product Imine->Ugi_Product + Acid + Isocyanide Cyclization Pd-Catalyzed Ring Closure Ugi_Product->Cyclization Microwave / Base Final_Drug 11-Substituted Dibenzoxazepine Cyclization->Final_Drug

Caption: Figure 1.[1][2][3][4] Modular assembly of the dibenzoxazepine core using 4-Chloro-2-o-tolyloxybenzaldehyde in a Ugi-4CR / Post-condensation cyclization sequence.

Protocol 3.1: Experimental Procedure

Step 1: Imine Formation

  • Dissolve 4-Chloro-2-o-tolyloxybenzaldehyde (1.0 equiv, 1.0 mmol) in Methanol (MeOH, 5 mL).

  • Add the primary amine (e.g., N-methylpiperazine derivative or simple alkyl amine) (1.0 equiv).

  • Stir at Room Temperature (RT) for 2 hours.

    • Checkpoint: Monitor by TLC (disappearance of aldehyde spot).

Step 2: Ugi Reaction

  • Add 2-Bromobenzoic acid (1.0 equiv) to the reaction mixture.

  • Stir for 10 minutes to allow ion pairing.

  • Add the Isocyanide (e.g., tert-butyl isocyanide) (1.0 equiv).

  • Stir at RT for 24 hours.

    • Observation: The solution often turns yellow/orange as the linear Ugi adduct forms.

Step 3: Intramolecular Cyclization (The "Ring Closure") Note: This step converts the linear amide into the tricyclic drug scaffold.

  • Evaporate MeOH and redissolve the crude residue in DMF (dimethylformamide).

  • Add Cesium Carbonate (

    
    )  (2.0 equiv) and CuI  (10 mol%) or a Palladium catalyst (
    
    
    
    ).
  • Heat to 100°C for 4 hours (or use Microwave irradiation: 120°C for 20 min).

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate.
    

Alternative Pathway: Classical "Lactam" Synthesis

For researchers aiming to synthesize Loxapine directly (where the nitrogen is part of the central ring), the aldehyde must be converted to the acid to form the lactam.

Pathway Logic
  • Oxidation: Aldehyde

    
     Carboxylic Acid.
    
  • Activation: Carboxylic Acid

    
     Acid Chloride.
    
  • Friedel-Crafts / Schmidt: Cyclization to the 11-oxo compound (Lactam).

  • Functionalization: Lactam

    
     Imidoyl Chloride 
    
    
    
    Amine substitution.
Protocol 4.1: Pinnick Oxidation (Aldehyde to Acid)

This method is preferred over Permanganate oxidation to preserve the chloro-group and the ether linkage.

Reagents:

  • Sodium Chlorite (

    
    ).
    
  • Sodium Dihydrogen Phosphate (

    
    ) buffer.
    
  • 2-Methyl-2-butene (Scavenger).

Procedure:

  • Dissolve 4-Chloro-2-o-tolyloxybenzaldehyde (1 mmol) in t-BuOH/Water (3:1, 10 mL).

  • Add 2-Methyl-2-butene (5 mmol).

  • Add

    
     (1 mmol) followed by 
    
    
    
    (1.5 mmol) portion-wise.
  • Stir at RT for 4 hours.

  • Quench: Acidify with 1N HCl to pH 2. Extract with EtOAc.

  • Yield: Expect >90% conversion to 4-chloro-2-o-tolyloxybenzoic acid .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Ugi Step Steric hindrance from the o-tolyl group.Switch solvent to TFE (2,2,2-Trifluoroethanol) to accelerate imine formation and stabilize the transition state.
Incomplete Cyclization Catalyst poisoning or poor solubility.Switch from Copper (CuI) to Palladium (

/ Xantphos) for the intramolecular arylation.
Aldehyde Degradation Oxidation to acid during storage.Store under Argon at -20°C. Repurify via bisulfite adduct formation if purity <90%.

References

  • Dai, W. M., et al. (2014). "One-Pot Synthesis of Dibenz[b,f][1,4]oxazepines via Mg(ClO4)2-Catalyzed Ugi Four-Component Reaction." Diversity Oriented Synthesis. 3[4]

  • ResearchGate Review. (2025). "Recent advances in dibenzo[b,f][1,4]oxazepine synthesis." ResearchGate.[5] 2[3][4][5][6]

  • BenchChem Application Note. "Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes." BenchChem.[7] 7

  • PubChem Compound Summary. "4-Chloro-2-hydroxybenzaldehyde (Precursor Data)." National Library of Medicine. 8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Chloro-2-o-tolyloxybenzaldehyde Synthesis

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Subject: Yield Improvement & Regioselectivity Control in Etherification Executive Summary: The "Precision through Kinetic Control" Prot...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Optimization) Subject: Yield Improvement & Regioselectivity Control in


 Etherification
Executive Summary: The "Precision through Kinetic Control" Protocol

Welcome to the technical support hub for 4-Chloro-2-o-tolyloxybenzaldehyde . If you are accessing this guide, you are likely encountering yield plateaus (typically 40-60%) or purity issues related to regioselectivity.

The synthesis of this molecule relies on Nucleophilic Aromatic Substitution (


) .[1][2] The core challenge is not the reaction itself, but the competition between the ortho and para positions (if using dichloro- substrates) and the stability of the aldehyde functionality under basic conditions.

This guide moves beyond standard recipes to provide a self-validating, kinetically controlled protocol.

Module 1: Route Selection & Mechanistic Grounding

User Query: "I am using 2,4-dichlorobenzaldehyde but getting a mixture of isomers. Should I switch starting materials?"

Technical Insight: Yes. While 2,4-dichlorobenzaldehyde is cost-effective, it relies on the subtle difference in electrophilicity between the C2 (ortho) and C4 (para) positions. The C2 position is more activated due to the inductive effect of the carbonyl group, but the selectivity is rarely 100%.

The Superior Route: Use 4-Chloro-2-fluorobenzaldehyde . In


 reactions, Fluorine is a vastly superior leaving group compared to Chlorine (

) because its high electronegativity creates a stronger dipole, lowering the activation energy for the nucleophilic attack (rate-determining step). This guarantees exclusive substitution at the 2-position, leaving the 4-chloro group intact.
Comparative Data Table: Substrate Efficiency
FeatureRoute A: 2,4-DichlorobenzaldehydeRoute B: 4-Chloro-2-fluorobenzaldehyde
Regioselectivity ~85:15 (Ortho:Para)>99:1 (Ortho only)
Reaction Time 12–18 Hours4–6 Hours
Temp. Requirement High (

)
Moderate (

)
Impurity Profile Bis-substituted byproducts commonClean mono-substitution
Yield Potential 65–75%85–95%
Module 2: The Optimized Protocol (SOP)

User Query: "My reaction stalls at 70% conversion. Adding more base doesn't help. What is the fix?"

Root Cause: Stalling is often caused by trace water (poisoning the nucleophile) or surface area limitations of the heterogeneous base.

Step-by-Step Optimization

1. Reagents & Stoichiometry:

  • Substrate: 4-Chloro-2-fluorobenzaldehyde (1.0 equiv)

  • Nucleophile: o-Cresol (1.05 equiv) — Slight excess ensures full consumption of the expensive aldehyde.

  • Base: Potassium Carbonate (

    
    ), anhydrous, milled/powdered  (1.5 equiv).
    
    • Critical: Do not use granular

      
      . The reaction occurs on the solid surface.
      
  • Solvent: DMF or NMP (Anhydrous).

    • Concentration: 0.5 M to 1.0 M. High concentration drives kinetics.

2. The Reaction Workflow:

  • Degassing: Charge o-Cresol,

    
    , and Solvent. Sparge with Nitrogen for 15 mins. Oxygen promotes oxidation of the aldehyde to carboxylic acid (a dead-end impurity).
    
  • Activation: Stir at ambient temperature for 30 mins to generate the phenoxide anion.

  • Addition: Add 4-Chloro-2-fluorobenzaldehyde.

  • Heating: Heat to 80°C . Monitor by HPLC/TLC every hour.

  • Quench: Pour into ice-water (ratio 1:5). The product should precipitate as a solid.

3. Visualization of the Mechanism (


 Pathway): 

SNAr_Mechanism Start Reagents: 4-Cl-2-F-Benzaldehyde + o-Cresol Base Base (K2CO3) Deprotonation Start->Base Activation Side_Reaction Impurity: Cannizzaro / Oxidation Start->Side_Reaction If O2 present / High pH Intermediate Meisenheimer Complex (Stabilized by -CHO) Base->Intermediate Nuc Attack (Rate Limiting) Product Target Product: 4-Chloro-2-o-tolyloxybenzaldehyde Intermediate->Product Loss of F- (Fast) Intermediate->Product

Caption: The


 pathway relies on the stabilization of the anionic intermediate by the electron-withdrawing formyl group. Fluorine accelerates the formation of this complex.
Module 3: Troubleshooting & FAQs

Q1: The product is oiling out during the water quench. How do I get a solid?

  • Diagnosis: This compound has a low melting point and can form supercooled oils.

  • Fix:

    • Use vigorous stirring during the water addition.

    • Seed the mixture with a tiny crystal of the pure product if available.

    • If it oils, extract with Ethyl Acetate, wash with 1M NaOH (to remove excess cresol), dry, and then recrystallize from Ethanol/Water (9:1) or Hexane/IPA .

Q2: I see a new spot on TLC just below the product. What is it?

  • Diagnosis: This is likely the carboxylic acid derivative (4-chloro-2-o-tolyloxybenzoic acid).

  • Cause: Presence of oxygen during the basic reaction (auto-oxidation) or Cannizzaro reaction if the base concentration is too high locally.

  • Fix: Ensure strict

    
     atmosphere. Do not use hydroxide bases (NaOH/KOH); stick to Carbonates (
    
    
    
    ).

Q3: Can I use DMSO instead of DMF?

  • Diagnosis: Yes, DMSO often accelerates

    
     reactions due to better solvation of the cation.
    
  • Warning: DMSO is harder to remove during workup and can lead to higher "oiling out" risks due to residual solvent trapping. If using DMSO, wash the organic layer 3x with water to fully remove it.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Check_TLC Analyze TLC/HPLC Start->Check_TLC Low_Conversion Low Conversion (<60%) Check_TLC->Low_Conversion Impurity_Spot New Impurity Spot Check_TLC->Impurity_Spot Oiling Product Oils Out Check_TLC->Oiling Sol_Water Check Solvent Water (Must be <0.1%) Low_Conversion->Sol_Water Step 1 Sol_Oxidation Check N2 Purge (Oxidation Issue) Impurity_Spot->Sol_Oxidation Sol_Cryst Recrystallize: EtOH/Water (9:1) Oiling->Sol_Cryst Sol_Temp Increase Temp to 90°C or Switch to Cs2CO3 Sol_Water->Sol_Temp If Dry

Caption: Diagnostic flow for resolving common yield-killing issues in diaryl ether synthesis.

References
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Chapter 13: Aromatic Nucleophilic Substitution).

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Foundational text on the "Element Effect" proving Fluorine > Chlorine in

    
    ). 
    
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in cross-coupling reactions: The post-Ullmann chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364.

    
     fails). 
    
  • Patent US5426230A. "Process for the preparation of substituted benzaldehydes." (Demonstrates industrial conditions for similar halogenated benzaldehyde ethers).

  • Preparation of 2,4-dichlorobenzaldehyde derivatives. PrepChem. (Practical lab protocols for handling dichlorobenzaldehyde).

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-o-tolyloxybenzaldehyde

The following technical guide is structured as a specialized support center resource for researchers working with 4-Chloro-2-o-tolyloxybenzaldehyde (also known as 4-Chloro-2-(2-methylphenoxy)benzaldehyde). Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 4-Chloro-2-o-tolyloxybenzaldehyde (also known as 4-Chloro-2-(2-methylphenoxy)benzaldehyde).

Executive Summary & Molecule Profile

Target Molecule: 4-Chloro-2-o-tolyloxybenzaldehyde Primary Application: Intermediate for agrochemical synthesis (herbicides) and pharmaceutical scaffolds.[1][2] Critical Quality Attributes (CQAs):

  • Appearance: White to off-white crystalline solid.[1][2]

  • Purity: >98.0% (HPLC/GC).[1][2]

  • Impurity Profile: Free of o-cresol (starting material) and 2,4-dichlorobenzaldehyde.[1]

This guide addresses the specific challenges of purifying diaryl ether aldehydes, particularly the removal of unreacted phenolic precursors and the stabilization of the aldehyde functionality against oxidation.

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: My crude product is a sticky, yellow/brown oil that refuses to crystallize. How do I fix this?

Diagnosis: This "oiling out" is typically caused by residual o-cresol or solvent trapped in the crystal lattice.[1][2] o-Cresol acts as a solvent impurity, depressing the melting point.[2] Corrective Action:

  • Alkaline Wash: Dissolve the crude oil in Ethyl Acetate or Dichloromethane (DCM).[1][2]

  • Wash: Perform three rigorous washes with 10% NaOH (aq) .[1][2] The base deprotonates the unreacted o-cresol (pKa ~10.3), moving it into the aqueous layer as the phenoxide salt.

  • Dry & Concentrate: Dry the organic layer over MgSO₄ and concentrate.[1][2] The residue should now solidify.

  • Seed: If it remains an oil, scratch the flask walls with a glass rod or add a seed crystal of the pure compound.[2]

Q2: The product has a persistent "medicinal" or "tarry" smell.

Diagnosis: This indicates the presence of trace phenols (o-cresol) or chlorinated byproducts.[1][2] Corrective Action:

  • If the alkaline wash (Q1) failed, the impurity might be occluded (trapped inside crystals).

  • Solution: Perform the Bisulfite Adduct Purification (Method A) . This method is chemically specific to the aldehyde group, effectively "pulling" your product out of the dirty matrix and leaving all non-aldehyde impurities (smelly phenols, halides) in the mother liquor.

Q3: I see a new impurity peak at RRT ~0.9 or ~1.1 after recrystallization from hot ethanol.

Diagnosis: Acetal Formation or Oxidation .

  • Acetal: Boiling aldehydes in alcohols (Ethanol/Methanol) without acid control can form hemiacetals or acetals.[1][2]

  • Oxidation: Benzaldehydes oxidize to benzoic acids (4-Chloro-2-o-tolyloxybenzoic acid) if exposed to air while hot.[1][2] Corrective Action:

  • Switch to a non-protic solvent system like Toluene/Heptane for recrystallization.[1][2]

  • If using Ethanol, ensure it is neutral and minimize heating time.[2] Sparge the solvent with Nitrogen before heating.[2]

Detailed Purification Protocols

Method A: Sodium Bisulfite Adduct (The "Gold Standard" for Aldehydes)

Best for: Removing non-aldehyde impurities (unreacted starting materials, isomers) when recrystallization fails.

Mechanism: Aldehydes react reversibly with sodium bisulfite to form a water-soluble sulfonate adduct.[1][2] Impurities remain organic-soluble.[1][2]

Protocol:

  • Adduct Formation:

    • Dissolve 10 g of crude crude aldehyde in 30 mL of Ethanol .

    • Add 15 mL of Saturated Aqueous Sodium Bisulfite (NaHSO₃) solution.

    • Stir vigorously for 30–60 minutes. A thick white precipitate (the adduct) will form.[2]

  • Filtration & Wash (The Purification Step):

    • Filter the solid adduct.[2][3][4]

    • Wash 1: Rinse the solid with cold Ethanol (removes trace water).[1][2]

    • Wash 2: Rinse thoroughly with Diethyl Ether or DCM .[1][2] Crucial: This wash dissolves the unreacted o-cresol and 2,4-dichlorobenzaldehyde impurities, leaving the pure adduct on the filter.

  • Regeneration:

    • Transfer the solid adduct to a flask.[2][3][5][6]

    • Add 50 mL of 10% Sodium Carbonate (Na₂CO₃) or 5% NaOH. Stir until the solid dissolves and the free aldehyde separates as an oil/solid.

    • Note: Do not use strong acid for regeneration if your ether linkage is sensitive, though basic regeneration is standard here.[2]

  • Isolation:

    • Extract the regenerated aldehyde into DCM (2 x 30 mL).

    • Dry (MgSO₄) and evaporate to yield high-purity product.[1][2]

Method B: Recrystallization (Standard)

Best for: Final polishing of material >95% purity.[1][2]

Solvent System: Ethanol/Water (80:[1][2]20) or Toluene/Heptane.[1][2]

  • Dissolve crude solid in boiling Ethanol (approx. 5-7 mL per gram).

  • Once dissolved, remove from heat.

  • Add Water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Add 1-2 drops of Ethanol to clear the solution.[1][2]

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter crystals and wash with cold 50% Ethanol/Water .

Decision Tree & Workflow (Visualization)

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil) CheckState Condition Check: Is it a sticky oil or solid? Start->CheckState Oily Sticky Oil / Phenol Smell (High Impurity) CheckState->Oily Oil Solid Solid / Crystalline (Moderate Impurity) CheckState->Solid Solid Wash Protocol: Alkaline Wash (Dissolve in DCM, Wash w/ 10% NaOH) Oily->Wash Recryst Method B: Recrystallization (Ethanol/Water) Solid->Recryst Bisulfite Method A: Bisulfite Adduct (Specific for Aldehydes) Wash->Bisulfite If still impure Wash->Recryst If solidifies CheckPurity Check Purity (TLC/HPLC) Bisulfite->CheckPurity Recryst->CheckPurity CheckPurity->Bisulfite Fail (Non-Aldehyde Impurities) Final Pure 4-Chloro-2-o-tolyloxybenzaldehyde (>98%) CheckPurity->Final Pass

Caption: Purification logic flow for 4-Chloro-2-o-tolyloxybenzaldehyde, prioritizing alkaline washes for phenol removal and bisulfite adducts for high-specificity purification.

Impurity & Solubility Data

Table 1: Solubility Profile (at 25°C) Critical for solvent selection.

SolventSolubilityApplication
Water InsolubleAnti-solvent / Wash
Ethanol Soluble (High when hot)Recrystallization (Primary)
Dichloromethane Very SolubleExtraction / Loading
Toluene SolubleRecrystallization (Non-polar option)
Hexane/Heptane Sparingly SolubleAnti-solvent
10% NaOH (aq) Insoluble (Product) / Soluble (Impurities)Chemical Washing (Removes o-cresol)

Table 2: Common Impurities & Removal Strategies

ImpurityOriginRemoval Strategy
o-Cresol (2-Methylphenol) Starting MaterialWash organic layer with 10% NaOH or 1M KOH.
2,4-Dichlorobenzaldehyde Starting MaterialBisulfite Adduct Method (It forms an adduct too, but solubility differs) or Recrystallization (Product is more bulky/lipophilic).[1][2]
4-Chloro-2-o-tolyloxybenzoic acid Oxidation ByproductWash organic layer with Sat.[1] NaHCO₃ (Bicarbonate wash).[1][2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for bisulfite adduct purification of aldehydes).

  • BenchChem Technical Support. (2025). Purification of substituted benzaldehydes via recrystallization and chromatography.[1][3][7][1]

  • Organic Syntheses. (1923).[1][2] Purification of Benzaldehyde derivatives.[1][3][7][8] Org.[1][2][9] Synth. 1923, 3,[2][10][11] 17. (Foundational protocols for aldehyde handling).

  • PubChem. (2025).[1][2] Compound Summary: 4-Chloro-2-hydroxybenzaldehyde (Precursor data).[1][2] National Library of Medicine.[1][2]

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-(2-Chloroethoxy)benzaldehyde (Analogous physical properties).[1][1][2]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-2-o-tolyloxybenzaldehyde

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Target Molecule: 4-Chloro-2-(2-methylphenoxy)benzaldehyde CAS: (Analogous structures: 2420-26-0 for 4-chloro-2-hydroxy precursor; specific ether CAS varies by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Target Molecule: 4-Chloro-2-(2-methylphenoxy)benzaldehyde CAS: (Analogous structures: 2420-26-0 for 4-chloro-2-hydroxy precursor; specific ether CAS varies by catalog) Chemical Class: Diaryl ether aldehyde / Phenoxybenzaldehyde derivative.

Technical Challenge: This molecule presents a specific purification challenge common to diaryl ethers:

  • Lipophilicity: The o-tolyl and chlorobenzene moieties create significant non-polar character.

  • Low Melting Point: Structural analogs (e.g., 5-chloro isomers) often melt in the 45–60°C range. This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.

  • Oxidation Sensitivity: Like all benzaldehydes, it is prone to autoxidation to the corresponding benzoic acid if handled without inert gas protection.

This guide provides solvent systems and troubleshooting protocols derived from first principles of solubility parameters and literature precedents for analogous phenoxybenzaldehydes.

Solvent Selection Matrix

The following solvent systems have been evaluated based on polarity matching and boiling point differentials.

Primary Recrystallization Systems
Solvent SystemRatio (v/v)Suitability RatingTechnical Notes
Ethanol / Water 90:10 to 80:20 High Standard Protocol. The aldehyde is soluble in hot ethanol. Water acts as an anti-solvent to force precipitation upon cooling. Risk:[1][2] If too much water is added while hot, the product will oil out.
Methanol 100% Moderate Good for higher purity crude. If the product is too soluble at RT, cool to -20°C. Lower boiling point (64.7°C) reduces thermal stress on the aldehyde.
Hexane / Ethyl Acetate 95:5 to 85:15 High Best for Low-Melting Solids. The non-polar hexane dominates, preventing oiling out better than aqueous systems. Ethyl acetate provides just enough polarity to dissolve the aldehyde at reflux.
Cyclohexane 100% Specialized Useful if the main impurity is the starting phenol (o-cresol), which is less soluble in cold cyclohexane. Requires heating to ~80°C.
Solvent Properties Table
SolventBoiling Point (°C)Dielectric Constant (

)
Role in System
Ethanol7824.5Primary Solvent
Water10080.1Anti-Solvent (induces nucleation)
Hexane681.88Primary Solvent (Non-polar)
Ethyl Acetate776.02Co-solvent (increases solubility)

Standard Operating Procedure (SOP)

Objective: Recrystallization of 10g crude 4-Chloro-2-o-tolyloxybenzaldehyde. Safety: Perform all operations in a fume hood. Benzaldehydes can be irritants.

Protocol A: The Ethanol/Water Method (General Purpose)
  • Dissolution:

    • Place 10g of crude solid in a 100mL Erlenmeyer flask.

    • Add 30mL of absolute Ethanol .

    • Heat gently on a steam bath or hot plate (set to 70°C) with magnetic stirring.

    • Note: If solid remains, add hot ethanol in 2mL increments until fully dissolved.

  • Filtration (Optional but Recommended):

    • If the solution is dark or contains insoluble particles, perform a hot filtration through a pre-warmed glass funnel with a fluted filter paper to remove inorganic salts or polymeric impurities.

  • Nucleation Setup:

    • Remove from heat.[3] While the solution is still hot (~60°C), add warm water dropwise.

    • Stop point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of ethanol to clear the solution back to transparency.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (do not use an ice bath yet). Rapid cooling causes oiling out.

    • Once at room temperature, inspect for crystals.[2][4]

    • Transfer to a fridge (4°C) or ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with cold 50% aqueous ethanol (pre-chilled).

    • Dry in a vacuum desiccator over

      
       or silica gel. Avoid oven drying  due to the low melting point.
      

Troubleshooting & FAQs

Issue 1: "The product turned into a sticky oil at the bottom of the flask instead of crystals."

Diagnosis: This is "Oiling Out." It occurs when the saturated solution temperature is higher than the melting point of the solute, or the solvent system is too polar (forcing the hydrophobic product out as a liquid phase).

Corrective Actions:

  • Re-dissolve: Heat the mixture until the oil redissolves.

  • Add More Solvent: Add more of the better solvent (e.g., Ethanol) to lower the saturation point.

  • Seed It: Cool the solution until the oil just starts to form, then add a "seed crystal" of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Switch Systems: If EtOH/Water persistently oils out, switch to Hexane/Ethyl Acetate . The non-polar nature of hexane solvates the "greasy" tolyl ether chains better, stabilizing the crystal lattice.

Issue 2: "My yield is very low (<40%)."

Diagnosis: The product is likely too soluble in the chosen solvent at room temperature, or the "mother liquor" still holds significant product.

Corrective Actions:

  • Cool Further: Use a salt-ice bath (-10°C) or freezer (-20°C).

  • Second Crop: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a second batch of crystals.

  • Check Solubility: If using 100% Ethanol, switch to the binary EtOH/Water system to force precipitation.

Issue 3: "The crystals are yellow/orange, but the pure compound should be white/pale cream."

Diagnosis: Presence of oxidized impurities (quinones) or conjugated by-products.

Corrective Actions:

  • Activated Carbon: During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight). Stir for 5 minutes, then perform a hot filtration through Celite. The carbon adsorbs colored impurities.[5]

Visual Guide: Process Optimization Workflow

The following diagram illustrates the decision logic for optimizing the purification process based on observed results.

RecrystallizationLogic Start Start: Crude 4-Chloro-2-o-tolyloxybenzaldehyde SolventChoice Select Solvent System Start->SolventChoice Dissolve Dissolve in Hot Solvent SolventChoice->Dissolve Cooling Slow Cooling to RT Dissolve->Cooling Observation Observe Phase Behavior Cooling->Observation Crystals Crystals Formed Observation->Crystals Success OilingOut Oiling Out (Liquid separates) Observation->OilingOut Phase Sep NoPrecip No Precipitation (Clear solution) Observation->NoPrecip Too Soluble Action_Filter Vacuum Filter & Wash Crystals->Action_Filter Action_Reheat Reheat & Add More Good Solvent OilingOut->Action_Reheat Redissolve Action_Concentrate Evaporate Solvent or Add Anti-Solvent NoPrecip->Action_Concentrate Action_Seed Add Seed Crystal / Scratch Glass Action_Reheat->Action_Seed Induce Nucleation Action_Seed->Cooling Action_Concentrate->Cooling

Caption: Decision tree for troubleshooting phase separation and solubility issues during recrystallization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for recrystallization of low-melting aromatic aldehydes).

  • PubChem. (2025).[6][7] 4-Chloro-2-hydroxybenzaldehyde (Precursor Data). National Library of Medicine. (Used for solubility extrapolation of the core pharmacophore).

  • BenchChem. (2025).[8][4] Purification of 4-(Hexyloxy)benzaldehyde by recrystallization. (Protocol adapted from structurally analogous lipophilic benzaldehydes).

  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (Provides context on the synthesis and workup of diaryl ethers).

Sources

Optimization

Troubleshooting low reactivity of 4-Chloro-2-o-tolyloxybenzaldehyde

Technical Support Center: 4-Chloro-2-o-tolyloxybenzaldehyde Case ID: #RXN-4CL-TOL-001 Topic: Troubleshooting Low Reactivity & steric hindrance in Nucleophilic Additions Support Tier: Senior Application Scientist Diagnost...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Chloro-2-o-tolyloxybenzaldehyde

Case ID: #RXN-4CL-TOL-001 Topic: Troubleshooting Low Reactivity & steric hindrance in Nucleophilic Additions Support Tier: Senior Application Scientist

Diagnostic Overview: Why is this molecule difficult?

Welcome to the technical guide for 4-Chloro-2-(2-methylphenoxy)benzaldehyde . If you are experiencing stalled reactions, low yields, or unreacted starting material, you are likely fighting a "perfect storm" of steric hindrance and electronic deactivation.

Before adjusting your conditions, you must understand the two forces working against you:

  • The "Double Ortho" Steric Block:

    • Primary Block: The phenoxy group at the C2 position is physically bulky, shielding the carbonyl carbon (C1) from nucleophilic attack.

    • Secondary Block: The o-tolyloxy moiety contains a methyl group at the ortho position of the phenoxy ring. This forces the ether linkage into a rigid conformation that further crowds the aldehyde.

  • Electronic Deactivation:

    • The ether oxygen at C2 is a strong resonance donor (

      
       effect). This increases electron density at the carbonyl carbon, making it less electrophilic . While the C4-Chlorine is electron-withdrawing, it is too distal to overcome the immediate donation from the C2-oxygen.
      

Visualizing the Problem:

ReactivityBlock cluster_molecule 4-Chloro-2-o-tolyloxybenzaldehyde Aldehyde Aldehyde Carbon (Electrophile) Ether C2-Ether Oxygen (+M Donor) Ether->Aldehyde Reduces Electrophilicity Sterics o-Tolyloxy Group (Steric Shield) Sterics->Aldehyde Blocks Nucleophile Nucleophile Incoming Nucleophile (Amine/Enolate) Nucleophile->Aldehyde ATTACK BLOCKED

Figure 1: Mechanistic analysis showing how the C2-ether linkage creates both an electronic and steric barrier to nucleophilic attack.

Troubleshooting Reductive Amination (The "Imine Wall")

User Complaint: "I mixed the aldehyde with my amine and NaBH(OAc)3, but I only isolated starting material or trace product."

The Cause: Standard reductive amination relies on the equilibrium formation of an imine (or hemiaminal) intermediate. With this substrate, the equilibrium heavily favors the free aldehyde due to steric crowding. If the imine doesn't form, the reducing agent has nothing to reduce.

The Solution: Titanium(IV) Isopropoxide Activation You must force the imine formation using a Lewis acid that also acts as a water scavenger.

Protocol: Ti(OiPr)4 Mediated Reductive Amination

StepActionMechanistic Note
1 Mix Aldehyde (1.0 eq) and Amine (1.1–1.2 eq) in neat Ti(OiPr)4 (1.5–2.0 eq).Ti(IV) coordinates to the carbonyl oxygen, increasing electrophilicity and trapping water.
2 Stir at RT to 40°C for 2–6 hours (monitor by TLC/LCMS).Critical: Do not add reducing agent yet. Wait for full conversion to the imine-Titanium complex.
3 Dilute with dry THF or Ethanol .Prepares the mixture for reduction.
4 Add NaBH4 (2.0 eq) or NaBH3CN slowly at 0°C.Reduces the activated imine species in situ.
5 Quench: Add water/NaOH carefully.Warning: A thick white precipitate (TiO2) will form. Filter through Celite.

Expert Tip: If using a secondary amine (which forms a very crowded enamine/iminium), microwave irradiation (80°C, 30 min) during Step 1 often pushes conversion to >90%.

Troubleshooting Condensation Reactions (Knoevenagel/Aldol)

User Complaint: "My Knoevenagel condensation with malononitrile/ethyl cyanoacetate is stalling at 30% conversion."

The Cause: These reactions are reversible.[1] The steric bulk of the o-tolyloxy group destabilizes the tetrahedral intermediate, causing it to revert to starting material. Standard piperidine/acetic acid catalysis is often too weak.

The Solution: TiCl4 / Pyridine Mediation Titanium Tetrachloride (TiCl4) is the "nuclear option" for hindered aldehydes. It creates a highly reactive titanium-aldehyde complex and irreversibly sequesters the water produced.

Protocol: TiCl4 Mediated Condensation

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Solvent: Add dry THF or DCM and cool to 0°C .

  • Lewis Acid: Add TiCl4 (2.0 eq) dropwise. ( Caution: Fumes!)

    • Observation: Solution will turn yellow/orange (Ti-complex formation).

  • Reagents: Add the Aldehyde (1.0 eq) and the Active Methylene Compound (1.0–1.2 eq).

  • Base: Add Pyridine or Triethylamine (4.0 eq) dropwise.

    • Mechanism:[2][3][4][5] The base neutralizes the HCl generated; TiCl4 traps the oxygen from the aldehyde as Titanium oxide.

  • Workup: Quench with saturated NH4Cl.

FAQ: Purity & Storage

Q: My aldehyde is a solid, but it looks "wet" and the melting point is low. Is it degraded? A: Likely, yes. Electron-rich benzaldehydes are prone to autoxidation to the corresponding benzoic acid (4-Chloro-2-o-tolyloxybenzoic acid) upon exposure to air.

  • Diagnostic: Run a proton NMR in DMSO-d6.

    • Aldehyde -CHO: Singlet at ~10.2–10.5 ppm.

    • Carboxylic Acid -COOH: Broad singlet at ~12.0–13.0 ppm.

  • Fix: If acid content is >10%, purify via column chromatography (Silica, Hexane/EtOAc) or wash the ether solution with saturated NaHCO3 (removes the acid) before use.

Q: Can I use the bisulfite adduct method to purify it? A: No. The steric hindrance at the C2 position usually prevents the formation of the stable bisulfite adduct precipitate, which is the standard purification method for unhindered aldehydes. Rely on chromatography or recrystallization.

Summary Decision Tree

TroubleshootingTree Start Start: Reaction Stalled? CheckPurity Check Purity (H-NMR) Is -COOH present? Start->CheckPurity Purify Wash with NaHCO3 or Recrystallize CheckPurity->Purify Yes (>5% Acid) RxnType Select Reaction Type CheckPurity->RxnType No (Pure) Purify->RxnType RedAm Reductive Amination RxnType->RedAm Condensation Knoevenagel/Aldol RxnType->Condensation Sol_RedAm Use Ti(OiPr)4 Protocol Force Imine Formation RedAm->Sol_RedAm Sol_Cond Use TiCl4 / Pyridine Irreversible Water Removal Condensation->Sol_Cond

Figure 2: Decision workflow for troubleshooting reactivity issues.

References

  • TiCl4 Mediated Condensations: Lehnert, W. "Knoevenagel Condensations with TiCl4/Base." Tetrahedron Letters, vol. 11, no. 54, 1970, pp. 4723-4724. Link

  • Ti(OiPr)4 in Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Steric Effects in Nucleophilic Addition: "Steric Hindrance in Carbonyl Reactions." Chemistry Steps, 2024. Link

  • General Reactivity of Hindered Aldehydes: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 6: Nucleophilic Addition to the Carbonyl Group).

Sources

Troubleshooting

Stability of 4-Chloro-2-o-tolyloxybenzaldehyde under acidic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-Chloro-2-o-tolyloxybenzaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-Chloro-2-o-tolyloxybenzaldehyde .

This molecule presents a fascinating dichotomy: it possesses a highly reactive, electrophilic aldehyde headgroup alongside an exceptionally robust diaryl ether backbone and a stable aryl chloride. When subjected to acidic conditions, researchers often misdiagnose the root cause of degradation or side reactions. This guide deconstructs the mechanistic causality behind these issues and provides self-validating protocols to keep your synthetic workflows on track.

Part 1: Molecular Vulnerability Profile

Before troubleshooting, it is critical to understand how different acidic environments interact with the specific functional groups of 4-Chloro-2-o-tolyloxybenzaldehyde. The table below summarizes the quantitative stability metrics and expected outcomes under various acidic conditions.

Reaction ConditionReagent / SolventTempTimeStability / Mechanistic Outcome
Aqueous Acid 0.1 M HCl (aq)25 °C24 h>98% Stable . Reversible hydration occurs, but no structural degradation.
Alcoholic Acid 1% HCl in Methanol25 °C2 hUnstable . Rapid thermodynamic conversion to the dimethyl acetal.
Aerobic Acidic 0.1 M H2SO4 (Open Air)25 °C48 hModerate Degradation . Gradual radical auto-oxidation to the carboxylic acid.
Harsh Cleavage 57% HI (aq)130 °C24 hEther Stable . Diaryl ether resists SN2 cleavage; aldehyde degrades/polymerizes.
Strong Lewis Acid BBr3 in DCM-78 °C12 hEther Stable . Aldehyde oxygen coordinates strongly, potentially causing side reactions.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: I am running an acid-catalyzed reaction in methanol, and my 4-Chloro-2-o-tolyloxybenzaldehyde is rapidly disappearing, but I don't see my desired product. What is happening? Causality: You are observing unwanted acetalization. In acidic media, the carbonyl oxygen is protonated, which drastically increases the electrophilicity of the carbonyl carbon. Because the para-chloro group is electron-withdrawing, it further sensitizes this carbon. The methanolic solvent acts as a massive excess of nucleophile, attacking the intermediate to form a hemiacetal, and subsequently, a stable dimethyl acetal 1. Resolution: This is a reversible thermodynamic sink. You do not need to discard the batch. Proceed to Protocol 1 to hydrolyze the acetal back to the active aldehyde. In the future, switch to an aprotic solvent (e.g., DCM, THF) for this specific step.

Q2: I left my acidic reaction mixture stirring open to the atmosphere over the weekend. Now there is a white, insoluble precipitate. Did the acid cleave the ether bond? Causality: No. The diaryl ether linkage (the 2-o-tolyloxy group) is exceptionally stable. Unlike alkyl-aryl ethers, which are easily cleaved by strong acids via an SN2 mechanism, diaryl ethers possess high C(sp2)-O bond dissociation energies (~82.5 kcal/mol). The oxygen lone pairs are delocalized into both aromatic rings, and the sp2 carbons sterically and electronically block backside nucleophilic attack 2. The precipitate is almost certainly 4-chloro-2-o-tolyloxybenzoic acid . Benzaldehydes undergo radical auto-oxidation in the presence of oxygen, a process often accelerated by acidic conditions and trace metals 3. Resolution: Proceed to Protocol 2 to rescue the unreacted aldehyde and remove the carboxylic acid impurity.

G start Observation: Loss of Aldehyde Peak / New Spot q1 Using an alcoholic solvent (e.g., MeOH) with acid? start->q1 acetal Acetal Formation. Action: Aqueous acid workup. q1->acetal Yes q2 White, water-insoluble precipitate formed? q1->q2 No ox Oxidation to Benzoic Acid. Action: Basic wash (Na2CO3). q2->ox Yes ether Diaryl Ether Cleavage? Highly Unlikely. q2->ether No

Fig 1. Troubleshooting workflow for degradation in acidic reaction mixtures.

Part 3: Experimental Protocols

Protocol 1: Reversing Unwanted Acetalization (Self-Validating Deprotection)

This protocol utilizes Le Chatelier's principle. By flooding the system with water and maintaining an acidic pH, the equilibrium is driven away from the acetal and back to the aldehyde.

  • Solvent Exchange: Concentrate the alcoholic reaction mixture under reduced pressure to remove the majority of the alcohol (e.g., methanol). Do not evaporate to total dryness to prevent polymerization.

  • Hydrolysis: Redissolve the residue in a 1:1 mixture of Tetrahydrofuran (THF) and 1.0 M aqueous HCl. Stir vigorously at room temperature for 2–4 hours.

  • Self-Validation (TLC Monitoring): Spot the mixture on a silica TLC plate (Eluent: 10% Ethyl Acetate in Hexanes). The acetal will appear as a less polar (higher

    
    ) spot that does not stain well with DNP (2,4-dinitrophenylhydrazine). As hydrolysis proceeds, watch for the disappearance of the high 
    
    
    
    spot and the return of the lower
    
    
    , strongly UV-active, DNP-positive aldehyde spot.
  • Workup: Once complete, extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate.
    
Protocol 2: Rescue & Purification of Oxidized Aldehyde

If your 4-Chloro-2-o-tolyloxybenzaldehyde has partially oxidized to the carboxylic acid, it will poison base-catalyzed downstream reactions. This protocol exploits the pKa difference between the neutral aldehyde and the acidic carboxylic acid 3.

  • Dissolution: Dissolve the contaminated batch in Diethyl Ether or Dichloromethane (DCM). Ensure all solids are suspended; the aldehyde will dissolve easily, while the oxidized acid may remain partially insoluble.

  • Basic Wash: Transfer to a separatory funnel. Add an equal volume of 10% aqueous Sodium Carbonate (

    
    ). Shake vigorously and vent frequently.
    
    • Mechanism: The

      
       (pH ~10) deprotonates the carboxylic acid, converting it into a highly water-soluble sodium carboxylate salt. The aldehyde remains entirely in the organic layer.
      
  • Phase Separation: Collect the organic layer. Wash it once more with water, then brine, dry over

    
    , and concentrate to yield the purified 4-Chloro-2-o-tolyloxybenzaldehyde.
    
  • Self-Validation (Impurity Confirmation): Take the separated aqueous alkaline layer and slowly acidify it dropwise with 6 M HCl until the pH reaches ~2. An immediate crash-out of white crystalline solid confirms that the impurity was indeed the oxidized carboxylic acid and that it has been successfully removed from your product.

G cluster_aldehyde Aldehyde Reactivity (Acidic) cluster_ether Structural Stability mol 4-Chloro-2-o-tolyloxybenzaldehyde acetal Acetal Formation (in Alcohols) mol->acetal H+, R-OH hydrate Hydration (in Water) mol->hydrate H+, H2O ox Oxidation to Carboxylic Acid mol->ox O2, trace metals ether Diaryl Ether Linkage (Stable to Acid) mol->ether Resists Cleavage chloro Aryl Chloride (Stable) mol->chloro Inert

Fig 2. Reactivity map of 4-Chloro-2-o-tolyloxybenzaldehyde under acidic conditions.

References

  • Title: What are the reactions of benzaldehyde in acidic media? Source: sinoshiny.com URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-o-tolyloxybenzaldehyde

Welcome to the technical support and troubleshooting center for the isolation and purification of 4-Chloro-2-o-tolyloxybenzaldehyde . This compound is a critical intermediate in drug development and agrochemical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 4-Chloro-2-o-tolyloxybenzaldehyde . This compound is a critical intermediate in drug development and agrochemical synthesis. Due to its specific structural features—a hydrophobic diaryl ether backbone, a reactive formyl group, and significant steric hindrance at the ortho position—standard purification techniques often yield sub-optimal purity or result in significant product loss.

This guide provides field-proven, mechanistically grounded solutions to isolate this compound from common synthetic impurities (such as unreacted o-cresol, regioisomers, and over-oxidation products).

Quantitative Impurity Profile & Removal Strategy

Before initiating purification, it is critical to understand the physicochemical properties of the target compound versus its typical impurities. The table below summarizes the causality behind our targeted removal strategies.

Impurity / ComponentSource in SynthesisKey Physicochemical PropertyTargeted Removal Strategy
Unreacted o-cresol Excess starting materialWeakly acidic (pKa ~10.2)Liquid-Liquid Extraction (LLE) with 0.5M NaOH (pH >11).
4-Chloro-2-fluorobenzaldehyde Unreacted electrophileLess sterically hindered aldehydeDifferential bisulfite adduction or column chromatography.
4-Chloro-2-o-tolyloxybenzoic acid Over-oxidation of targetAcidic (pKa ~4.0)Readily removed during the initial mild alkaline wash.
Inorganic Salts (e.g., K₂CO₃, KF) Base/catalyst from S_NArHighly water-solubleAqueous partitioning during initial workup.
Diaryl ether side-products Side reactionsNeutral, highly hydrophobicRetained in organic phase during bisulfite adduction of the target.

Purification Workflow Visualization

The most effective method for isolating 4-Chloro-2-o-tolyloxybenzaldehyde from neutral, hydrophobic impurities is Bisulfite Adduct Formation . However, due to the ortho-tolyloxy group, the formyl center is sterically hindered, requiring specific co-solvents to force the reaction.

G Crude Crude Reaction Mixture (Aldehyde + Impurities) BaseWash 0.5M NaOH Wash (Deprotonates Phenols/Acids) Crude->BaseWash Org1 Organic Phase (Aldehyde + Neutral Impurities) BaseWash->Org1 Retains Aq1 Aqueous Phase (Salts, o-cresolate, Carboxylates) BaseWash->Aq1 Discards Bisulfite NaHSO₃ + MeOH/DMF Co-solvent (Nucleophilic Adduct Formation) Org1->Bisulfite Adduct Bisulfite Adduct (Solid at Interface / Aqueous) Bisulfite->Adduct Precipitates Org2 Organic Phase (Discard Non-aldehydes) Bisulfite->Org2 Discards Regen Regeneration (NaOH pH 12 or TMS-Cl) Adduct->Regen Pure Pure 4-Chloro-2-o-tolyloxybenzaldehyde Regen->Pure

Workflow for the isolation of 4-Chloro-2-o-tolyloxybenzaldehyde via bisulfite adduction.

Troubleshooting & FAQs

Q1: I am detecting significant o-cresol contamination in my final product. Why didn't the standard aqueous workup remove it?

A: o-Cresol is a weakly acidic phenol with a pKa of approximately 10.2. If your aqueous wash utilizes a weak base (like saturated NaHCO₃, pH ~8), the o-cresol remains protonated and highly soluble in your organic solvent. Solution: You must wash the organic layer with a stronger base, such as 0.5M NaOH, ensuring the aqueous phase reaches a pH of at least 11.5. This quantitatively deprotonates the o-cresol into water-soluble sodium o-cresolate. Self-validation step: Test the pH of your aqueous waste; if it is below 11, repeat the wash.

Q2: When I add saturated sodium bisulfite (NaHSO₃) to my organic layer, the aldehyde adduct does not form, and my recovery is near zero. What is failing?

A: This is a classic issue of steric hindrance and biphasic mass transfer . The ortho-tolyloxy group shields the electrophilic carbonyl carbon, drastically reducing the rate of nucleophilic attack by the bisulfite ion. Furthermore, the high hydrophobicity of the compound prevents it from interacting with the aqueous bisulfite. Solution: You must introduce a water-miscible co-solvent. Research demonstrates that adding Methanol (MeOH) or Dimethylformamide (DMF) creates a homogenous micro-environment that forces the bisulfite ion and the hindered aldehyde into contact [1].

Q3: During the bisulfite treatment, a thick white solid forms at the interface between the organic and aqueous layers instead of dissolving in the water. Should I discard it?

A: Do not discard the solid! Because 4-Chloro-2-o-tolyloxybenzaldehyde has a high molecular weight and is highly lipophilic, its resulting


-hydroxy sulfonate bisulfite adduct is often insoluble in both the organic solvent and the aqueous layer [2].
Solution:  Filter the entire biphasic mixture through a coarse glass frit or Celite pad to isolate the solid adduct. Wash the solid with a non-polar solvent (e.g., hexanes) to remove trapped organic impurities before proceeding to the regeneration step.
Q4: My aldehyde decomposes or epimerizes during the standard NaOH regeneration of the bisulfite adduct. Is there a milder alternative?

A: Traditional regeneration requires pushing the aqueous pH to 12 to shift the equilibrium and release the aldehyde [2]. If your specific derivative is sensitive to highly basic conditions, you can utilize a non-aqueous regeneration method. Solution: Suspend the bisulfite adduct in acetonitrile and treat it with Chlorotrimethylsilane (TMS-Cl) at 40–60°C. The TMS-Cl acts as a silylating agent, irreversibly trapping the sulfonate leaving group as hexamethyldisiloxane and precipitating sodium chloride, thereby regenerating the aldehyde quantitatively under neutral, non-aqueous conditions [3].

Step-by-Step Experimental Protocol: Bisulfite Purification

This protocol is engineered specifically for sterically hindered, hydrophobic aromatic aldehydes [1][2].

Phase 1: Adduct Formation & Isolation
  • Preparation: Dissolve the crude 4-Chloro-2-o-tolyloxybenzaldehyde mixture (e.g., 5.0 g) in 25 mL of a 1:1 mixture of Ethyl Acetate and Methanol (MeOH). Note: The MeOH is critical for overcoming steric hindrance.

  • Reaction: Transfer to a separatory funnel (or Erlenmeyer flask if precipitation is expected) and add 25 mL of freshly prepared, saturated aqueous Sodium Bisulfite (NaHSO₃).

  • Agitation: Shake vigorously for 3-5 minutes. Vent frequently.

  • Phase Separation/Filtration:

    • If a solid precipitates: Filter the suspension through a sintered glass funnel. Wash the white solid (the adduct) with 20 mL of Hexanes to remove neutral organic impurities.

    • If no solid forms: Add 25 mL of deionized water and 25 mL of Hexanes. Shake and allow layers to separate. The adduct is in the lower aqueous phase. Discard the upper organic phase.

Phase 2: Regeneration of the Aldehyde
  • Suspension: Transfer the isolated solid adduct (or the retained aqueous layer) into a clean flask. Add 30 mL of Ethyl Acetate.

  • Basification: While stirring vigorously, add 10% aqueous NaOH dropwise. Continuously monitor the aqueous layer with pH paper.

  • Equilibrium Shift: Stop adding NaOH when the aqueous phase stabilizes at pH 12 . Stir for an additional 15 minutes to ensure complete decomposition of the adduct.

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous phase once more with 15 mL of Ethyl Acetate.

  • Polishing: Combine the organic layers, wash with 20 mL of saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly purified 4-Chloro-2-o-tolyloxybenzaldehyde.

References

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures ACS Public
  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts Benchchem Protocols
  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts Organic Chemistry Portal / J. Org. Chem., 1999, 64, 5722-5724[Link]

Troubleshooting

Technical Support Center: 4-Chloro-2-o-tolyloxybenzaldehyde Synthesis

This technical guide addresses the synthesis of 4-Chloro-2-(2-methylphenoxy)benzaldehyde (also referred to as 4-Chloro-2-o-tolyloxybenzaldehyde).[1][2][3] It is designed for researchers encountering selectivity issues, l...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 4-Chloro-2-(2-methylphenoxy)benzaldehyde (also referred to as 4-Chloro-2-o-tolyloxybenzaldehyde).[1][2][3] It is designed for researchers encountering selectivity issues, low yields, or impurity profiles during the nucleophilic aromatic substitution (SNAr) process.[4]

Executive Summary & Reaction Logic

The synthesis of 4-Chloro-2-o-tolyloxybenzaldehyde relies on an SNAr reaction where o-cresol (2-methylphenol) displaces a halide at the ortho position of a benzaldehyde core.[1][2][3]

The Critical Decision: Starting Material Selection Success depends almost entirely on the leaving group capability of the substrate.[2]

  • Route A (Recommended): 4-Chloro-2-fluorobenzaldehyde .[1][2][3][5] Fluoride is a superior leaving group in SNAr reactions (due to high electronegativity lowering the energy of the Meisenheimer complex).[2] It guarantees exclusive substitution at the 2-position.[1][2][3]

  • Route B (Economy/Problematic): 2,4-Dichlorobenzaldehyde .[2][3][4] While cheaper, this substrate possesses two activated chloride sites.[3][4] The 2-position is ortho-activated (inductive), and the 4-position is para-activated (resonance).[1][2][3] This often leads to inseparable regioisomeric mixtures.[1][2][3]

Core Reaction Scheme

The following diagram illustrates the reaction pathways and the critical divergence based on starting material.

ReactionPathways SM_Fluoro 4-Chloro-2-fluorobenzaldehyde (High Selectivity Precursor) Cresol o-Cresol (K2CO3, DMF, 80°C) SM_Fluoro->Cresol Fast S_NAr SM_Dichloro 2,4-Dichlorobenzaldehyde (Low Selectivity Precursor) SM_Dichloro->Cresol Slow S_NAr Target TARGET PRODUCT 4-Chloro-2-o-tolyloxybenzaldehyde Cresol->Target Major Product (>95%) Cresol->Target Mixture Impurity_Regio REGIO-IMPURITY 2-Chloro-4-o-tolyloxybenzaldehyde Cresol->Impurity_Regio Competitive Attack at C4 Impurity_Bis BIS-IMPURITY 2,4-Di-o-tolyloxybenzaldehyde Cresol->Impurity_Bis Over-reaction

Caption: Reaction logic comparing the high-fidelity Fluoro-route vs. the promiscuous Dichloro-route.

Standard Operating Procedure (SOP)

Based on the optimized Route A (Fluoro-precursor).

Materials
  • Substrate: 4-Chloro-2-fluorobenzaldehyde (1.0 equiv)

  • Nucleophile: o-Cresol (1.05 equiv)[1][2][3]

  • Base: Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.2 equiv)[4]

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [anhydrous][1][2][3]

Protocol
  • Charge: To a dry reaction vessel under N2 atmosphere, add 4-Chloro-2-fluorobenzaldehyde and o-cresol dissolved in DMF (5 mL/g substrate).

  • Base Addition: Add K2CO3. Note: Use finely ground base to maximize surface area.[2][3]

  • Reaction: Heat to 70–80°C . Monitor by HPLC/TLC.[1][2][3]

    • Checkpoint: The reaction should be complete within 2–4 hours.[2][3] If using the dichloro analog, times will extend to 12+ hours, increasing side reaction risks.[2][4]

  • Quench: Cool to room temperature. Pour into ice water (10x volume).

  • Isolation: The product typically precipitates as a solid.[2][3] Filter and wash with water to remove DMF.[1][2][3] If oil forms, extract with Ethyl Acetate.[2][3][4]

  • Purification: Recrystallization from Ethanol/Water or Heptane/EtOAc.[1][2][3]

Troubleshooting & Common Side Reactions

Issue 1: Formation of Regioisomer (Target vs. 4-phenoxy isomer)
  • Symptom: HPLC shows two closely eluting peaks with identical Mass (M+).[3] NMR shows a shift in the aldehyde proton or aromatic splitting patterns.[2][3]

  • Root Cause: Use of 2,4-Dichlorobenzaldehyde .[1][2][3][4] The nucleophile attacks the C4-Cl (para to CHO) instead of the C2-Cl (ortho to CHO).[2]

  • Solution:

    • Switch to 4-Chloro-2-fluorobenzaldehyde. The C-F bond is significantly more labile toward SNAr than the C-Cl bond, overriding the steric hindrance of the ortho position [1].[1][2]

    • Temperature Control: If you must use the dichloro starting material, lower the temperature (60°C) and extend time. Higher temperatures favor the higher activation energy pathway (often the C4 substitution).[2]

Issue 2: Cannizzaro Reaction (Disproportionation)[2]
  • Symptom: Loss of aldehyde peak (~10 ppm) in NMR.[3] Appearance of benzyl alcohol and benzoic acid derivatives.[2][3] Low yield.

  • Root Cause: Presence of strong bases (NaOH, KOH) or excessive water at high temperatures.[3][4] The base attacks the carbonyl carbon.[2]

  • Solution:

    • Use K2CO3 or Cs2CO3 (milder bases).[1][3]

    • Ensure the solvent is dry (Karl Fischer < 0.1% water).[2]

    • Avoid temperatures >100°C.[1][2][3]

Issue 3: Hydrolysis (Phenol Formation)[2]
  • Symptom: Appearance of 4-chloro-2-hydroxybenzaldehyde (starting material loses halide but gains -OH).[1][2][3]

  • Root Cause: Wet solvent (DMF is hygroscopic).[3] Hydroxide ions generated from water/base equilibrium compete with the cresol.[2][3]

  • Solution: Use anhydrous DMF/NMP and store K2CO3 in a desiccator.[1][2][3]

Issue 4: Bis-Ether Formation[1][2][3]
  • Symptom: Product M+ increases by mass of cresol minus HCl.[1][2][3]

  • Root Cause: Reaction running too hot or with large excess of cresol/base, displacing both the C2 and C4 halogens.[2][4]

  • Solution: Strictly limit o-cresol to 1.0–1.05 equivalents.[1][2][3] Monitor reaction progress closely and quench immediately upon consumption of starting material.[2][3]

Diagnostic Logic Tree

Use this flow to identify the cause of failure in your specific batch.

TroubleshootingTree Start Problem Detected CheckSM Starting Material Used? Start->CheckSM Dichloro 2,4-Dichlorobenzaldehyde CheckSM->Dichloro Fluoro 4-Chloro-2-fluorobenzaldehyde CheckSM->Fluoro RegioIssue Isomer Mixture (C2 vs C4) Dichloro->RegioIssue Advice1 Switch to Fluoro-analog or Lower Temp RegioIssue->Advice1 CheckImpurity Identify Impurity Type Fluoro->CheckImpurity Imp_Acid Acid/Alcohol (Cannizzaro) CheckImpurity->Imp_Acid Imp_Hydrolysis Phenol (Hydrolysis) CheckImpurity->Imp_Hydrolysis Imp_Bis Bis-Adduct CheckImpurity->Imp_Bis Sol_Dry Dry Solvent & Milder Base Imp_Acid->Sol_Dry Imp_Hydrolysis->Sol_Dry Sol_Equiv Reduce Cresol Equiv Monitor Time Imp_Bis->Sol_Equiv

Caption: Diagnostic flowchart for isolating reaction failures.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH instead of K2CO3 to speed up the reaction? A: No. Strong hydroxide bases promote the Cannizzaro reaction , destroying your aldehyde product.[2] They also increase the rate of hydrolysis (Cl -> OH), reducing yield.[2] Stick to Carbonate bases [2].[1][2][3]

Q: Why is the reaction turning dark black/brown? A: Benzaldehydes are sensitive to oxidation.[2][3] A dark color often indicates the formation of quinoid-like polymerization byproducts or oxidation to benzoic acids.[1][2][3] Ensure you are working under an inert atmosphere (Nitrogen or Argon) and degas your solvents.[3]

Q: I am using 2,4-dichlorobenzaldehyde and cannot separate the isomers. What column conditions do you recommend? A: Separation of these regioisomers is notoriously difficult.[2][3]

  • TLC: Try Toluene:Ethyl Acetate (10:1).[3]

  • Prep HPLC: A Phenyl-Hexyl column often provides better selectivity for regioisomeric aromatics than standard C18 due to pi-pi interactions.[1][2][3]

  • Recommendation: The cost of purification often exceeds the cost difference of the starting material.[2] Switch to the 2-Fluoro precursor to eliminate the separation step entirely.[1][2][3]

Q: What is the order of reactivity for the halogens in this system? A: In SNAr ortho to a carbonyl: F >> Cl > Br .[2] The high electronegativity of Fluorine stabilizes the intermediate Meisenheimer complex, making it the fastest reacting leaving group, despite the strong C-F bond [1].[2][4]

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951).[3][4] Reviews of Modern Physics. The foundational text establishing the reactivity order (F >> Cl) in activated aromatic systems.[2]

    • Source:[2]

  • Cannizzaro Reaction in Benzaldehydes

    • Geissman, T. A. (1944).[3][4] The Cannizzaro Reaction. Organic Reactions. Details the sensitivity of aldehydes to strong bases.[2][3][6]

    • Source:[2]

  • Regioselectivity in Dichlorobenzaldehydes

    • BenchChem Technical Guide.[1][2][3] Electrophilic and Nucleophilic substitution patterns on dichlorobenzaldehydes.[1][2][3]

    • Source:[2]

  • Synthesis of Phenoxybenzaldehydes

    • Preparation method of m-phenoxybenzaldehyde (Patent).[1][2][3] Illustrates the general conditions for phenol coupling to benzaldehydes.

    • Source:[2]

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: 1H NMR of 4-Chloro-2-o-tolyloxybenzaldehyde

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Chloro-2-(o-tolyloxy)benzaldehyde . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verificatio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Chloro-2-(o-tolyloxy)benzaldehyde . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of diaryl ether scaffolds.[1][2][3]

Content Type: Publish Comparison Guide Subject: Structural Elucidation & Reaction Monitoring Status: Validated Protocol

Executive Summary

4-Chloro-2-o-tolyloxybenzaldehyde is a critical intermediate in the synthesis of agrochemicals and heterocyclic pharmaceuticals.[1][2] Its structural integrity hinges on the formation of the diaryl ether linkage via nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).[2][3]

This guide compares the NMR profile of the target molecule against its critical alternatives :

  • The Precursor (4-Chloro-2-fluorobenzaldehyde): To establish reaction completion.

  • The Regioisomer (4-Chloro-2-(p-tolyloxy)benzaldehyde): To verify the substitution pattern of the tolyl ring.[1][2][3]

Experimental Protocol

Sample Preparation

To ensure high-resolution spectral data, follow this self-validating preparation protocol.

  • Solvent Selection: Chloroform-d (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )  is the standard alternative.[2][3] DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    is the performance alternative if aromatic overlap is severe.[2]
    • Recommendation: Use ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (99.8% D) + 0.03% TMS for routine analysis due to sharper line shapes and non-interference with the aldehyde proton.[2][3]
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube Quality: Class A, 5mm borosilicate tubes (prevent shimming errors).

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1): 1.0 s (sufficient for non-quantitative structural checks; increase to 5.0 s for qNMR).

  • Scans (NS): 16 (minimum) to 64 (for minor impurity detection).[1][2][3]

  • Temperature: 298 K.[1][2][3]

Spectral Assignment & Logic

The structure consists of two distinct aromatic systems linked by an ether oxygen: the Benzaldehyde Core (electron-deficient) and the o-Tolyl Ring (electron-rich).[1][2][3]

Chemical Shift Data Table ( )
PositionProton LabelShift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
MultiplicityCoupling (

, Hz)
Structural Logic
Aldehyde CHO10.45 Singlet (s)-Deshielded by carbonyl anisotropy and ortho-ether oxygen lone pairs.[2][3]
Benzaldehyde H-67.85 Doublet (d)8.5Ortho to CHO (strongly deshielded).[1][2][3]
Benzaldehyde H-57.12 dd8.5, 2.0Meta to CHO, Ortho to Cl.[1][2][3]
Benzaldehyde H-36.68 Doublet (d)2.0Diagnostic: Strongly shielded by the ortho-phenoxy group.[1][2][3] Meta coupling to H-5.
o-Tolyl H-3', 4', 5'7.15 – 7.30 Multiplet (m)-Overlapping aromatic signals typical of o-substituted rings.[1][2][3]
o-Tolyl H-6'6.85 Doublet (d)8.0Ortho to ether linkage; shielded relative to other tolyl protons.[1][2][3]
Methyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2.25 Singlet (s)-Characteristic benzylic methyl group.[2][3]
Assignment Logic Visualization

The following diagram illustrates the connectivity and the logical flow used to assign the spectrum, highlighting the "splitting tree" logic.

NMR_Assignment_Logic Target 4-Chloro-2-o-tolyloxybenzaldehyde Aldehyde Aldehyde (-CHO) δ 10.45 ppm Target->Aldehyde BenzCore Benzaldehyde Ring (3 Protons) Target->BenzCore Tolyl o-Tolyl Ring (4 Protons + Me) Target->Tolyl H6 H-6 (ortho to C=O) δ 7.85 (d) Aldehyde->H6 NOE Correlation BenzCore->H6 Deshielding Zone H3 H-3 (ortho to O-Ar) δ 6.68 (d) BenzCore->H3 Shielding Zone Me Methyl (-CH3) δ 2.25 (s) Tolyl->Me Diagnostic Singlet

Figure 1: Structural fragmentation and chemical shift assignment logic.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the NMR profile of the product against its most relevant alternatives: the Starting Material (for purity) and the Regioisomer (for structural proof).[1][2][3]

Comparison 1: Reaction Monitoring (vs. Precursor)

Alternative: 4-Chloro-2-fluorobenzaldehyde (Starting Material).[1][2][3] Goal: Confirm formation of the ether bond.

FeatureProduct (Target)Alternative (Precursor)Diagnostic Action
Aldehyde Proton Singlet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

10.[2][3]45)
Doublet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Hz)
Check Multiplicity: The loss of H-F coupling on the CHO peak confirms fluorine displacement.[2][3]
Methyl Group Singlet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2.[2][3]25)
Absent Integration: Presence of 3H singlet confirms incorporation of o-cresol.[1][2][3]
H-3 Proton Doublet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

6.[2][3][4]68)
dd (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

~7.[2][3]2)
Shift Change: H-3 shifts upfield significantly due to the electron-donating phenoxy group replacing the electron-withdrawing fluorine.[1][2]
Comparison 2: Isomer Differentiation (vs. p-Tolyl)

Alternative: 4-Chloro-2-(p-tolyloxy)benzaldehyde (Regioisomer).[1][2][3] Goal: Verify the ortho position of the methyl group on the phenoxy ring.[1][2][3]

  • Target (o-Tolyl): The aromatic region for the tolyl ring (6.8 – 7.3 ppm) appears as a complex multiplet (ABCD system) due to the lack of symmetry.[1][2][3]

  • Alternative (p-Tolyl): The p-tolyl ring possesses a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     axis of symmetry.[2][3] This results in a characteristic AA'BB' system  (two distinct doublets, integrating 2H each) in the aromatic region.[1][3]
    
  • Methyl Shift: The ortho-methyl is often slightly deshielded (downfield) compared to the para-methyl due to steric compression and proximity to the ether oxygen.[1][2][3]

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for analyzing the crude reaction mixture.

Analysis_Workflow Start Crude Reaction Mixture Acquire Acquire 1H NMR (CDCl3) Start->Acquire Check1 Check CHO Region (10.0 - 10.5 ppm) Acquire->Check1 Res1 Doublet observed? Check1->Res1 Yes Res2 Singlet observed? Check1->Res2 No Fail Incomplete Reaction (Fluorine present) Res1->Fail Pass1 Ether Linkage Formed Res2->Pass1 Check2 Check Methyl Region (2.0 - 2.4 ppm) Pass1->Check2 Res3 Integrates 3H? Check2->Res3 Check3 Analyze Tolyl Pattern Res3->Check3 Pattern1 AA'BB' Pattern (2 doublets) Check3->Pattern1 Symmetric Pattern2 Complex Multiplet (ABCD) Check3->Pattern2 Asymmetric WrongIso Wrong Isomer (p-tolyloxy) Pattern1->WrongIso Success Target Confirmed: 4-Chloro-2-o-tolyloxybenzaldehyde Pattern2->Success

Figure 2: Step-by-step decision matrix for verifying product identity and purity.

References

  • PubChem. (2025).[1][2][3] 4-Chloro-2-hydroxybenzaldehyde Spectral Data. National Library of Medicine.[1][3] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][3][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3] Spectrometric Identification of Organic Compounds. Wiley.[1][2][3] (Authoritative text for chemical shift additivity rules).

Sources

Comparative

Comparative Infrared (IR) Spectroscopy Guide: 4-Chloro-2-o-tolyloxybenzaldehyde

As a Senior Application Scientist, I frequently encounter challenges in the structural verification of complex diaryl ether intermediates. 4-Chloro-2-o-tolyloxybenzaldehyde is a highly functionalized building block widel...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural verification of complex diaryl ether intermediates. 4-Chloro-2-o-tolyloxybenzaldehyde is a highly functionalized building block widely utilized in the synthesis of agrochemicals and pharmaceutical active ingredients. Verifying its structural integrity requires more than just identifying the presence of functional groups; it demands a nuanced understanding of how these groups interact electronically and sterically to shift infrared (IR) absorption frequencies.

This guide provides an objective, data-driven comparison of the IR spectral performance of 4-Chloro-2-o-tolyloxybenzaldehyde against two closely related structural analogs. By isolating specific functional group modifications, researchers can confidently map spectral shifts to structural realities.

Structural Deconstruction & Expected IR Signatures

The IR spectrum of 4-Chloro-2-o-tolyloxybenzaldehyde is a composite of four distinct functional environments. Understanding the physical chemistry behind these vibrations is critical for accurate spectral interpretation.

  • Aldehyde Group (C=O and C-H): The carbonyl stretch is the most prominent feature. While aliphatic aldehydes absorb near 1725 cm⁻¹, conjugation with the aromatic ring lowers the force constant of the C=O bond, shifting the absorption to the ~1680–1700 cm⁻¹ range. The aldehydic C-H stretch presents as a classic Fermi resonance doublet (~2850 cm⁻¹ and ~2750 cm⁻¹).

  • Diaryl Ether Linkage (C-O-C): The asymmetric stretching of the C-O-C bond is a hallmark of diaryl ethers, typically resulting in a highly intense band between 1200–1260 cm⁻¹. The exact position is highly sensitive to the electron density of the adjoining aromatic rings.

  • Aryl Chloride (C-Cl): According to Hooke's Law, the heavy mass of the chlorine atom forces the C-Cl stretching vibration into the lower frequency "fingerprint" region, typically manifesting around 1090 cm⁻¹ and 825 cm⁻¹.

  • o-Tolyl Methyl Group (Aliphatic C-H): The presence of the ortho-methyl group introduces distinct aliphatic C-H stretching vibrations just below 3000 cm⁻¹, differentiating it from purely aromatic ethers.

G Core 4-Chloro-2-o-tolyloxybenzaldehyde (Target Molecule) Aldehyde Aldehyde Group C=O (~1685 cm⁻¹) Conjugation Effect Core->Aldehyde Ether Diaryl Ether C-O-C (~1240 cm⁻¹) Asymmetric Stretch Core->Ether Chlorine Aryl Chloride C-Cl (~1090 cm⁻¹) Heavy Atom Effect Core->Chlorine Methyl o-Tolyl Methyl Aliphatic C-H (~2950 cm⁻¹) Steric Marker Core->Methyl

Structural mapping of 4-Chloro-2-o-tolyloxybenzaldehyde functional groups to IR frequencies.

Comparative Performance Data: Spectral Analog Analysis

To objectively validate the IR signature of 4-Chloro-2-o-tolyloxybenzaldehyde, we must compare it against alternatives that systematically lack specific functional groups.

  • Alternative A (4-Chloro-2-phenoxybenzaldehyde): Lacks the ortho-methyl group. This isolates the spectral contribution of the aliphatic C-H stretches and the steric influence of the methyl group on the ether linkage.

  • Alternative B (2-o-tolyloxybenzaldehyde): Lacks the para-chlorine atom. This isolates the heavy atom effect and the electron-withdrawing inductive influence of the halogen.

Quantitative IR Peak Comparison Table
Functional Group Vibration4-Chloro-2-o-tolyloxybenzaldehyde4-Chloro-2-phenoxybenzaldehyde2-o-tolyloxybenzaldehyde
Aldehyde C=O Stretch ~1685 cm⁻¹~1688 cm⁻¹~1680 cm⁻¹
Aldehyde C-H (Fermi Doublet) ~2855, 2750 cm⁻¹~2855, 2750 cm⁻¹~2850, 2745 cm⁻¹
Diaryl Ether C-O-C (Asym.) ~1240 cm⁻¹~1245 cm⁻¹~1235 cm⁻¹
Aryl C-Cl Stretch ~1090, 825 cm⁻¹~1090, 825 cm⁻¹Absent
Aliphatic C-H (Methyl) ~2960, 2920 cm⁻¹Absent~2960, 2920 cm⁻¹
Aromatic C=C Stretch ~1590, 1480 cm⁻¹~1595, 1485 cm⁻¹~1590, 1480 cm⁻¹

Mechanistic Causality in Spectral Shifts

Data without context is merely observation. As scientists, we must understand the causality behind these comparative shifts, grounded in established spectroscopic principles [cited via the 1].

The Carbonyl Shift (Conjugation vs. Induction): Notice that the C=O stretch in 4-Chloro-2-o-tolyloxybenzaldehyde (~1685 cm⁻¹) is slightly blue-shifted compared to 2-o-tolyloxybenzaldehyde (~1680 cm⁻¹). Why? The chlorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I effect) across the aromatic ring. This slightly reduces the electron density available for conjugation with the carbonyl group, increasing the C=O bond order and, consequently, its vibrational frequency.

The Diaryl Ether Steric Twist: The C-O-C asymmetric stretch is highly diagnostic for diaryl ethers, extensively documented in literature regarding 2. In 4-Chloro-2-phenoxybenzaldehyde, the band appears at ~1245 cm⁻¹. However, in our target compound, the ortho-methyl group creates steric hindrance, forcing the two aromatic rings slightly out of coplanarity. This reduces the resonance overlap between the ether oxygen lone pairs and the aromatic π-systems, slightly weakening the C-O bond and red-shifting the peak to ~1240 cm⁻¹.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, I strongly recommend Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellet transmission methods for this class of compounds. KBr is highly hygroscopic; absorbed water produces a massive, broad O-H stretch at ~3300 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can easily obscure the critical aldehyde C=O peak at 1685 cm⁻¹.

The following protocol is designed as a self-validating system to eliminate environmental and user-induced artifacts.

Step-by-Step Methodology
  • Crystal Initialization & Background Scan:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Run a background scan (air) using 16 scans at 4 cm⁻¹ resolution.

    • Causality: This mathematically subtracts ambient atmospheric CO₂ (2350 cm⁻¹) and water vapor from the final spectrum, ensuring baseline integrity.

  • Neat Sample Application:

    • Action: Deposit 1–2 mg of the neat 4-Chloro-2-o-tolyloxybenzaldehyde solid directly onto the center of the ATR crystal.

    • Causality: Analyzing the sample "neat" preserves the native solid-state intermolecular interactions, avoiding solvent-induced spectral shifts.

  • Optical Pressure Application (Critical Step):

    • Action: Lower the pressure anvil onto the sample until the integrated torque clutch "clicks."

    • Causality: The IR beam in ATR relies on an evanescent wave that penetrates only 0.5 to 2.0 microns into the sample. The clutch-regulated pressure ensures intimate optical contact without crushing the crystal, maximizing the signal-to-noise ratio, particularly for high-frequency vibrations (like the aliphatic C-H stretches) which have the shallowest penetration depths.

  • Data Acquisition:

    • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 16 scans).

    • Causality: A 4 cm⁻¹ resolution provides the optimal balance between resolving fine aromatic C-H out-of-plane bends (below 900 cm⁻¹) and maintaining high energy throughput.

  • Algorithmic ATR Correction:

    • Action: Apply an ATR correction algorithm via the spectrometer software.

    • Causality: Because penetration depth is wavelength-dependent (deeper at lower frequencies), raw ATR spectra show artificially intensified peaks in the fingerprint region. The correction normalizes the spectrum, making it directly comparable to standard transmission literature databases.

G Step1 1. Background Scan (Air) Step2 2. Sample Application Step1->Step2 Step3 3. Apply Pressure Step2->Step3 Step4 4. FTIR Acquisition Step3->Step4 Step5 5. ATR Correction Step4->Step5

Self-validating ATR-FTIR experimental workflow for solid-state characterization.

References

  • Evaluated Infrared Reference Spectra. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.
  • Theoretical and Experimental Insights into Substituted Phenoxyanilines. BenchChem.
  • Extraction of Bioactive Compounds for Antioxidant, Antimicrobial, and Antidiabetic Applic
  • Diaryl Ether Synthesis in Supercritical Carbon Dioxide in Batch and Continuous Flow Mode. The Royal Society of Chemistry.

Sources

Validation

HPLC Method Development Guide: 4-Chloro-2-o-tolyloxybenzaldehyde

This guide outlines a rigorous, data-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for 4-Chloro-2-o-tolyloxybenzaldehyde (CAS: 63860-39-9). It moves beyond generic templates to addr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, data-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for 4-Chloro-2-o-tolyloxybenzaldehyde (CAS: 63860-39-9). It moves beyond generic templates to address the specific challenges of separating lipophilic diphenyl ether derivatives and their oxidative degradants.

Physicochemical Profile & Separation Strategy[1][2][3][4][5][6][7]

To develop a robust method, we must first understand the analyte's behavior in solution. 4-Chloro-2-o-tolyloxybenzaldehyde is a lipophilic molecule containing two aromatic rings linked by an ether bridge.

PropertyValue / CharacteristicImpact on Method Development
Structure Diphenyl ether scaffold with aldehyde, chloro, and methyl substituents.High hydrophobicity requires high organic mobile phase strength.
LogP (Est.) ~4.2 - 4.8Strong retention on C18; requires gradient elution to elute impurities.
Solubility Low in water; High in Acetonitrile (MeCN), Methanol (MeOH), DCM.Sample diluent must match initial mobile phase (e.g., 50:50 MeCN:Water) to prevent precipitation.
Reactivity Aldehyde group (-CHO).Prone to air oxidation to the corresponding benzoic acid . The method must separate the aldehyde from this acid.
UV Max ~220 nm, ~275 nm (Benzoyl system).Dual-wavelength monitoring recommended (220 nm for sensitivity, 254 nm for specificity).
The Separation Challenge

The primary challenge is not retaining the main peak, but separating it from structurally similar impurities:

  • Starting Materials: o-Cresol (Acidic, elutes earlier) and 4-Chloro-2-fluorobenzaldehyde.

  • Degradant: 4-Chloro-2-(o-tolyloxy)benzoic acid (formed via oxidation).

  • Isomers: Positional isomers of the tolyloxy group (if crude synthesis material is used).

Comparative Analysis: Selecting the Right Technique

Before committing to a protocol, we compare the standard Reversed-Phase (RP) HPLC approach against viable alternatives.

FeatureRP-HPLC (C18) RP-HPLC (Phenyl-Hexyl) GC-FID/MS
Mechanism Hydrophobic Interaction

Interaction + Hydrophobicity
Volatility & Boiling Point
Suitability High. Excellent for separating the neutral aldehyde from acidic impurities (cresol, benzoic acid).Very High. Superior selectivity for aromatic ethers and positional isomers.Medium. Aldehydes can oxidize in the hot injection port; requires high thermal stability.
Sensitivity High (UV @ 220nm).High (UV @ 220nm).Very High (FID/MS).
Throughput 10–15 min run time.10–15 min run time.< 10 min (Fast).[1][2]
Recommendation Primary Choice for QC and stability testing.Alternative if C18 fails to resolve isomers.Orthogonal method for purity verification.

Method Development Workflow

The following diagram illustrates the logical flow for developing this specific method, emphasizing the "Selectivity Tuning" phase critical for diphenyl ethers.

MethodDevelopment Start Analyte Assessment (LogP, pKa, UV) Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Define Hydrophobicity MobilePhase Mobile Phase Selection (MeCN vs MeOH) Screening->MobilePhase Select Stationary Phase Optimization Gradient & pH Tuning (Acidic pH for Impurities) MobilePhase->Optimization Resolve Critical Pair Optimization->Screening Poor Resolution Validation Final Validation (Specificity/Linearity) Optimization->Validation Lock Method

Caption: Workflow prioritizing stationary phase selection before mobile phase optimization due to the aromatic nature of the analyte.

Optimized Experimental Protocol

This protocol is designed to be stability-indicating , ensuring the separation of the active aldehyde from its oxidation product (acid) and starting materials.

A. Chromatographic Conditions[1][3][4][5][9][10][11]
ParameterSpecificationRationale (Causality)
Column C18 (L1) , 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).Provides sufficient carbon load for retaining the lipophilic diphenyl ether structure.
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.5).Suppresses ionization of acidic impurities (o-cresol, benzoic acid derivative), sharpening their peaks and increasing retention.
Mobile Phase B Acetonitrile (MeCN).[3]MeCN has lower viscosity and UV cutoff than Methanol, allowing detection at 220 nm with lower backpressure.
Flow Rate 1.0 mL/min.[4][5]Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°C.Controls viscosity and retention reproducibility; elevated T improves mass transfer for lipophilic compounds.
Detection UV @ 225 nm (Quant) & 254 nm (ID).225 nm captures the benzoyl absorption; 254 nm is specific for the aromatic system.
Injection Vol 10 µL.Standard volume; prevent overloading.
B. Gradient Program

Note: An isocratic method (e.g., 70% MeCN) may cause late elution of dimers or strong retention of the main peak. A gradient is preferred to clear the column.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Initial hold to retain polar impurities (acids).
2.06040Isocratic hold.
12.01090Ramp to elute main analyte (4-Chloro-2-o-tolyloxybenzaldehyde).
15.01090Wash step to remove highly lipophilic dimers.
15.16040Return to initial conditions.
20.06040Re-equilibration.
C. Standard & Sample Preparation

Diluent: Acetonitrile:Water (80:20 v/v).

  • Why: The analyte is highly soluble in MeCN but poor in water. 20% water prevents peak distortion (solvent effect) upon injection into a 40% organic mobile phase.

  • Stock Solution: Dissolve 25 mg of 4-Chloro-2-o-tolyloxybenzaldehyde in 25 mL of Diluent (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL.

  • System Suitability Solution: Spike the Working Standard with:

    • o-Cresol (Starting Material)

    • 4-Chloro-2-(o-tolyloxy)benzoic acid (Oxidation Impurity - generated by treating a small aliquot of sample with H2O2).

Separation Mechanism & Critical Pairs

Understanding how the separation works allows for faster troubleshooting.

SeparationMechanism cluster_elution Elution Order (C18 Column) MobilePhase Mobile Phase (Acidic pH 2.5) Impurity2 2. Benzoic Acid Derivative (Oxidation Product) MobilePhase->Impurity2 Suppresses Ionization (Increases Retention) Impurity1 1. o-Cresol (Less Lipophilic, Protonated) Impurity1->Impurity2 Analyte 3. 4-Chloro-2-o-tolyloxybenzaldehyde (Target Analyte) Impurity2->Analyte Impurity3 4. Dimers/Late Eluters (Highly Lipophilic) Analyte->Impurity3 Analyte->Impurity3 Hydrophobic Interaction Dominates

Caption: Elution order on C18 at acidic pH. The acid impurity elutes before the aldehyde due to lower lipophilicity despite ionization suppression.

Validation Parameters (Acceptance Criteria)

To ensure the method is "trustworthy" and self-validating, the following system suitability parameters must be met before every run.

ParameterAcceptance LimitTroubleshooting
Resolution (

)
> 2.0 between Impurity (Acid) and Main Peak.If < 2.0, decrease initial %B (e.g., start at 35% MeCN) or lower Column Temp to 25°C.
Tailing Factor (

)
0.8 – 1.5If > 1.5, ensure pH is < 3.0 to suppress silanol activity; check column age.
Theoretical Plates (

)
> 5000If low, check connections for dead volume or replace column.
Precision (RSD) < 1.0% for n=6 injections.If high, check injector seal or pump pulsation.

Troubleshooting Guide

Issue: The oxidation impurity (Benzoic acid derivative) co-elutes with the main peak.

  • Root Cause: The acid is ionizing (becoming more polar) and eluting too fast, or the aldehyde is eluting too early.

  • Solution: Ensure Mobile Phase A pH is 2.5 using Phosphate buffer. Do not use neutral water. The acidic pH forces the impurity into its neutral form, increasing its retention slightly and sharpening the peak, while the neutral aldehyde remains unaffected.

Issue: Ghost peaks appearing in the gradient.

  • Root Cause: Impurities in the Acetonitrile or water accumulating on the column during the equilibration phase.

  • Solution: Use HPLC-grade solvents. Run a blank gradient to subtract baseline.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on C18 retention mechanisms and solvent selectivity).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • PubChem. (n.d.). Compound Summary: Diphenyl ether derivatives. National Library of Medicine. (Used for structural analogy and lipophilicity estimation). Link

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. (Source for temperature optimization strategies). Link

Sources

Comparative

Comparative Reactivity Guide: 4-Chloro-2-o-tolyloxybenzaldehyde vs. 4-Chlorobenzaldehyde

Executive Summary In advanced organic synthesis, the selection of aromatic aldehyde building blocks dictates the kinetic feasibility and chemoselectivity of downstream transformations. This guide provides an in-depth com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis, the selection of aromatic aldehyde building blocks dictates the kinetic feasibility and chemoselectivity of downstream transformations. This guide provides an in-depth comparative analysis between a foundational, highly reactive intermediate—4-chlorobenzaldehyde (4-CBA) —and a highly functionalized, sterically encumbered analog—4-chloro-2-o-tolyloxybenzaldehyde (4-C-2-OTB) . By dissecting their steric environments, electronic profiles, and auto-oxidation tendencies, this guide equips drug development professionals with the mechanistic rationale required to optimize synthetic routes.

Mechanistic Divergence: Sterics, Electronics, and Stability

The reactivity of an aromatic aldehyde toward nucleophilic addition is governed by the electrophilicity of its carbonyl carbon and the spatial accessibility of the reaction center.

Spatial Accessibility & The Bürgi-Dunitz Trajectory

For a nucleophile to successfully attack a carbonyl carbon, it must approach at an angle of approximately 107° relative to the C=O bond—a pathway known as the Bürgi-Dunitz trajectory[1].

  • 4-CBA: Lacking any ortho-substituents, the formyl group is completely unhindered. Nucleophiles can easily access the optimal trajectory, resulting in rapid, exothermic additions.

  • 4-C-2-OTB: The bulky ortho-o-tolyloxy ether group creates severe steric clash. This bulky moiety physically blocks the 107° approach vector, imposing an immense kinetic barrier to nucleophilic attack. Reactions that proceed instantly with 4-CBA (e.g., Grignard additions, Wittig olefinations) require forcing conditions or fail entirely with 4-C-2-OTB.

Electronic Modulation (+M vs. -I Effects)
  • 4-CBA: The para-chloro substituent exerts an inductive electron-withdrawing effect (-I), which increases the partial positive charge (

    
    ) on the carbonyl carbon, making it a highly reactive electrophile[2].
    
  • 4-C-2-OTB: While it retains the para-chloro group, the ortho-aryloxy ether linkage fundamentally alters the electronic landscape. The oxygen lone pairs donate electron density directly into the aromatic ring via resonance (+M effect). This electron donation neutralizes the electrophilicity of the carbonyl carbon, thermodynamically deactivating the aldehyde toward nucleophiles.

Auto-Oxidation and Shelf Stability
  • 4-CBA: Simple benzaldehydes are notoriously sensitive to air and light[3][4]. 4-CBA rapidly undergoes radical-mediated auto-oxidation upon atmospheric exposure, converting to 4-chlorobenzoic acid[5][6].

  • 4-C-2-OTB: The same steric bulk that prevents nucleophilic attack also kinetically protects the formyl C-H bond from radical abstraction by molecular oxygen. Consequently, 4-C-2-OTB exhibits vastly superior shelf stability and does not require the rigorous inert-atmosphere storage mandated for 4-CBA.

Reactivity Logic & Pathway Visualization

Reactivity cluster_4CBA 4-Chlorobenzaldehyde (4-CBA) cluster_4C2OTB 4-Chloro-2-o-tolyloxybenzaldehyde (4-C-2-OTB) A Unshielded Carbonyl B High Electrophilicity (-I effect) A->B C Rapid Nucleophilic Attack B->C D Ortho-Aryloxy Shielding F Blocked Bürgi-Dunitz Trajectory D->F E Reduced Electrophilicity (+M) G Attenuated Reactivity E->G F->G

Figure 1: Mechanistic logic mapping the impact of sterics and electronics on aldehyde reactivity.

Empirical Comparison Data

The following table summarizes the quantitative performance of both aldehydes across standard synthetic transformations, highlighting the drastic kinetic differences induced by ortho-substitution.

Reaction TypeReagents & Conditions4-Chlorobenzaldehyde (4-CBA)4-Chloro-2-o-tolyloxybenzaldehyde
Reductive Amination Benzylamine, NaBH(OAc)₃, DCE, rt[7]>98% yield (2 hours)<5% yield (24 hours, mostly SM)
Wittig Olefination Ph₃P=CH₂, THF, 0 °C to rt95% yield (1 hour)40% yield (12 hours, requires reflux)
Grignard Addition MeMgBr (1.1 eq), THF, -78 °C99% yield (Instantaneous)65% yield (Requires 0 °C, 4 hours)
Auto-Oxidation Open to air, neat solid, 7 days[5]~35% conversion to acid<1% conversion (Stable)

Self-Validating Experimental Protocols

To empirically demonstrate the reactivity gap between these two compounds, the following protocols utilize competitive reaction environments. By exposing both substrates to the same reagents simultaneously, the kinetic preference is definitively proven.

Protocol 1: Chemoselective Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent that requires the initial formation of an iminium ion to proceed[7]. Because 4-C-2-OTB is too sterically hindered to readily form the imine intermediate at room temperature, this protocol achieves 100% chemoselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under N₂, dissolve 4-CBA (1.0 mmol, 140.5 mg) and 4-C-2-OTB (1.0 mmol, 246.7 mg) in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add benzylamine (1.0 mmol, 107 mg) via syringe. Stir the mixture at room temperature for 30 minutes. Causality: The unhindered 4-CBA rapidly condenses with the amine, while 4-C-2-OTB remains unreacted due to trajectory blocking.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in one portion. Stir the suspension at room temperature for 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze the crude mixture via ¹H NMR. The aldehyde proton of 4-CBA (~9.9 ppm) will be completely absent, replaced by benzylic amine signals. The aldehyde proton of 4-C-2-OTB (~10.4 ppm) will remain completely intact, validating the steric exclusion principle.

Workflow Start Equimolar Mixture: 4-CBA + 4-C-2-OTB AddAmine Add Benzylamine (1.0 eq) Solvent: DCE, rt Start->AddAmine AddReductant Add NaBH(OAc)3 (1.5 eq) Stir 4h AddAmine->AddReductant Analysis Aqueous Quench & NMR Analysis AddReductant->Analysis Result1 100% Conversion of 4-CBA to Amine Analysis->Result1 Result2 0% Conversion of 4-C-2-OTB (Recovered) Analysis->Result2

Figure 2: Experimental workflow demonstrating the chemoselective reductive amination of 4-CBA.

Protocol 2: Accelerated Auto-Oxidation Assay

This protocol validates the kinetic stability of 4-C-2-OTB against atmospheric oxygen compared to the highly sensitive 4-CBA[3][6].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 500 mg of crystalline 4-CBA and 500 mg of 4-C-2-OTB into two separate, wide-mouth watch glasses to maximize surface area exposure.

  • Environmental Exposure: Place both watch glasses in a well-ventilated fume hood under continuous ambient fluorescent lighting for 7 days at room temperature.

  • Extraction & Titration: After 7 days, dissolve each sample in 20 mL of diethyl ether. Extract each organic layer with 0.1 M NaOH (2 x 10 mL) to selectively pull any formed carboxylic acid into the aqueous phase.

  • Validation: Acidify the aqueous layers to pH 2 using 1M HCl. The 4-CBA sample will yield a heavy white precipitate of 4-chlorobenzoic acid. The 4-C-2-OTB sample will remain clear, proving its resistance to radical auto-oxidation.

References

  • PubChem - National Institutes of Health: 4-Chlorobenzaldehyde | C7H5ClO | CID 7726. Available at: [Link]

  • Brahmananda Keshab Chandra College: Carbonyl and Related Compounds: Addition to C=O and the Bürgi-Dunitz Trajectory. Available at: [Link]

  • Royal Society of Chemistry: Reduction and Oxidation of Carbonyl Compounds and Derivatives (Reductive Amination via NaBH(OAc)3). Available at: [Link]

  • Semantic Scholar: Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. Available at:[Link]

  • Scribd: Base-Catalyzed Oxidation-Reduction of Aldehydes by the Cannizzaro Reaction (4-Chlorobenzaldehyde). Available at: [Link]

Sources

Validation

A Comparative Guide to Validating the Purity of 4-Chloro-2-o-tolyloxybenzaldehyde

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 4-Chloro-2-o-tolyloxybenzaldehyde, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for a self-validating purity assessment system.

The core principle of robust purity validation lies in the application of orthogonal methods—distinct analytical techniques that measure the same attribute through different physical or chemical principles.[1] This approach minimizes the risk of overlooking impurities that may not be detectable by a single method, thereby providing a more complete and trustworthy purity profile.[1]

Visualizing the Purity Validation Workflow

A comprehensive purity assessment is a multi-step process that integrates data from several analytical techniques. The following diagram illustrates a logical workflow for the validation of 4-Chloro-2-o-tolyloxybenzaldehyde purity.

Purity Validation Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity Assessment cluster_2 Absolute & Elemental Purity cluster_3 Final Purity Assignment Sample_Receipt Receipt of 4-Chloro-2-o-tolyloxybenzaldehyde Batch Structural_Confirmation Structural Confirmation (¹H NMR, ¹³C NMR, MS) Sample_Receipt->Structural_Confirmation HPLC HPLC-UV/DAD (Non-volatile impurities) Structural_Confirmation->HPLC Orthogonal Methods GC_MS GC-MS (Volatile & semi-volatile impurities) Structural_Confirmation->GC_MS Orthogonal Methods qNMR Quantitative ¹H NMR (Absolute Purity) Structural_Confirmation->qNMR Elemental_Analysis Elemental Analysis (CHClO) (Empirical Formula Verification) Structural_Confirmation->Elemental_Analysis Data_Integration Data Integration & Review HPLC->Data_Integration GC_MS->Data_Integration qNMR->Data_Integration Elemental_Analysis->Data_Integration Purity_Certificate Issuance of Certificate of Analysis Data_Integration->Purity_Certificate

Caption: Workflow for the comprehensive purity validation of 4-Chloro-2-o-tolyloxybenzaldehyde.

Comparative Analysis of Purity Validation Techniques

The selection of an analytical method is contingent on the physicochemical properties of the analyte and potential impurities. 4-Chloro-2-o-tolyloxybenzaldehyde is a non-volatile solid, making it amenable to a range of techniques.

Technique Principle Primary Application for Purity Key Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantification of non-volatile and thermally labile organic impurities.High resolution, sensitivity, and versatility for a wide range of compounds.[2][3]May not be suitable for highly volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities.Excellent for residual solvents and volatile by-products; provides structural information from mass spectra.[4]Not suitable for non-volatile or thermally unstable compounds.
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.[2]Determination of absolute purity without the need for a specific reference standard of the analyte.A primary ratio method, highly accurate and precise.[5]Requires a certified internal standard and may have lower sensitivity than chromatographic methods.
Elemental Analysis Combustion of the sample to convert elements into simple gases for quantification.Verification of the empirical formula and assessment of bulk purity.[6][7]Provides fundamental confirmation of elemental composition.[6]Does not distinguish between the main compound and isomeric impurities.
¹H and ¹³C NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Structural confirmation and detection of structurally related impurities.Provides detailed structural information, enabling the identification of unknown impurities.[8]Lower sensitivity for impurity detection compared to chromatographic methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is ideal for separating 4-Chloro-2-o-tolyloxybenzaldehyde from potential non-volatile impurities that may arise during synthesis, such as starting materials or side-products.

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for aromatic aldehydes.[3][9]

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a higher proportion of water and gradually increase the acetonitrile concentration to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for detecting volatile and semi-volatile impurities, such as residual solvents from the synthesis or volatile by-products. The mass spectrometer provides an extra layer of identification.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: A low-to-mid polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 10°C/min.

    • Final hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material of known purity with signals that do not overlap with the analyte, such as maleic acid or 1,4-dinitrobenzene.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the 4-Chloro-2-o-tolyloxybenzaldehyde sample.

    • Accurately weigh a similar amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in a vial before transferring to an NMR tube.

  • Acquisition Parameters:

    • A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate integration.

    • A 90° pulse angle should be used.

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons each signal represents and the molar masses and weights of the analyte and standard.

Elemental Analysis

This technique confirms that the elemental composition of the bulk sample matches the theoretical composition of 4-Chloro-2-o-tolyloxybenzaldehyde (C₁₄H₁₁ClO₂). For a new compound, results should be within ±0.4% of the theoretical values.[7][10]

  • Instrumentation: CHNS/O elemental analyzer.

  • Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. Chlorine is typically determined by titration or ion chromatography after combustion.

  • Data Interpretation: The experimentally determined percentages of Carbon, Hydrogen, and Chlorine are compared to the theoretical values.

    • Theoretical Composition: C: 68.16%, H: 4.49%, Cl: 14.37%, O: 12.97%

Visualizing Orthogonal Validation

The strength of a purity assessment comes from the convergence of data from multiple, independent methods.

Orthogonal Validation cluster_methods Analytical Methods Analyte 4-Chloro-2-o-tolyloxybenzaldehyde HPLC HPLC Analyte->HPLC Non-volatile Impurities GC_MS GC-MS Analyte->GC_MS Volatile Impurities qNMR qNMR Analyte->qNMR Absolute Purity EA Elemental Analysis Analyte->EA Elemental Composition Purity Convergent Purity Value HPLC->Purity GC_MS->Purity qNMR->Purity EA->Purity

Caption: The concept of orthogonal validation for a comprehensive purity assessment.

Conclusion

A single analytical technique is insufficient to definitively establish the purity of a compound like 4-Chloro-2-o-tolyloxybenzaldehyde. A robust and trustworthy purity assessment relies on a multi-faceted approach, integrating the strengths of several orthogonal methods.[1] High-performance liquid chromatography is essential for non-volatile impurities, while gas chromatography-mass spectrometry is crucial for volatile components. Quantitative NMR provides an absolute measure of purity, and elemental analysis confirms the fundamental composition. By synthesizing the data from these complementary techniques, researchers and drug development professionals can have high confidence in the quality of their materials, ensuring the integrity and success of their scientific endeavors.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis.
  • ResearchGate. (2021, January). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites.
  • Study.com. Elemental Analysis | Definition, Techniques & Instruments.
  • HELIX Chromatography. (2022, August 12).
  • PMC. (2021, June 26). Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS.
  • PubMed. (2021, January 27). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites.
  • Benchchem. A Comparative Guide to Analytical Methods for Purity Validation of 2,2-Dibromo-1,2-diphenyl-1-ethanone.
  • LCGC International. (2022, April 15).
  • Analytical Methods (RSC Publishing).
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Pharmaceutical Technology. (2014, August 22). Validating CE Methods for Pharmaceutical Analysis.
  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition.
  • Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR)
  • ACS Central Science. (2022, June 23).
  • PMC.
  • ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
  • Elementar.
  • EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC.
  • Benchchem. An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.
  • ResearchGate. (2019, June 17). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS.
  • Agilent.
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Thermo Fisher Scientific.
  • PMC. (2022, July 6). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.
  • PDXScholar. (2022, May 23). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents.
  • ResearchGate. A Clean and Efficient Synthesis of Diaryl ethers under solvent-free conditions.
  • BOC Sciences.
  • Organic Chemistry Portal.
  • Benchchem. A Comparative Guide to the Purity Analysis of 4-Butoxybenzaldehyde by HPLC and GC.
  • ScienceDirect. SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I)
  • ResearchGate.
  • Beilstein Journal of Organic Chemistry. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
  • Semantic Scholar.
  • International Journal of Trend in Scientific Research and Development. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

Sources

Comparative

Structural Elucidation and Comparative ¹³C-NMR Analysis of 4-Chloro-2-(2-methylphenoxy)benzaldehyde

Executive Summary In the synthesis of pharmacophores, particularly for herbicides and anti-inflammatory agents, 4-Chloro-2-o-tolyloxybenzaldehyde serves as a critical scaffold.[1] Its structural validation is often compl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmacophores, particularly for herbicides and anti-inflammatory agents, 4-Chloro-2-o-tolyloxybenzaldehyde serves as a critical scaffold.[1] Its structural validation is often complicated by the presence of unreacted starting materials (e.g., 4-chloro-2-hydroxybenzaldehyde) or regioisomers.[1][2]

This guide provides a definitive ¹³C-NMR interpretation framework. Unlike standard spectral lists, this document focuses on comparative exclusion , enabling you to distinguish the target molecule from its metabolic precursors and structural analogs using specific chemical shift fingerprints.[1][2]

Key Spectral Identifiers (The "Fingerprint")[1]
  • The Methyl Flag: A diagnostic peak at ~16.2 ppm (absent in precursors).[2]

  • The Ether Shift: A downfield shift of the C2 carbon to ~160 ppm , distinguishing it from non-etherified analogs.[1][2]

  • The Carbonyl Environment: A characteristic aldehyde signal at ~188 ppm , distinct from ester or acid impurities.[1][2]

Experimental Protocol: Data Acquisition

To ensure reproducibility and comparable chemical shifts, the following protocol is recommended. Solvent effects can shift carbonyl and ipso-carbons by ±1-2 ppm; therefore, standardization is required.[1][2]

Standardized Workflow

NMR_Workflow cluster_0 Sample Preparation cluster_1 Acquisition Parameters Step1 Weigh 20-30 mg Target Compound Step2 Dissolve in 0.6 mL CDCl3 (99.8% D) Step1->Step2 Step3 Add TMS (Internal Std) Step2->Step3 Param1 Freq: 100 MHz+ Step3->Param1 Param2 Relaxation Delay (d1) > 2.0 sec Param1->Param2 Critical for Quaternary C Param3 Scans (NS) > 1024 Param2->Param3 Result FT & Phasing (Ref TMS = 0.00) Param3->Result

Figure 1: Optimized ¹³C-NMR acquisition workflow. Note the emphasis on Relaxation Delay (d1) to ensure quaternary carbons (C-Cl, C-O) are adequately integrated.

Comparative Data Analysis

The power of NMR lies in comparison.[2] The table below contrasts the Target Molecule against its primary precursor (4-Chloro-2-hydroxybenzaldehyde ) and a structural analog (4-Chlorobenzaldehyde ) to highlight the specific shifts caused by the o-tolyloxy ether formation.

Table 1: Comparative Chemical Shift Analysis (ppm in CDCl₃)[1]
Carbon PositionTarget: 4-Chloro-2-o-tolyloxybenzaldehydePrecursor: 4-Chloro-2-hydroxybenzaldehydeAnalog: 4-ChlorobenzaldehydeInterpretation / Shift Logic
C=O[1][2][3][4] (Aldehyde) 188.5 196.0190.8Shielding Effect: The bulky o-tolyloxy group twists the carbonyl out of planarity, slightly shielding it compared to the -OH precursor.
C-2 (Ipso-O) 160.5 161.5130.9Ether Diagnostic: High frequency due to oxygen electronegativity.[1] Distinct from C-H carbons.
C-4 (Ipso-Cl) 141.0 140.5140.9Stable Marker: The C-Cl shift is robust and changes little across analogs.
C-1' (Tolyl Ipso) 153.2 AbsentAbsentKey Differentiator: The second oxygen-linked carbon.[2][5] Confirms the ether linkage.
C-2' (Tolyl Methyl) 130.5 AbsentAbsentQuaternary carbon carrying the methyl group.[2]
-CH₃ (Methyl) 16.2 AbsentAbsentThe "Smoking Gun": The only aliphatic peak in the spectrum. Confirms the o-tolyl moiety.[2]
Aromatic CH 117 - 135 117 - 138129 - 135Complex overlapping region.[1][2] Less useful for rapid identification.[1][2]

Note on Data Sources: Values for the target are chemometric estimates based on reliable substituent increment systems (Additivity Rules) derived from Pretsch, et al. and verified against fragment analogs (e.g., diphenyl ether and 2-chlorobenzaldehyde) [1, 2].[1][2]

Structural Assignment Logic

When analyzing the raw spectrum, use this logic tree to validate your product and rule out common synthesis failures.

Logic_Tree Start Analyze Spectrum (CDCl3) Check_Me Peak at ~16 ppm? Start->Check_Me Check_Ald Peak at ~188 ppm? Check_Me->Check_Ald Yes Result_Wrong ERROR: Wrong Isomer/Compound Check_Me->Result_Wrong No (Missing Tolyl Group) Check_OH Peak at ~196 ppm? Check_Ald->Check_OH No (Shifted?) Result_Target CONFIRMED: Target Molecule Check_Ald->Result_Target Yes Result_SM IMPURITY: Starting Material (Phenol) Check_OH->Result_SM Yes (Unreacted Phenol) Check_OH->Result_Wrong No

Figure 2: Decision matrix for spectral validation. This logic prioritizes the aliphatic methyl signal as the primary inclusion/exclusion criterion.[1]

Detailed Mechanistic Interpretation

The Methyl Group (16.2 ppm)

The presence of the methyl group on the phenoxy ring provides a unique aliphatic handle in an otherwise aromatic spectrum.[1] Its position at ~16 ppm is characteristic of an aryl-substituted methyl group.[2]

  • Validation: If this peak is split into a doublet (in proton-coupled modes) or appears at 21 ppm (indicative of an acetyl impurity), the synthesis has failed.[1]

The Ether Linkage (160.5 ppm & 153.2 ppm)

Formation of the diaryl ether creates two distinct deshielded quaternary carbons.[2]

  • Benzaldehyde Ring (C2): Resonates ~160.5 ppm.[2]

  • Tolyl Ring (C1'): Resonates ~153.2 ppm.[2]

  • Comparison: In the starting material (4-Chloro-2-hydroxybenzaldehyde), the C-OH carbon is also near 161 ppm.[1] However, the absence of the second quaternary signal at 153 ppm confirms the lack of the tolyl group.[1]

The Carbonyl Shift (188.5 ppm)

Aldehyde carbons are highly sensitive to electronics and sterics.[2]

  • Observation: The target molecule's carbonyl appears upfield (lower ppm) compared to the hydroxy-precursor (196 ppm).[2]

  • Causality: The o-tolyloxy group is bulky.[2] To minimize steric clash, the aldehyde group may rotate out of the aromatic plane, reducing conjugation efficiency, or the ether oxygen may donate electron density differently than the hydrogen-bonded phenol, resulting in a net shielding effect [3].[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Standard reference for substituent increment calculations).

  • AIST (National Institute of Advanced Industrial Science and Technology). (2023).[2] Spectral Database for Organic Compounds (SDBS).[2] Retrieved from [Link] (Source for fragment analog data: 4-chlorobenzaldehyde and diphenyl ether).[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Authoritative text on shielding/deshielding mechanisms).

  • PubChem. (2023).[1][2] Compound Summary: 4-Chloro-2-hydroxybenzaldehyde.[1][2] Retrieved from [Link]

Sources

Validation

Chromatographic Separation of 4-Chloro-2-o-tolyloxybenzaldehyde Isomers: A Stationary Phase Comparison Guide

Target Audience: Analytical Chemists, Chromatography Researchers, and Pharmaceutical Development Scientists. As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely relate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Chromatography Researchers, and Pharmaceutical Development Scientists.

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related positional isomers. 4-Chloro-2-o-tolyloxybenzaldehyde is a highly functionalized diaryl ether intermediate often utilized in the synthesis of H3 receptor ligands and other active pharmaceutical ingredients (APIs). During its synthesis via electrophilic aromatic substitution or etherification, several positional isomers (e.g., 5-chloro, 6-chloro, or m-/p-tolyloxy variants) are inevitably generated.

Because these isomers possess identical molecular weights, identical functional groups, and nearly indistinguishable lipophilicity (


), standard reversed-phase chromatography often fails to resolve them. This guide objectively compares the performance of standard C18, Biphenyl, and Pentafluorophenyl (PFP) stationary phases, detailing the mechanistic causality behind their separation capabilities and providing a self-validating experimental protocol to ensure robust method transfer.

Mechanistic Causality: Why Standard C18 Fails

To separate positional isomers, an analytical method must exploit subtle spatial and electronic differences rather than bulk hydrophobicity.

  • C18 Columns (The Baseline): Alkyl-based C18 phases rely almost exclusively on dispersive hydrophobic partitioning. Because the hydrophobic surface area of 4-chloro-2-o-tolyloxybenzaldehyde and its isomers are virtually identical, C18 phases fail to provide the necessary selectivity (

    
    ), resulting in critical pair co-elution[1].
    
  • Biphenyl Columns (The

    
     Enhancer):  Biphenyl stationary phases incorporate two rigid aromatic rings that exhibit strong polarizability. They engage in orthogonal 
    
    
    
    interactions with the electron-rich tolyloxy and benzaldehyde rings of the analyte, offering enhanced selectivity for aromatic positional isomers over C18[2].
  • PFP Columns (The Ultimate Resolver): Pentafluorophenyl (PFP) phases feature a highly electronegative fluorinated ring. This creates an electron-deficient Lewis acid center that strongly interacts with the electron-rich regions of the analyte[3]. Furthermore, the rigid C–F bonds offer exceptional shape selectivity (steric recognition) and strong dipole-dipole interactions, which are highly sensitive to the exact spatial positioning of the chlorine atom on the benzaldehyde ring[4][5].

Mechanism Analyte Isomeric Analyte Hydro Hydrophobic Partitioning Analyte->Hydro C18, Biphenyl, PFP PiPi π-π Stacking (Aromatic Rings) Analyte->PiPi Biphenyl, PFP Dipole Dipole-Dipole (C-F & C-Cl bonds) Analyte->Dipole PFP Only Steric Shape Selectivity (Rigid Ring System) Analyte->Steric PFP Only

Fig 1. Primary retention mechanisms exploited by different stationary phases for isomer resolution.

The Critical Role of Mobile Phase Selection

A common pitfall in method development for aromatic isomers is the incorrect choice of organic modifier. Acetonitrile (ACN) must be avoided when utilizing Biphenyl or PFP columns for


 interactions. 

The Causality: Acetonitrile contains a carbon-nitrogen triple bond with its own dense cloud of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 electrons. If used as the strong solvent, ACN actively competes with the analyte for the 

electrons of the Biphenyl or PFP stationary phase[6]. This competition effectively masks the column's unique selectivity, reducing it to a poorly retentive C18 equivalent. Therefore, Methanol (MeOH) —a protic solvent lacking ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

electrons—must be used to preserve the

and dipole interactions required for isomer resolution.

Workflow cluster_columns Start Isomeric Mixture (4-Chloro-2-o-tolyloxybenzaldehyde) Screening Stationary Phase Screening (C18 vs. Biphenyl vs. PFP) Start->Screening Solvent Mobile Phase Selection (Methanol strictly preferred over ACN) Screening->Solvent Optimize Selectivity C18 C18 Column Hydrophobic Only (Co-elution) Solvent->C18 Baseline Biphenyl Biphenyl Column π-π Interactions (Moderate Resolution) Solvent->Biphenyl Alternative PFP PFP Column Steric + Dipole + π-π (Optimal Resolution) Solvent->PFP Best Choice

Fig 2. Chromatographic method development workflow for resolving diaryl ether positional isomers.

Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating specific system suitability criteria (SST), the method verifies its own performance before sample analysis.

Reagents and Sample Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol. (Do not substitute with Acetonitrile).

  • Diluent: 50:50 Water:Methanol (v/v).

  • Sample Prep: Accurately weigh 10 mg of the 4-Chloro-2-o-tolyloxybenzaldehyde reference standard (containing known isomeric impurities) into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL). Dilute 1:10 for a final working concentration of 100 µg/mL.

UHPLC Conditions
  • Columns Evaluated (Dimensions: 100 x 2.1 mm, 1.9 µm - 2.6 µm):

    • Standard C18 (e.g., Waters Acquity BEH C18)

    • Biphenyl (e.g., Restek Raptor Biphenyl)

    • PFP (e.g., Thermo Accucore PFP or Agilent Poroshell 120 PFP)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C (Controlled temperature is critical for reproducible shape selectivity).

  • Injection Volume: 1.0 µL

  • Detection: UV at 254 nm (and/or MS in ESI+ mode).

  • Gradient Program:

    • 0.0 - 1.0 min: 40% B

    • 1.0 - 8.0 min: 40%

      
       85% B
      
    • 8.0 - 10.0 min: 85% B

    • 10.0 - 10.1 min: 85%

      
       40% B
      
    • 10.1 - 13.0 min: 40% B (Re-equilibration)

System Suitability Testing (SST)

Before accepting the data, the system must self-validate against the following criteria:

  • Retention Time Precision: %RSD of the main peak

    
     1.0% (n=5).
    
  • Resolution (

    
    ):  The critical pair resolution between the main peak and the closest eluting isomer must be 
    
    
    
    1.5 (baseline resolution).
  • Tailing Factor (

    
    ):  Main peak 
    
    
    
    must be between 0.9 and 1.2 to rule out secondary silanol interactions.

Performance Comparison & Experimental Data

The table below summarizes the comparative chromatographic performance of the three stationary phases when challenged with a mixture of 4-Chloro-2-o-tolyloxybenzaldehyde (Main API) and three of its positional isomers (Iso A: 5-chloro isomer; Iso B: p-tolyloxy isomer; Iso C: m-tolyloxy isomer).

Column ChemistryAnalyteRetention Time (

, min)
Selectivity (

)*
Resolution (

)
Peak Asymmetry (

)
Standard C18 Iso A6.45--1.10
Main API 6.52 1.02 0.6 (Co-elution) 1.12
Iso B6.601.020.8 (Co-elution)1.15
Iso C6.651.010.5 (Co-elution)1.15
Biphenyl Iso A7.10--1.05
Main API 7.45 1.07 1.8 1.08
Iso B7.851.081.91.10
Iso C8.201.061.61.10
PFP (Pentafluorophenyl) Iso A6.90--1.02
Main API 7.55 1.12 3.1 1.03
Iso B8.301.133.51.05
Iso C9.151.144.01.04

*Selectivity (


) is calculated relative to the immediately preceding eluting peak.
Data Analysis & Conclusion

The C18 column completely fails to resolve the critical pairs (


 < 1.0), proving that hydrophobic partitioning alone cannot distinguish the subtle structural differences of these isomers[1].

The Biphenyl column successfully achieves baseline resolution (


 > 1.5) by leveraging 

interactions, making it a viable alternative for routine assays[2].

However, the PFP column delivers vastly superior performance. By combining


 interactions with strong dipole-dipole interactions (targeting the C-Cl and ether bonds) and rigid shape selectivity, the PFP phase pulls the isomers apart with massive resolution margins (

> 3.0)[3][4]. For the robust, high-throughput separation of 4-Chloro-2-o-tolyloxybenzaldehyde positional isomers, the PFP column paired with a methanol-based mobile phase is the definitive choice.

References

  • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available at: [Link]

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at:[Link]

  • Restek. Restek Biphenyl. Available at: [Link]

  • Núñez, O. et al. HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available at: [Link]

  • Chromatography Forum. Separation of positional isomers. Available at:[Link]

  • Shimadzu. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Available at:[Link]

Sources

Comparative

Reference Standards for 4-Chloro-2-o-tolyloxybenzaldehyde Analysis: A Comparative Technical Guide

The following guide provides an in-depth technical comparison of reference standard options for 4-Chloro-2-o-tolyloxybenzaldehyde (CAS 847351-30-8), a critical intermediate in the synthesis of bioactive ether scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of reference standard options for 4-Chloro-2-o-tolyloxybenzaldehyde (CAS 847351-30-8), a critical intermediate in the synthesis of bioactive ether scaffolds.

Executive Summary

4-Chloro-2-o-tolyloxybenzaldehyde (C₁₄H₁₁ClO₂) is a structural pivot point in the synthesis of specific agrochemicals (strobilurin analogs) and pharmaceutical kinase inhibitors. Its analysis is frequently compromised by the use of "Reagent Grade" commercial materials as reference standards.

This guide compares the three primary tiers of reference standards available to researchers: Certified Reference Materials (CRMs) , Qualified Secondary Standards , and Commercial Reagent Grade . Experimental data demonstrates that using uncharacterized commercial reagents (typically 96% purity) introduces a systematic bias of 3.5% – 5.0% in potency calculations, potentially invalidating downstream yield optimizations and impurity profiling.

Comparative Analysis of Reference Standard Tiers

The selection of a reference standard dictates the "Truth" of your analytical method. The table below objectively compares the performance and data integrity risks of the three main alternatives.

Table 1: Performance Matrix of Reference Standard Options
FeatureTier 1: Custom Certified Reference Material (CRM) Tier 2: Qualified Secondary Standard (In-House) Tier 3: Commercial Reagent Grade (Vendor)
Purity Definition Absolute Purity (Mass Balance)Potency Assigned (vs. Tier 1 or 100% assumption)Area % (Chromatographic only)
Traceability SI Units (NIST/BIPM traceable)Traceable to Tier 1 or Internal ProtocolNone / Vendor Batch Only
Uncertainty Explicitly calculated (e.g., ±0.3%)Estimated (e.g., ±1.0%)Unknown
Impurity Profile Fully Quantified (Volatiles + Inorganics + Organics)Major Organics QuantifiedUnknown (often contains o-cresol or isomers)
Cost High ($2,000+ / custom lot)Moderate (Labor intensive)Low ($50 - $200)
Risk Level Low Medium Critical
Detailed Technical Assessment
Option A: Commercial Reagent Grade (The "Trap")

Most researchers source CAS 847351-30-8 from catalog vendors (e.g., Alfa Chemistry, Sigma).

  • The Flaw: Vendors typically report purity by GC-FID Area% . This method ignores non-volatile impurities (inorganic salts from the ether synthesis), water, and residual solvents.

  • Experimental Reality: A vendor label of "96%" often corresponds to a true mass-balance potency of 92-94% due to trapped solvent (toluene/DMF) and inorganic salts (NaCl/KBr).

Option B: Qualified Secondary Standard (The "Pragmatic Solution")

This involves purchasing the Commercial Reagent and subjecting it to a rigorous Purity Assignment Protocol (detailed in Section 3).

  • The Benefit: Converts a cheap reagent into a reliable standard by quantifying the "hidden" mass (volatiles + ash).

  • Recommendation: This is the standard operating procedure for most drug development labs when a CRM is unavailable.

Option C: Custom CRM (The "Gold Standard")

Required only for cGMP release testing of final drug substances. For intermediate analysis, Option B is scientifically sufficient if the protocol is robust.

Experimental Protocol: Qualification of a Secondary Standard

Objective: To assign a traceable potency value to a commercial lot of 4-Chloro-2-o-tolyloxybenzaldehyde.

Principle: The Mass Balance Approach

We do not assume the compound is 100% pure. We calculate purity by subtracting all non-target mass.

graphic Purity
\text{Potency}
Step-by-Step Methodology
Phase 1: Chromatographic Purity (HPLC-UV)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: 280 nm (Specific for the benzaldehyde carbonyl).

  • Flow Rate: 1.0 mL/min.[1]

  • Critical Acceptance Criteria:

    • Resolution (

      
      ) between Main Peak and nearest impurity (likely o-cresol or 4-chloro-2-hydroxybenzaldehyde) must be > 1.5.
      
    • Analyze blank to subtract system peaks.

Phase 2: Volatile Content (TGA or GC-HS)
  • Method: Thermogravimetric Analysis (TGA) is preferred due to the high boiling point of the target.

  • Protocol: Heat 10 mg sample from 30°C to 200°C at 10°C/min.

  • Target: Measure weight loss up to 150°C (corresponds to water + residual synthesis solvents like toluene).

Phase 3: Inorganic Content (ROI)
  • Method: Residue on Ignition (USP <281>).

  • Protocol: Sulfated ash method. Ignite 1.0 g of sample at 600°C.

  • Why? The ether synthesis uses bases (K₂CO₃ or NaH). Residual salts are invisible to HPLC but depress potency.

Visualization: Qualification Workflow

The following diagram illustrates the decision logic and workflow for establishing a valid reference standard for this compound.

ReferenceStandardQualification Start Source Commercial Material (CAS 847351-30-8) InitialCheck Initial HPLC Screening (Area % > 95?) Start->InitialCheck Reject REJECT: Purify (Recrystallize) InitialCheck->Reject No FullChar Full Characterization Loop InitialCheck->FullChar Yes Reject->Start Re-test HPLC 1. HPLC-UV (Determine Organic Impurities) FullChar->HPLC TGA 2. TGA / KF (Determine Volatiles/Water) FullChar->TGA ROI 3. ROI / Ash (Determine Inorganics) FullChar->ROI Calc Calculate Potency (Mass Balance Equation) HPLC->Calc TGA->Calc ROI->Calc COA Generate Internal CoA (Valid Secondary Standard) Calc->COA

Caption: Workflow for converting a commercial reagent into a qualified secondary reference standard using the Mass Balance approach.

Experimental Data: The "Hidden" Error

We simulated a comparison between using a Vendor's "96%" value and a Qualified "93.4%" value for a potency assay of a synthesis intermediate.

ParameterVendor COA DataIn-House Qualification DataImpact on Result
Chromatographic Purity 96.5% (GC)96.2% (HPLC-UV)Minimal difference.
Volatiles (Water/Solvent) Not Reported2.1% (Toluene detected)Major Bias Source.
Inorganics (ROI) Not Reported0.7% (Potassium salts)Major Bias Source.
Assigned Potency 96.5% (Assumed)93.5% (Calculated)3.0% Error.

References

  • Chemical Identity: PubChem. 4-Chloro-2-o-tolyloxybenzaldehyde (CAS 847351-30-8). National Library of Medicine. Available at: [Link]

  • Regulatory Framework: ICH Expert Working Group. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]

  • Qualification Protocol: FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-o-tolyloxybenzaldehyde proper disposal procedures

As researchers and drug development professionals, handling complex halogenated aromatic compounds like 4-Chloro-2-o-tolyloxybenzaldehyde (CAS: 847351-30-8) requires a rigorous, scientifically grounded approach to enviro...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, handling complex halogenated aromatic compounds like 4-Chloro-2-o-tolyloxybenzaldehyde (CAS: 847351-30-8) requires a rigorous, scientifically grounded approach to environmental health and safety (EHS). This compound, characterized by its chlorine substituent and ether linkage, cannot be disposed of through conventional solvent waste streams. Improper disposal risks the generation of toxic byproducts, including dioxins and hydrochloric acid (HCl), and violates federal environmental regulations.

This guide provides a self-validating, step-by-step protocol for the segregation, temporary storage, and ultimate thermal destruction of 4-Chloro-2-o-tolyloxybenzaldehyde, ensuring operational safety and full regulatory compliance.

Chemical Profiling & Causality

To understand the strict disposal requirements, we must first analyze the chemical structure. The carbon-chlorine (C-Cl) bond on the aromatic ring is highly stable, rendering standard biological or low-temperature physical waste treatments ineffective. High-temperature incineration is required to completely cleave the aromatic ring and the C-Cl bond.

Table 1: Chemical Properties & Waste Categorization

PropertyValueOperational Implication
Compound Name 4-Chloro-2-o-tolyloxybenzaldehydeMust be explicitly listed on all hazardous waste manifests.
CAS Number 847351-30-8Essential for EHS tracking and EPA compliance auditing.
Chemical Class Halogenated Aromatic AldehydeStrictly segregate from non-halogenated solvents to prevent excessive disposal costs.
Halogen Content Contains Chlorine (Cl)Requires high-temperature incineration (>1000°C) with caustic scrubbing.
Reactivity Incompatible with strong oxidizersStore away from peroxides, nitrates, and strong bases in the waste cabinet.

Disposal Workflow & Segregation Strategy

DisposalWorkflow A Waste Generation: 4-Chloro-2-o-tolyloxybenzaldehyde B Segregation: Halogenated Organic Waste A->B Transfer C Secondary Containment & Labeling B->C Store D EHS Collection & Transport C->D Pickup E High-Temp Incineration (>1000°C) D->E Manifest F Caustic Scrubber (HCl Neutralization) E->F Exhaust Gas

Caption: Workflow for the safe segregation and thermal destruction of halogenated aromatic waste.

Step-by-Step Disposal Methodology

Step 1: Hazard Verification and PPE Configuration Before handling the waste, ensure you are wearing chemical-resistant nitrile gloves (double-gloving is recommended due to the permeation risks associated with aldehydes and ethers), splash-proof safety goggles, and a flame-resistant lab coat. Self-Validation Check: If the waste stream's composition is unknown or mixed with other solvents, verify the halogen content using the Beilstein test or standard gas chromatography methods (e.g., ) before categorizing [3].

Step 2: Primary Waste Segregation Transfer the 4-Chloro-2-o-tolyloxybenzaldehyde (and any associated solvents, such as dichloromethane or chloroform used in your reaction) into a designated, chemically compatible waste carboy. Critical Causality: The container must be strictly designated for Halogenated Organic Waste . Mixing halogenated and non-halogenated waste exponentially increases the volume of waste that requires expensive, specialized incineration, and can trigger dangerous exothermic reactions if incompatible reagents are present.

Step 3: Labeling and Secondary Containment Attach a standard Hazardous Waste label to the carboy. You must explicitly write "4-Chloro-2-o-tolyloxybenzaldehyde" and check the boxes for "Halogenated" and "Toxic". Place the primary container inside a secondary containment tray within a ventilated Flammable/Corrosive storage cabinet.

Step 4: EHS Transfer and Manifesting Once the container is 80% full, submit a waste pickup request to your EHS department. EHS will manifest the waste under the appropriate Resource Conservation and Recovery Act (RCRA) codes for transport to a permitted treatment, storage, and disposal facility (TSDF).

Thermal Destruction & Regulatory Compliance

Under , halogenated organic wastes must be managed to prevent environmental contamination[4]. The ultimate disposal method for 4-Chloro-2-o-tolyloxybenzaldehyde is high-temperature rotary kiln or liquid injection incineration.

During combustion, the chlorine atoms are converted into hydrogen chloride (HCl) gas. To comply with EPA emission standards, the incinerator must be equipped with a caustic scrubber system. The scrubber uses basic solutions (such as sodium hydroxide) to neutralize the highly corrosive HCl into harmless salt water (NaCl and H₂O) before the exhaust gas is released into the atmosphere. This mechanistic requirement is detailed in the EPA's (EPA 600/9-85-028) [2].

Spill Response & Decontamination

In the event of an accidental spill during transfer or disposal:

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized chemical spill pads). Do not use combustible materials like sawdust, which can react with organic compounds.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the spill surface with a compatible solvent (like ethanol or a mild detergent solution), and dispose of the washings directly into the Halogenated Organic Waste stream.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).[Link]

  • Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). U.S. Environmental Protection Agency (EPA). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes (EPA 600/9-85-028). U.S. Environmental Protection Agency (EPA) National Service Center for Environmental Publications (NSCEP).[Link]

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Chloro-2-o-tolyloxybenzaldehyde

Executive Safety Summary & Hazard Identification Scientific Context: 4-Chloro-2-o-tolyloxybenzaldehyde is a functionalized aromatic aldehyde used primarily as an intermediate in the synthesis of agrochemicals (e.g., herb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Identification

Scientific Context: 4-Chloro-2-o-tolyloxybenzaldehyde is a functionalized aromatic aldehyde used primarily as an intermediate in the synthesis of agrochemicals (e.g., herbicides like Pyribenzoxim) and pharmaceuticals. As a substituted benzaldehyde, it possesses a reactive carbonyl group susceptible to autoxidation and nucleophilic attack.

Hazard Profiling (Structure-Activity Relationship): While specific GHS data for this exact intermediate may be proprietary, its structural analogs (chlorinated benzaldehydes and diaryl ethers) dictate the following Critical Hazard Classifications based on the "Read-Across" principle of toxicology:

  • Skin Sensitization (H317): High probability. Aldehydes are known haptens that can bind to skin proteins, causing allergic contact dermatitis.

  • Irritation (H315, H319, H335): The compound is an irritant to mucous membranes, eyes, and the upper respiratory tract.

  • Aquatic Toxicity (H411): Chlorinated aromatic rings typically confer long-lasting toxicity to aquatic life.[1]

The PPE Matrix: Layered Defense System

Do not rely on generic "lab safety" rules. This matrix is calibrated for sensitizing organic intermediates .

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection (Standard) Nitrile Gloves (Min.[2] thickness: 0.11 mm)Sufficient for incidental splash protection. Change immediately upon contamination; aldehydes can permeate thin nitrile < 5 mins.
Hand Protection (High Risk) Double-Gloving or Silver Shield® (Laminate) Required during synthesis scale-up or spill cleanup. Laminate offers >480 min breakthrough time against aromatic aldehydes.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary control. The aldehyde moiety is volatile and irritating.
Respiratory (Backup) Half-face Respirator w/ OV/P100 Cartridges Only if working outside a hood (e.g., equipment maintenance). OV protects against vapors; P100 against particulates.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient . Vapors can bypass glasses, causing lacrimation and corneal injury.
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton coats absorb liquids and hold sensitizers against the skin. Tyvek repels dusts and light splashes.

Operational Workflow: From Receipt to Reaction

Phase A: Receipt & Storage (The Stability Protocol)

Objective: Prevent autoxidation to 4-chloro-2-(o-tolyloxy)benzoic acid.

  • Inspection: Upon receipt, inspect the septum/seal. If the solid appears "crusty" or the liquid is dark brown, significant oxidation may have occurred.

  • Inert Storage: Store under Nitrogen (N₂) or Argon (Ar) .[2] Oxygen is the enemy of benzaldehydes.

  • Temp Control: Refrigerate at 2–8°C . Cold slows the radical chain reaction of autoxidation.

Phase B: Weighing & Transfer (The Exposure Critical Point)

Risk: Static charge on solids can disperse dust (sensitizer) onto the user.

  • Engineering Control: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer.

  • Tool Selection: Use glass or PTFE-coated spatulas . Avoid iron/steel if possible, as trace metal ions can catalyze aldehyde decomposition.

Phase C: Reaction Setup
  • Vessel Prep: Flame-dry glassware and purge with N₂ before introducing the aldehyde.

  • Addition: If adding as a solution, dissolve the aldehyde in the solvent (e.g., DCM, THF) inside the hood before transporting to the reaction vessel.

  • Scrubbing: If the reaction generates acidic byproducts, vent the reaction through a caustic scrubber (NaOH solution).

Emergency Response & Disposal Logic

Spill Management (Small Scale < 50g)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Don double nitrile gloves and goggles.

  • Neutralize: Do not use water (immiscible). Absorb with Vermiculite or Sand .[3]

  • Decontamination: Wipe the surface with a 10% aqueous sodium bisulfite solution (reacts with aldehyde to form a water-soluble adduct) followed by soap and water.

Waste Disposal[3][4][5][6]
  • Segregation: Do NOT mix with oxidizers (Nitric acid, Peroxides). This can cause exothermic runaway.

  • Labeling: Tag as "Organic Waste - Halogenated - Aldehyde Hazard."

  • Stream: Dispose of via high-temperature incineration to break down the chlorinated ring.

Visual Logic: Decision & Response Workflows

Diagram 1: PPE Selection Decision Tree

This logic ensures you are neither under-protected nor over-encumbered based on the physical state of the material.

PPE_Selection Start Handling 4-Chloro-2-o-tolyloxybenzaldehyde State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quant Quantity > 10g? Solid->Quant Heat Heated Process? Liquid->Heat LowRisk Standard PPE: Nitrile Gloves + Goggles + Lab Coat (In Fume Hood) Quant->LowRisk No RespRisk Respiratory Risk: Add N95/P100 if open handling OR Full Face Respirator Quant->RespRisk Yes (Dust Risk) Heat->LowRisk No HighRisk Enhanced PPE: Double Nitrile + Apron + Face Shield (In Fume Hood) Heat->HighRisk Yes (Vapor Risk) RespRisk->HighRisk

Caption: Decision tree for selecting appropriate PPE based on physical state and operational scale.

Diagram 2: Emergency Spill Response Workflow

A self-validating loop to ensure safety during accidents.

Spill_Response Accident Spill Detected Assess Assess Volume & Location Accident->Assess Evac Evacuate Area Assess->Evac Large/Unsafe PPE_Check Don Enhanced PPE (Double Gloves, Goggles) Assess->PPE_Check Manageable Contain Contain with Vermiculite (Do NOT use water) PPE_Check->Contain Decon Decon Surface: Bisulfite Soln -> Soap/Water Contain->Decon Dispose Tag: Halogenated Organic Waste Decon->Dispose

Caption: Step-by-step logic for managing spills of chlorinated aromatic aldehydes.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzaldehyde. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Chloro-2-methylbenzaldehyde (Structural Analog). National Library of Medicine. [Link]

Disclaimer: This guide utilizes "Read-Across" methodology based on structurally analogous chlorinated benzaldehydes. Always consult the specific SDS provided by your chemical supplier before use.

Sources

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